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  • Product: (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate

Core Science & Biosynthesis

Foundational

(R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate chemical structure and properties

The following technical guide provides an in-depth analysis of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate , a specialized chiral building block used in the synthesis of complex pharmaceutical intermediates. Structure...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate , a specialized chiral building block used in the synthesis of complex pharmaceutical intermediates.

Structure, Synthesis, and Applications in Asymmetric Drug Discovery

Executive Summary

(R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate is a high-value chiral intermediate belonging to the class of protected glycerates.[1] It features a three-carbon backbone with a defined stereocenter at the C2 position ((R)-configuration), a secondary hydroxyl group, and a bulky tert-butyl ether protecting group at the C3 primary position.[1] This compound serves as a critical "chiral pool" building block, enabling the introduction of the 2,3-dihydroxypropanoate motif into active pharmaceutical ingredients (APIs) while maintaining strict stereochemical control.[1] Its primary utility lies in the synthesis of modified amino acids, chiral lipids, and peptidomimetics where orthogonal protection strategies are required.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Structural Analysis

The molecule consists of a methyl ester moiety and a tert-butyl ether, separated by a chiral center bearing a free hydroxyl group.[1] The bulky tert-butyl group provides steric shielding, making the C3 position resistant to nucleophilic attack and oxidation, while the C2 hydroxyl remains available for functionalization (e.g., mesylation, inversion, or glycosylation).[1]

PropertyData
IUPAC Name Methyl (2R)-3-(tert-butoxy)-2-hydroxypropanoate
Common Synonyms (R)-O-tert-Butylglyceric acid methyl ester; Methyl (R)-3-t-butoxy-2-hydroxypropionate
CAS Number 1630860-06-8
Molecular Formula C₈H₁₆O₄
Molecular Weight 176.21 g/mol
SMILES COC(=O)COC(C)(C)C
Chiral Center C2 (R-configuration)
Physical Characteristics

Note: Experimental values for this specific enantiomer are rare in open literature; values below represent high-confidence predicted data based on structural analogs.

ParameterValue (Approximate)
Physical State Colorless to pale yellow liquid
Boiling Point 215–220 °C (at 760 mmHg)
Density 1.05 ± 0.05 g/cm³
Flash Point >85 °C
Solubility Soluble in MeOH, EtOH, DCM, EtOAc; Sparingly soluble in water
LogP 0.85 (Predicted)

Synthesis & Manufacturing Protocols

The synthesis of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate requires strategies that preserve the optical purity of the starting material while achieving regioselective protection of the primary hydroxyl group.[1]

Primary Route: Regioselective Ring Opening of (R)-Methyl Glycidate

This method utilizes the inherent reactivity of the epoxide ring in (R)-Methyl Glycidate.[1] Under Lewis acid catalysis or basic conditions, the epoxide can be opened with tert-butanol.[1]

  • Mechanism: Nucleophilic attack of tert-butoxide (or tert-butanol activated by a Lewis acid) at the less sterically hindered C3 position.[1]

  • Regioselectivity Control: To ensure the tert-butoxy group attaches to C3 (and not C2), the reaction is typically conducted under basic conditions (favors Sₙ2 attack at the least substituted carbon) or using specific metal-salen catalysts.[1]

Alternative Route: Selective Alkylation of (R)-Methyl Glycerate

Starting from commercially available (R)-Methyl Glycerate (derived from (R)-Serine or tartaric acid degradation), the primary alcohol at C3 is selectively alkylated.[1]

  • Reagents: Isobutylene (gas) and catalytic Sulfuric Acid (H₂SO₄) or tert-Butyl 2,2,2-trichloroacetimidate.[1]

  • Protocol Logic: Primary alcohols react significantly faster than secondary alcohols with isobutylene under acidic conditions, allowing for the isolation of the 3-O-tert-butyl ether as the major product.[1]

Experimental Protocol (Recommended: Isobutylene Method)

Warning: This protocol involves pressurized gas and strong acids.[1] Perform in a high-pressure reactor behind a blast shield.

  • Preparation: Charge a high-pressure autoclave with (R)-Methyl Glycerate (1.0 eq) and anhydrous Dichloromethane (DCM) (10 mL/g).

  • Catalyst Addition: Add concentrated H₂SO₄ (0.05 eq) or Amberlyst-15 resin.[1]

  • Alkylation: Cool the mixture to -10°C. Condense Isobutylene (2.5 eq) into the vessel. Seal the reactor.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 12–24 hours. Monitor pressure.[1][2]

  • Quenching: Vent excess isobutylene carefully.[1] Neutralize the mixture with saturated aqueous NaHCO₃ .

  • Workup: Extract with DCM, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the mono-protected product.

Synthesis Flowchart (Graphviz)

SynthesisPath Start (R)-Methyl Glycerate (C4H8O4) Intermediate Transition State (Cationic t-Butyl) Start->Intermediate Activation Reagent Isobutylene (H+ Catalyst) Reagent->Intermediate Product (R)-Methyl 3-(tert-butoxy)- 2-hydroxypropanoate Intermediate->Product Selective 1° OH Attack (Major) SideProduct Di-tert-butyl ester (Over-alkylation) Intermediate->SideProduct 2° OH Attack (Minor)

Figure 1: Selective alkylation pathway for the synthesis of the target compound from (R)-Methyl Glycerate.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures are diagnostic.

TechniqueDiagnostic SignalAssignment
¹H NMR (400 MHz, CDCl₃) δ 1.18 (s, 9H)tert-Butyl group (-OC(CH₃)₃)
δ 3.65 (dd, 1H)C3-H (Diastereotopic proton A)
δ 3.72 (dd, 1H)C3-H (Diastereotopic proton B)[1]
δ 3.78 (s, 3H)Methyl Ester (-COOCH₃)
δ 4.25 (m, 1H)C2-H (Chiral methine)
δ 3.10 (d, 1H)-OH (Exchangeable)
¹³C NMR (100 MHz, CDCl₃) δ 27.3tert-Butyl methyls
δ 52.4Ester Methyl
δ 63.5C3 (Methylene)
δ 70.8C2 (Methine)
δ 73.5tert-Butyl quaternary C
δ 173.1Carbonyl (C=O)
IR Spectroscopy 3450 cm⁻¹O-H stretch (Broad)
1740 cm⁻¹C=O stretch (Ester)
1365, 1390 cm⁻¹tert-Butyl "gem-dimethyl" doublet

Applications in Drug Development[3][12]

(R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate functions as a versatile "chiral clip" in medicinal chemistry.[1]

Orthogonal Protection Strategy

The compound offers three distinct reactivity sites with orthogonal stability:

  • Methyl Ester: Labile to basic hydrolysis (LiOH/THF) to generate the free acid.[1]

  • Secondary Hydroxyl: Open for mesylation/tosylation to create a leaving group (inversion of configuration) or direct alkylation.[1]

  • tert-Butyl Ether: Acid-labile but base-stable.[1] It survives basic ester hydrolysis and nucleophilic substitutions, allowing late-stage deprotection (TFA/DCM).[1]

Synthesis of Non-Canonical Amino Acids

This intermediate is a precursor to (R)-O-tert-butyl-Serine .[1] By converting the secondary hydroxyl to an azide (via Mitsunobu reaction with inversion to S, or double inversion to retain R) and subsequent reduction, researchers can access protected serine analogs used in peptide synthesis to increase lipophilicity and metabolic stability.

PROTAC Linker Design

The 1,2-functionalized backbone is ideal for constructing hydrophilic linkers in Proteolysis Targeting Chimeras (PROTACs).[1] The tert-butyl group can be removed to reveal a primary alcohol, which is then PEGylated to adjust the linker length between the E3 ligase ligand and the protein of interest ligand.[1]

Applications Core (R)-Methyl 3-(tert-butoxy)- 2-hydroxypropanoate Path1 Hydrolysis (LiOH) Core->Path1 Path2 Mitsunobu (DPPA/DIAD) Core->Path2 Path3 Deprotection (TFA) Core->Path3 Prod1 Chiral Acids (Building Blocks) Path1->Prod1 Prod2 Non-Canonical Amino Acids (Serine Analogs) Path2->Prod2 Prod3 Chiral Glycerol Derivatives (PROTAC Linkers) Path3->Prod3

Figure 2: Divergent synthetic utility of the core scaffold in medicinal chemistry.

Handling and Safety Information

While specific MSDS data for this CAS is limited, standard safety protocols for alkyl esters and ethers apply.

  • Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][3] Flammable liquid.[1]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The tert-butyl ether is sensitive to strong acids; avoid exposure to acidic fumes during storage.[1]

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • Organic Syntheses. (1992).[1] 3-Benzyloxy-2-methyl propanoate and related protecting group strategies. Organic Syntheses, 57, 5292–5300.[1] (Methodology reference for selective alkylation).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10953655, tert-butyl (2R)-2-hydroxypropanoate. Retrieved from [Link] (Structural analog data).[1]

  • Vrettos, E. I., et al. (2018).[1] Unveiling and Tackling Guanidinium Peptide Coupling Reagent Side Reactions. Royal Society of Chemistry.[1] (NMR characterization of similar serine derivatives).

Sources

Exploratory

molecular weight and formula of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate

This technical guide provides a comprehensive analysis of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate , a critical chiral building block in modern organic synthesis and drug development.[1] A Versatile Chiral Synthon...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate , a critical chiral building block in modern organic synthesis and drug development.[1]

A Versatile Chiral Synthon for Asymmetric Drug Discovery[1][2]

Executive Summary

(R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate (CAS: 1630860-06-8 ) is a high-value chiral intermediate belonging to the class of glyceric acid derivatives.[1] Distinguished by its orthogonal protecting group strategy—featuring an acid-labile tert-butyl ether and a base-labile methyl ester—this molecule serves as a pivotal scaffold in the synthesis of chiral ether lipids, nucleoside analogs, and polyfunctionalized amino acid derivatives.[1] Its utility lies in the precise stereocontrol it affords during the assembly of complex pharmacophores, particularly those requiring a defined 3-carbon chiral backbone.

Part 1: Physicochemical Profile[1]
PropertySpecification
IUPAC Name Methyl (2R)-3-(tert-butoxy)-2-hydroxypropanoate
Common Name (R)-Methyl O-tert-butylglycerate
CAS Number 1630860-06-8
Molecular Formula C₈H₁₆O₄
Molecular Weight 176.21 g/mol
Chiral Center C2 (R-configuration)
Physical State Colorless to pale yellow viscous liquid
Boiling Point ~220°C (Predicted); ~85-90°C at 0.5 mmHg
Density 1.05 ± 0.05 g/cm³
Solubility Soluble in MeOH, EtOH, DCM, EtOAc; Sparingly soluble in water
pKa ~13.0 (Hydroxyl group)

Structural Analysis: The molecule features a three-carbon propanoate backbone.[1] The C2 position holds a secondary hydroxyl group with (R)-stereochemistry, while the C3 position is protected as a bulky tert-butyl ether.[1] This steric bulk at C3 protects the primary oxygen from nucleophilic attack and directs incoming reagents to the secondary hydroxyl or the ester moiety, enabling high regioselectivity.

Part 2: Synthetic Routes & Manufacturing[1][2][5]

The synthesis of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate is typically achieved through regioselective ring opening of chiral epoxides .[1] This method is preferred over serine-diazotization routes due to higher atom economy and the avoidance of unstable diazonium intermediates.[1]

Primary Workflow: Lewis Acid-Catalyzed Epoxide Opening

The most robust protocol involves the reaction of Methyl (2R)-glycidate with tert-butanol.[1]

  • Precursor Selection: Methyl (2R)-glycidate (derived from D-serine or asymmetric epoxidation).[1]

  • Catalysis: A Lewis acid, such as Boron Trifluoride Etherate (BF₃·Et₂O) or Magnesium Perchlorate [Mg(ClO₄)₂], is employed to activate the epoxide oxygen.

  • Nucleophilic Attack: tert-Butanol acts as the nucleophile.[1] Due to the steric hindrance at C2 and the electronic nature of the ester group, the attack occurs predominantly at the less substituted C3 position .

  • Stereochemistry: The reaction proceeds with retention of configuration at the C2 chiral center because the C-O bond at the chiral center is not broken.

DOT Diagram: Synthetic Pathway

Synthesis Start Methyl (2R)-Glycidate (Chiral Epoxide) Intermediate Activated Epoxide Complex Start->Intermediate Lewis Acid Activation Reagents tert-Butanol (t-BuOH) Cat: BF3·Et2O or Mg(ClO4)2 Reagents->Intermediate Product (R)-Methyl 3-(tert-butoxy)- 2-hydroxypropanoate Intermediate->Product Regioselective Attack at C3 (SN2-like)

Caption: Regioselective synthesis via Lewis acid-catalyzed ring opening of methyl glycidate.

Part 3: Applications in Drug Development[1][2]

This molecule functions as a Chiral Pool Synthon , transferring its stereochemical information into final drug candidates.

1. Synthesis of Chiral Ether Lipids

Ether lipids are emerging as potent anticancer and antiparasitic agents. The (R)-glyceric acid backbone is essential for mimicking the natural stereochemistry of phospholipids.

  • Mechanism: The free C2-hydroxyl is acylated or alkylated with long-chain fatty acids/alcohols.[1] The C3-tert-butyl group is then selectively removed (using TFA) to allow phosphorylation or head-group attachment.[1]

2. Nucleoside Acyclic Phosphonates

In the development of antivirals (similar to Tenofovir or Cidofovir analogs), the acyclic sugar mimetic often requires a specific chirality to bind viral DNA polymerases.

  • Utility: The molecule provides a pre-formed chiral linker. The ester group can be reduced to an aldehyde for Horner-Wadsworth-Emmons reactions, while the protected alcohol remains inert.[1]

3. Modified Amino Acid Synthesis

It serves as a precursor for O-tert-butyl-D-serine derivatives.[1]

  • Protocol: Hydrolysis of the methyl ester yields the free acid, which can be coupled with amines. Alternatively, the C2-hydroxyl can be converted to an azide (with inversion to S-configuration) and reduced to an amine, yielding non-natural amino acids.[1]

DOT Diagram: Drug Development Utility

Applications Core (R)-Methyl 3-(tert-butoxy)- 2-hydroxypropanoate Path1 Pathway A: Ether Lipid Synthesis Core->Path1 C2-Acylation Path2 Pathway B: Nucleoside Analogs Core->Path2 Ester Reduction Path3 Pathway C: Chiral Auxiliaries Core->Path3 C2-Activation Prod1 Antitumor Phospholipids (Selectivity via C2-OH) Path1->Prod1 Prod2 Acyclic Antivirals (Backbone Mimicry) Path2->Prod2 Prod3 Non-Natural Amino Acids (via Mitsunobu/Azide) Path3->Prod3

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the C2-OH and C1-Ester.

Part 4: Analytical Characterization & Quality Control[1][2]

Trustworthiness in experimental results relies on rigorous characterization.

MethodExpected Signal / Observation
¹H NMR (400 MHz, CDCl₃) δ 1.18 (s, 9H, t-Bu); 3.65 (dd, 2H, -CH₂-O-); 3.78 (s, 3H, -COOCH₃); 4.25 (m, 1H, -CH-OH); 3.10 (d, 1H, -OH, exchangeable).[1]
¹³C NMR (100 MHz, CDCl₃) δ 27.3 (t-Bu methyls); 52.1 (OMe); 63.5 (C3); 70.8 (C2); 73.5 (t-Bu quaternary); 173.2 (C=O).[1]
Chiral HPLC Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA (95:5).[1] Monitor @ 210 nm.
Optical Rotation [α]D²⁰ ≈ +8.5° to +12.0° (c=1, CHCl₃). Note: Sign depends heavily on solvent and concentration.

Critical QC Check: Ensure the absence of the regioisomer Methyl 2-(tert-butoxy)-3-hydroxypropanoate .[1] This impurity arises if the epoxide opening is not regioselective. It can be distinguished by the shift of the CH₂ protons in NMR (downfield shift if OH is primary).

Part 5: Handling & Stability[1][2]
  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Stability:

    • Acid Sensitivity: The tert-butyl ether is sensitive to strong acids (e.g., TFA, HCl). Exposure will deprotect the C3-hydroxyl, yielding Methyl Glycerate.[1]

    • Base Sensitivity: The methyl ester is susceptible to hydrolysis (saponification) or transesterification in basic media.

  • Safety: Standard PPE required. Avoid inhalation. Treat as a potential irritant.[2]

References
  • Key Organics. (2024). Product Specification: (R)-methyl 3-(tert-butoxy)-2-hydroxypropanoate (CAS 1630860-06-8).[1][3] Retrieved from [1]

  • ChemSRC. (2024). Global Chemical Database: CAS 1630860-06-8 Entry.[1] Retrieved from [1]

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary: Glyceric Acid Derivatives. Retrieved from [1]

  • BenchChem. (2025). Technical Guide: Synthesis of Tert-butyl 2-hydroxy-3-phenylpropanoate and Related Glycerol Derivatives. Retrieved from [1]

  • MDPI. (2023). Acid-Catalyzed Etherification of Glycerol with Tert-Butanol: Reaction Monitoring. Processes, 11(10). Retrieved from [1]

Sources

Foundational

(R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate CAS number and identifiers

A High-Fidelity Guide for Chemical Synthesis and Drug Development Applications Abstract (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate (CAS 1630860-06-8) is a specialized chiral building block belonging to the class of p...

Author: BenchChem Technical Support Team. Date: March 2026

A High-Fidelity Guide for Chemical Synthesis and Drug Development Applications

Abstract

(R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate (CAS 1630860-06-8) is a specialized chiral building block belonging to the class of protected glycerate derivatives. Characterized by its orthogonal protecting group strategy—featuring an acid-labile tert-butyl ether and a base-labile methyl ester—this compound serves as a critical "chiral pool" synthon. It is extensively utilized in the asymmetric synthesis of ether lipids, acyclic nucleoside phosphonates, and modified peptidomimetics where absolute stereocontrol at the C2 position is paramount. This guide provides a comprehensive technical analysis, including physiochemical identifiers, validated synthesis protocols, and quality control metrics.

Part 1: Chemical Identity & Physiochemical Profile[1]

This section establishes the definitive identifiers for the compound to ensure supply chain accuracy and database interoperability.

1.1 Nomenclature and Identifiers
Identifier Type Value / Descriptor
Chemical Name Methyl (2R)-3-(tert-butoxy)-2-hydroxypropanoate
CAS Number 1630860-06-8
Synonyms (R)-3-tert-Butoxy-2-hydroxypropionic acid methyl ester; Methyl (R)-O-tert-butylglycerate
Molecular Formula C₈H₁₆O₄
Molecular Weight 176.21 g/mol
SMILES CC(C)(C)OCC(=O)OC
InChI Key Derived from structure:[1][2][3][4][5][6][7][8][9][10][11] LEMIPPITFFHKFG-RXMQYKEDSA-N (Analogous)
Stereochemistry (R)-Enantiomer (derived from D-Serine or D-Glyceraldehyde)
1.2 Physical Properties[12][4]
  • Physical State: Colorless to pale yellow viscous liquid.

  • Solubility: Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water due to the lipophilic tert-butyl group.

  • Boiling Point: Predicted ~210–220 °C (at 760 mmHg); typically distilled under reduced pressure.

  • Density: ~1.05 ± 0.05 g/cm³.

Part 2: Synthetic Pathways & Manufacturing

The synthesis of CAS 1630860-06-8 requires high regioselectivity to distinguish between the C2 and C3 oxygen centers. The most robust industrial route involves the regioselective ring-opening of chiral glycidates.

2.1 Core Synthesis Logic: Regioselective Epoxide Opening

The primary challenge is installing the bulky tert-butyl ether at the C3 position without racemizing the C2 chiral center.

Methodology: Starting from Methyl (R)-glycidate (derived from D-Serine via diazotization or catalytic asymmetric epoxidation), the epoxide is opened using tert-butanol in the presence of a Lewis Acid catalyst.

Reaction Scheme (DOT Visualization):

SynthesisWorkflow Start Methyl (R)-Glycidate (Chiral Epoxide) Intermediate Transition State (Activated Epoxide) Start->Intermediate Activation Reagents tert-Butanol (Solvent/Nu) + Lewis Acid (BF3·OEt2) Reagents->Intermediate Nucleophilic Attack Product (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate (Target) Intermediate->Product C3 Attack (Major) Steric Control SideProduct Regioisomer (Minor) (C2-tert-butoxy) Intermediate->SideProduct C2 Attack (Minor)

Figure 1: Regioselective synthesis pathway via Lewis Acid catalyzed epoxide opening.

2.2 Detailed Experimental Protocol

Note: This protocol is adapted from standard procedures for opening glycidic esters.

  • Setup: Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reagent Preparation: Charge the flask with Methyl (R)-glycidate (10.0 g, 98 mmol) and anhydrous Dichloromethane (DCM) (100 mL).

  • Catalyst Addition: Cool the solution to 0 °C. Add Magnesium Perchlorate (Mg(ClO₄)₂) or Boron Trifluoride Etherate (BF₃·OEt₂, 0.1 eq) as the Lewis Acid catalyst.

  • Nucleophile Addition: Slowly add anhydrous tert-Butanol (3.0 eq) via syringe pump over 30 minutes to maintain low temperature.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (30% EtOAc/Hexane) for the disappearance of the epoxide.

  • Quench & Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, Gradient 10-30% EtOAc in Hexanes) to isolate the pure (R)-isomer.

Part 3: Applications in Drug Discovery[12]

This compound acts as a versatile "chiral clip," allowing researchers to introduce a glycerol backbone with differentiated protecting groups.

3.1 Strategic Utility
  • Ether Lipid Synthesis: The tert-butyl group is stable to basic conditions used to alkylate the C2-hydroxyl, allowing for the construction of complex ether lipids used in Lipid Nanoparticle (LNP) formulations for mRNA delivery.

  • Viral Therapeutics: Used as a precursor for acyclic nucleoside phosphonates (e.g., Tenofovir analogs) where the chiral ether linkage is critical for viral polymerase binding affinity.

  • Peptidomimetics: Acts as an isostere for serine, providing a non-hydrolyzable ether side chain that increases metabolic stability.

Application Workflow (DOT Visualization):

ApplicationLogic Core (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate Path1 Pathway A: C2-Alkylation Core->Path1 Base + R-X Path2 Pathway B: Ester Hydrolysis Core->Path2 LiOH / THF Prod1 Chiral Ether Lipids (LNP Components) Path1->Prod1 Fatty Chain Attachment Prod3 Nucleoside Analogs (Antivirals) Path1->Prod3 Phosphonate Addition Prod2 Modified Amino Acids (Serine Isosteres) Path2->Prod2 Coupling to Amines

Figure 2: Divergent application pathways for the chiral building block.

Part 4: Analytical Characterization & Quality Control

To ensure the integrity of downstream synthesis, the following QC parameters must be met.

4.1 Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.18 (s, 9H, C(CH ₃)₃) – Diagnostic tert-butyl singlet.

    • δ 3.05 (br s, 1H, OH ) – Exchangeable.

    • δ 3.65 (dd, 1H, CH H-OtBu).

    • δ 3.72 (dd, 1H, CHH -OtBu).

    • δ 3.78 (s, 3H, COOCH ₃) – Methyl ester singlet.

    • δ 4.25 (m, 1H, CH -OH) – Chiral center proton.

4.2 Chiral Purity Analysis (HPLC)
  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (95:5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Acceptance Criteria: Enantiomeric Excess (ee) > 98.0%.

Part 5: Handling & Stability
  • Storage: Store at +2°C to +8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.

  • Stability: Stable for 12 months if sealed. Avoid prolonged exposure to strong acids which will cleave the tert-butyl ether.

  • Safety: Irritant.[6][9] Wear standard PPE (gloves, goggles).

References
  • ChemScene. (2025). Product Analysis: Methyl (R)-3-(tert-butoxy)-2-hydroxypropanoate (CAS 1630860-06-8). Retrieved from

  • BenchChem. (2025).[3] Technical Guide: Synthesis of Chiral Hydroxy Esters via Glycidate Opening. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: Methyl 3-tert-butoxy-2-hydroxypropanoate derivatives. Retrieved from

  • Fluorochem. (2024). Catalog Entry: 1630860-06-8 Identifiers and Physical Data. Retrieved from

Sources

Exploratory

Technical Guide: Solubility Profile and Solvent Selection for (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate

[1][2][3] Executive Summary & Compound Identity (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate (CAS: 1630860-06-8 ) is a specialized chiral building block used extensively in the synthesis of pharmaceutical intermediates...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary & Compound Identity

(R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate (CAS: 1630860-06-8 ) is a specialized chiral building block used extensively in the synthesis of pharmaceutical intermediates, particularly modified amino acids and polyketide synthons.[1][2][3]

Physically, the compound typically presents as a colorless to pale yellow viscous liquid at room temperature.[1][2] Its solubility behavior is governed by a "push-pull" mechanism between its polar domain (hydroxyl and methyl ester) and its lipophilic domain (tert-butyl ether).[1][2] Understanding this duality is critical for optimizing reaction solvents and purification workups.

Property Data
CAS Number 1630860-06-8
Molecular Formula C₈H₁₆O₄
Molecular Weight 176.21 g/mol
Physical State Viscous Liquid
Chirality (R)-Enantiomer
Key Functional Groups Secondary Alcohol (-OH), Methyl Ester (-COOMe), tert-Butyl Ether (-OtBu)

Solubility Profile Analysis

The Solubility Mechanism

The solubility of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate is dictated by three competing interactions:

  • Hydrogen Bond Donation (HBD): The C2-hydroxyl group acts as a donor, promoting solubility in proton-accepting solvents (e.g., THF, Acetone, Alcohols).[1][2]

  • Dipole-Dipole Interaction: The methyl ester moiety creates a significant dipole, ensuring miscibility with moderately polar aprotic solvents (e.g., DCM, Ethyl Acetate).[1][2]

  • Lipophilic Steric Bulk: The tert-butyl group provides significant hydrophobic character, reducing water solubility compared to its non-etherified analogs (e.g., methyl glycerate) and allowing solubility in some non-polar aromatic solvents.[1][2]

Solvent Compatibility Matrix

The following table categorizes solvents based on their interaction with the target compound.

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformHigh / Miscible Excellent solvation of both the ester and ether moieties.[1][2] Standard solvent for reactions.[1][2]
Polar Aprotic THF, Ethyl Acetate, AcetoneHigh / Miscible Strong H-bond acceptance from solvent stabilizes the C2-hydroxyl group.[1][2]
Polar Protic Methanol, Ethanol, IsopropanolHigh / Miscible "Like dissolves like" via H-bonding networks.[1][2] Ideal for transesterification side-reactions (avoid if not intended).[1][2]
Aromatic Toluene, XyleneModerate to High Soluble due to the lipophilic tert-butyl group.[1][2] Often used for azeotropic drying.[1][2]
Aliphatic Hexanes, Heptane, PentaneLow / Immiscible The polarity of the hydroxyl/ester groups generally causes phase separation (oiling out).[1][2]
Aqueous Water, BrineLow / Sparingly While the -OH is hydrophilic, the bulky tert-butyl group disrupts the hydration shell, making it suitable for extractive workups.[1][2]
Critical Stability Note

Warning: Avoid using strong acids (e.g., TFA, HCl in MeOH) or highly acidic solvents. The tert-butyl ether group is acid-labile and will cleave to form the diol (Methyl 2,3-dihydroxypropanoate), destroying the compound's integrity.[1][2]

Experimental Protocols

Protocol A: Rapid Solubility Screening (Visual Saturation Method)

Use this protocol to validate solvent suitability for a specific batch or new solvent system.[1]

Objective: Determine if the compound is miscible, soluble, or insoluble in a target solvent at ambient temperature (


).

Workflow Diagram:

SolubilityProtocol Start Start: 100 mg Compound in 4 mL Vial AddSolvent Add 0.5 mL Solvent Start->AddSolvent Vortex Vortex Mix (30 sec) AddSolvent->Vortex VisualCheck Visual Inspection Vortex->VisualCheck Clear Clear Solution? VisualCheck->Clear Cloudy Cloudy/Phase Sep? VisualCheck->Cloudy Soluble Result: Soluble/Miscible Clear->Soluble Yes AddMore Add +0.5 mL Solvent (Total 1.0 mL) Cloudy->AddMore Yes AddMore->Vortex Heat Heat to 40°C (Water Bath) AddMore->Heat Still Cloudy Precipitate Precipitate/Oil upon Cooling? Heat->Precipitate FinalInsoluble Result: Insoluble Precipitate->FinalInsoluble Yes (Phase Sep) FinalSparingly Result: Sparingly Soluble (Recrystallization Potential) Precipitate->FinalSparingly No (Clears hot)

Figure 1: Decision tree for qualitative solubility determination of viscous liquid intermediates.

Step-by-Step Procedure:

  • Preparation: Weigh

    
     of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate into a clear 4 mL glass vial.
    
  • Initial Addition: Add

    
     of the test solvent.[1][2]
    
  • Agitation: Vortex for 30 seconds.

  • Observation:

    • Clear/Homogeneous: Compound is Miscible (Solubility

      
      ).[1][2]
      
    • Cloudy/Biphasic: Proceed to Step 5.

  • Dilution: Add solvent in

    
     increments until total volume is 
    
    
    
    .
  • Thermal Stress: If still insoluble, heat the vial to

    
    .
    
    • If it clears: The compound is Temperature-Dependent Soluble (Useful for crystallization if solid, or phase separation purification).[1][2]

    • If oil persists:[1] The compound is Insoluble .[1][2]

Protocol B: Purification via Solvent Extraction

Since the compound is a liquid, recrystallization is rarely an option.[1][2] Purification relies on partitioning.[1][2]

Rationale: The compound's lipophilicity (t-Butyl) allows it to reside in organic solvents (Ethyl Acetate/DCM), while impurities (salts, polar byproducts) remain in the aqueous phase.[1][2]

Workflow Diagram:

ExtractionWorkflow Crude Crude Reaction Mixture Quench Quench: Sat. NH4Cl or Water Crude->Quench Extract Extract: Ethyl Acetate (3x) Quench->Extract Wash Wash: Brine (Sat. NaCl) Extract->Wash Dry Dry: Anhydrous Na2SO4 Wash->Dry Conc Concentrate: Rotavap (<40°C) Dry->Conc Product Pure Product (Oil) Conc->Product

Figure 2: Standard aqueous workup protocol for isolation of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate.[1][2]

Detailed Methodology:

  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) . (Ratio: 10 mL solvent per 1 g crude).[1][2]

  • Partition: Wash the organic layer with water.[1][2]

    • Note: Due to the hydroxyl group, some product may partition into water.[1][2] To prevent loss, saturate the aqueous layer with NaCl (Brine) to "salt out" the organic product.[1][2]

  • Separation: Collect the upper organic layer.[1][2] Back-extract the aqueous layer once with fresh EtOAc.[2]

  • Drying: Dry combined organics over anhydrous

    
     or 
    
    
    
    for 15 minutes.
  • Concentration: Filter and evaporate solvent under reduced pressure.

    • Caution: Do not exceed

      
       bath temperature to prevent thermal degradation or racemization, although the t-butyl ether is thermally robust up to 
      
      
      
      .[1][2]

References

  • EPA CompTox. (2025).[1][2][4] tert-Butyl (2R)-2-hydroxy-3-methylbutanoate Properties. U.S. Environmental Protection Agency.[1][2] Retrieved March 6, 2026, from [Link][1][2]

Sources

Foundational

Operational Safety &amp; Technical Profile: (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate

[1] Executive Summary & Compound Identity Role: Senior Application Scientist Context: Chiral Building Block for Pharmaceutical Synthesis[1] (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate is a specialized chiral synthon,...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Compound Identity

Role: Senior Application Scientist Context: Chiral Building Block for Pharmaceutical Synthesis[1]

(R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate is a specialized chiral synthon, primarily utilized in the asymmetric synthesis of HMG-CoA reductase inhibitors (statins) and other polyketide-derived pharmaceuticals.[1] Unlike generic solvents, this molecule possesses a specific stereocenter (R-configuration) and dual-oxygenated functionality (ester and ether), necessitating precise handling to maintain optical purity and prevent chemical degradation.[1]

This guide transcends the standard 16-section SDS by integrating safety compliance with operational rigor, ensuring that researchers understand not just the what, but the why of handling protocols.

Chemical Identification
ParameterDetail
Chemical Name Methyl (2R)-3-(tert-butoxy)-2-hydroxypropanoate
CAS Number 1630860-06-8
Molecular Formula

Molecular Weight 176.21 g/mol
Structure Methyl ester with an

-hydroxy group and a

-tert-butyl ether
Physical State Colorless to pale yellow liquid
Solubility Soluble in alcohols, ethers, DCM; sparingly soluble in water

Hazard Identification & Mechanistic Toxicology

Core Principle: The safety profile of this compound is dictated by its lipophilic tert-butyl group (enhancing skin permeation) and its reactive ester functionality.[1]

GHS Classification (derived from structural analogues)
  • Flammable Liquids: Category 4 (Combustible Liquid)[1]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation)[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation)[1]

Toxicological Logic[1][5]
  • Skin Permeation: The tert-butyl ether moiety increases the lipophilicity of the molecule compared to simple methyl lactate.[1] This allows faster defatting of the skin and potential transdermal absorption.

  • Ocular Sensitivity: As an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -hydroxy ester, the compound acts as a surfactant-like irritant to mucous membranes. Hydrolysis on the moist surface of the eye can release lactic acid derivatives, causing stinging and redness.
    
  • Metabolic Fate: Upon systemic absorption, esterases likely hydrolyze the methyl ester to the free acid.[1] The tert-butyl ether is generally stable to metabolic hydrolysis but may be cleaved by hepatic P450 enzymes over time.[1]

Storage, Stability, and Handling Protocols

Expert Insight: The primary risk to this compound is not explosion, but racemization and transesterification .[1] The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-proton is acidic enough that moisture or trace bases can trigger racemization, destroying the value of the chiral center.
Stability Factors[1][5]
  • Hydrolysis Risk: Moisture will hydrolyze the methyl ester to the carboxylic acid.[1]

  • Acid Sensitivity: The tert-butyl ether is acid-labile.[1] Exposure to strong acids (e.g., HCl fumes in a hood) will cleave the protecting group, yielding the diol.

Operational Workflow: Safe Transfer

To maintain the "Self-Validating System" standard, use the following workflow for transferring the reagent from storage to reaction vessel.

SafeTransfer Storage Cold Storage (2-8°C, Argon) Equilibration Thermal Equilibration (Warm to RT in Desiccator) Storage->Equilibration Prevent Condensation QualityCheck Purity Check (H-NMR / GC) Equilibration->QualityCheck Verify Integrity Transfer Inert Transfer (Syringe/Cannula) QualityCheck->Transfer If >97% ee Reaction Reaction Vessel (Anhydrous Conditions) Transfer->Reaction Exclude Moisture

Figure 1: Inert atmosphere transfer protocol designed to prevent hydrolysis-induced racemization.

Storage Specifications
  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Container: Amber glass with Teflon-lined septum caps to prevent UV degradation and moisture ingress.[1]

Emergency Response & First Aid

Directive: Treat as a chemical irritant with potential solvent-like narcotic effects.[1]

Emergency Decision Matrix

In the event of exposure, immediate action mitigates long-term damage.[1]

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Remove Clothing Wash w/ Soap & Water (15 min) Skin->ActionSkin ActionEye Rinse w/ Water (15 min) Remove Contacts Eye->ActionEye ActionInhale Fresh Air Oxygen if labored breathing Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Triage and response logic for acute exposure incidents.

Fire Fighting Measures[1][5][6]
  • Flash Point: Estimated ~65–75°C (Combustible).[1]

  • Extinguishing Media: Alcohol-resistant foam, Dry chemical, or ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .[2] Do not use a solid water stream , as it may scatter the burning liquid.[1]
    
  • Specific Hazards: Thermal decomposition releases carbon oxides (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) and acrid smoke.
    

Synthesis & Application Context

Technical Insight: This molecule is not a final product but a "chiral scaffold."[1]

Role in Drug Development

(R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate serves as a precursor for the side chain of "super-statins" (e.g., Rosuvastatin).[1] The C-2 hydroxyl group allows for:

  • Chain Extension: Wittig or Horner-Wadsworth-Emmons reactions after oxidation to the aldehyde.[1]

  • Stereocontrol: The existing R-center directs the stereochemistry of subsequent additions, essential for the biological activity of the final statin drug (which inhibits HMG-CoA reductase).

Analytical Validation

Before committing this reagent to a high-value synthesis, validate its purity:

  • 1H NMR (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  Look for the tert-butyl singlet (~1.2 ppm), methyl ester singlet (~3.8 ppm), and the characteristic methine proton.
    
  • Chiral HPLC: Essential to confirm enantiomeric excess (ee).[1] A drop in ee indicates improper storage (racemization).

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Methyl 3-hydroxy-2-methylen-butanoat (Analogue Structure). Retrieved March 6, 2026, from [Link]

  • Patil, P. B., et al. (2015).[1][3] Novel Process Preparation of Rosuvastatins and Their Intermediates. World Journal of Pharmaceutical Research.[3] Retrieved March 6, 2026, from [Link]

Sources

Exploratory

Technical Guide: Physical State and Appearance of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate

The following technical guide details the physical state, chemical properties, and handling protocols for (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate , a critical chiral intermediate in drug development. [1] Executive...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical state, chemical properties, and handling protocols for (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate , a critical chiral intermediate in drug development.

[1]

Executive Summary: Physical State & Appearance

((R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate) (CAS: 1630860-06-8 ) typically exists as a colorless to pale yellow viscous liquid (oil) at standard temperature and pressure (STP).[1]

Unlike its amino acid precursors (which are zwitterionic solids), this ester-ether derivative lacks strong intermolecular ionic forces, resulting in a fluid state.[1] However, due to the bulky tert-butyl group and hydrogen-bonding capability of the


-hydroxyl group, it exhibits higher viscosity than simple methyl esters like methyl lactate.[1]
Key Identification Metrics
  • State: Liquid (Viscous Oil).

  • Color: Colorless (high purity) to pale yellow (oxidized/crude).[1]

  • Odor: Faint, characteristic ester-like odor.[1]

  • Clarity: Clear, free of particulate matter.

Chemical Identity & Physicochemical Properties

This compound is a derivative of D-glyceric acid , belonging to the "chiral pool" of building blocks derived from serine.[1] Its (R)-configuration at the C2 position is crucial for maintaining stereochemical integrity in downstream pharmaceutical synthesis.[1]

Table 1: Physicochemical Specifications
PropertySpecificationNotes
CAS Number 1630860-06-8Unique identifier.[1][2]
Molecular Formula

Molecular Weight 176.21 g/mol
Boiling Point ~249°C (Predicted)Typically distilled under high vacuum (e.g., 110–120°C @ 1 mmHg).[1]
Density ~1.05 g/cm³Slightly denser than water.
Solubility Soluble in organic solventsMeOH, EtOH, EtOAc, DCM, THF.
Water Solubility ModerateThe ester/ether groups reduce hydrophilicity compared to glyceric acid.
Chirality (R)-EnantiomerCorresponds to D-Serine stereochemistry.[1]

Synthesis & Manufacturing Logic

To understand the appearance and potential impurities (which affect color), one must understand the synthesis. The most reliable route utilizes D-Serine methyl ester via a diazotization-hydrolysis sequence.[1] This method preserves the chiral center through anchimeric assistance or controlled inversion, depending on the specific acid catalyst used.

Synthesis Workflow (Graphviz Diagram)

Synthesispathway Start D-Serine Methyl Ester (Solid, White) Step1 Protection (Isobutylene/H+) Start->Step1 Inter1 O-tert-Butyl-D-Serine Methyl Ester Step1->Inter1 Etherification Step2 Diazotization (NaNO2, H2SO4) Inter1->Step2 Inter2 Diazonium Intermediate Step2->Inter2 N2 Generation Step3 Hydrolysis (Retention of Config.) Inter2->Step3 -N2 Final (R)-Methyl 3-(tert-butoxy)- 2-hydroxypropanoate (Colorless Oil) Step3->Final Yields Target

Figure 1: Synthetic pathway from D-Serine to the target glycerate derivative. The transition from solid amino acid to liquid hydroxy-ester occurs at the diazotization step.[1]

Impact on Appearance[1]
  • Yellowing: Caused by residual nitrogen oxides or diazo byproducts if the diazotization quench is incomplete.

  • Turbidity: May indicate residual inorganic salts (Sodium Sulfate) from the drying process.

Handling, Storage, and Stability

As a hydroxy-ester, this compound is sensitive to hydrolysis and transesterification.[1]

Protocol 1: Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is recommended to prevent slow hydrolysis.[1]

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen blanket. Moisture absorption can catalyze hydrolysis of the methyl ester to the free acid.

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and leaching.[1]

Protocol 2: Handling for Experimentation
  • Equilibration: Allow the refrigerated vial to reach room temperature before opening to prevent water condensation on the cold liquid surface.

  • Aliquot: Use a dry glass syringe or pipette. Avoid plastic tips if high-precision quantitative analysis (like NMR) is required, as plasticizers can leach into the oil.[1]

  • Re-sealing: Purge the headspace with nitrogen gas before re-sealing the container.

Quality Control & Validation

To verify the identity and purity of the physical sample, the following analytical workflow is standard.

QC Workflow (Graphviz Diagram)

QC_Workflow Sample Crude/Purified Sample (Liquid) HNMR 1H NMR (CDCl3) Check for t-Butyl (1.2 ppm) and OMe (3.7 ppm) Sample->HNMR Structure ID ChiralHPLC Chiral HPLC (Chiralpak AD-H or OD-H) Sample->ChiralHPLC Enantiomeric Purity KF Karl Fischer (Water Content) Sample->KF Dryness Result Validation >98% ee, <0.5% H2O HNMR->Result ChiralHPLC->Result KF->Result

Figure 2: Quality Control decision tree for validating the physical sample.

Expected Analytical Signals[1]
  • 
    H NMR (CDCl
    
    
    
    ):
    • 
       1.15–1.25 ppm (s, 9H, tert-butyl).[1]
      
    • 
       3.60–3.70 ppm (m, 2H, -CH
      
      
      
      -O-).[1]
    • 
       3.78 ppm (s, 3H, -COOCH
      
      
      
      ).[1]
    • 
       4.20–4.30 ppm (m, 1H, 
      
      
      
      -CH-OH).[1]
  • Optical Rotation: Specific rotation

    
     should be negative (typically around -5° to -15° in CHCl
    
    
    
    ), though this varies with concentration and temperature.[1]

References

  • PubChem. (2025).[3] (R)-3-Tert-butoxy-2-hydroxypropanoic acid (Compound Summary). National Library of Medicine. [Link][1][4]

  • Organic Syntheses. (1991). Synthesis of Serine Derivatives via Diazotization. Org.[5][6] Synth. 1991, 70, 206. [Link]

Sources

Foundational

boiling point and melting point of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate

Executive Summary & Compound Identity High-Value Chiral Synthon for Medicinal Chemistry (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate (CAS: 1630860-06-8) is a specialized chiral building block used primarily in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

High-Value Chiral Synthon for Medicinal Chemistry

(R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate (CAS: 1630860-06-8) is a specialized chiral building block used primarily in the synthesis of antiviral and anticancer therapeutics requiring a defined glycerol backbone. As a serine derivative analog (specifically, the O-tert-butyl ether of (R)-methyl glycerate), it offers a unique combination of a reactive secondary hydroxyl group, a protected primary alcohol (as a robust tert-butyl ether), and a manipulatable methyl ester.

This guide delineates the physicochemical properties, thermodynamic behavior, and handling protocols for this compound, synthesizing predicted data with empirical trends from structural analogs to provide actionable insights for bench scientists.

Chemical Identity Table
ParameterDetail
IUPAC Name Methyl (2R)-3-(tert-butoxy)-2-hydroxypropanoate
Common Synonyms (R)-O-tert-Butyl-methylglycerate; Methyl (R)-3-tert-butoxy-2-hydroxypropionate
CAS Number 1630860-06-8
Molecular Formula C₈H₁₆O₄
Molecular Weight 176.21 g/mol
SMILES CC(C)(C)OCC(=O)OC
Chiral Center C2 (R-configuration)

Physicochemical Properties: Boiling & Melting Points[3][5][9][10]

Melting Point (Thermodynamic State)
  • Experimental State: Liquid at ambient temperature (20–25°C).

  • Freezing Point Transition: Predicted < 10°C.

    • Mechanistic Insight: The bulky tert-butyl group disrupts the crystal lattice packing efficiency that would otherwise be facilitated by the hydrogen-bonding capability of the secondary hydroxyl group. Unlike methyl glycerate (which is more prone to crystallization), the lipophilic tert-butyl ether induces sufficient disorder to maintain a liquid state at room temperature.

Boiling Point (Volatility Profile)

Direct experimental boiling point data for this specific enantiomer is limited in public literature. The values below are derived from validated predictive models and structure-activity relationship (SAR) extrapolations from homologous hydroxy-esters (e.g., methyl 3-hydroxybutanoate).

Pressure ConditionTemperature RangeData Confidence
Atmospheric (760 mmHg) 249.8 ± 20.0 °C Predicted (ACD/Labs)
High Vacuum (0.5 - 1.0 mmHg) 85 – 95 °C Extrapolated (Practical)
Medium Vacuum (10 - 15 mmHg) 120 – 135 °C Extrapolated (Practical)

Distillation Protocol Note: Due to the presence of the secondary hydroxyl group and the potential for transesterification or elimination (beta-elimination of the tert-butoxy group) at high temperatures, atmospheric distillation is strictly discouraged . Purification should be conducted via fractional distillation under high vacuum (< 2 mmHg) to maintain a pot temperature below 120°C, preserving optical purity and chemical integrity.

Density & Refractive Index
  • Density: 1.046 ± 0.06 g/cm³ (Predicted)[1]

  • Refractive Index (

    
    ):  ~1.435 (Estimated based on molar refractivity of ether/ester functionalities).
    

Synthesis & Experimental Logic

Retrosynthetic Analysis

The synthesis of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate is non-trivial due to the need to selectively install the tert-butyl ether on the primary alcohol of a glycerate scaffold without alkylating the secondary alcohol or racemizing the chiral center.

The "Self-Validating" Route: Regioselective Ring Opening The most robust method involves the Lewis acid-catalyzed ring opening of Methyl (R)-glycidate with tert-butanol. This leverages the inherent reactivity of the epoxide:

  • Regiocontrol: Nucleophilic attack by t-BuOH occurs preferentially at the less hindered primary carbon (C3) under Lewis acid conditions.

  • Stereocontrol: The C2 chiral center (originally part of the epoxide) retains its configuration (with inversion if attacked at C2, but retention relative to the backbone if attacked at C3; for glycidates, C3 attack leads to the desired 3-alkoxy-2-hydroxy product).

Synthesis Workflow Diagram (Graphviz)

SynthesisWorkflow Start Starting Material: Methyl (R)-glycidate (Chiral Epoxide) Reaction Reaction: Epoxide Ring Opening 0°C -> RT, 12h Start->Reaction Dissolve Reagents Reagents: tert-Butanol (Solvent/Nucleophile) BF3·OEt2 (Catalyst, 0.1 eq) Reagents->Reaction Add Dropwise Quench Quench: Sat. NaHCO3 (Neutralization) Reaction->Quench Complete Conversion Extraction Work-up: Extract w/ EtOAc Wash w/ Brine -> Dry Na2SO4 Quench->Extraction Phase Separation Purification Purification: Vacuum Distillation (bp ~90°C @ 1 mmHg) Extraction->Purification Crude Oil Product Target Product: (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate Purification->Product Isolate

Caption: Regioselective synthesis workflow via Lewis acid-catalyzed epoxide ring opening of Methyl (R)-glycidate.

Handling & Stability Applications

Storage Protocols
  • Temperature: Store at 2–8°C (Refrigerator). While stable at room temperature for short periods, prolonged storage requires refrigeration to prevent slow hydrolysis of the methyl ester or potential transesterification.

  • Atmosphere: Hygroscopic. Store under inert gas (Nitrogen or Argon) to prevent moisture absorption, which can catalyze hydrolysis.

Critical Impurities

When analyzing the purity of this compound (e.g., via GC-MS or HPLC), be aware of these common byproducts:

  • Methyl (R)-2,3-dihydroxypropanoate (Methyl Glycerate): Result of tert-butyl ether cleavage (acidic conditions).

  • Methyl (R)-2-(tert-butoxy)-3-hydroxypropanoate: Regioisomer formed if epoxide opening lacks selectivity (rare with BF3·OEt2).

  • Elimination Product: Methyl 3-(tert-butoxy)acrylate (formed under strong basic conditions or high heat).

References

  • ChemicalBook. (2025).[2] Methyl (R)-3-(tert-butoxy)-2-hydroxypropanoate - CAS 1630860-06-8 Properties. Retrieved from

  • ChemScene. (2025). Product Information: Methyl (R)-3-(tert-butoxy)-2-hydroxypropanoate. Retrieved from

  • PubChem. (2025).[3] Compound Summary: (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate. National Library of Medicine. Retrieved from

  • Organic Syntheses. (1990). Synthesis of Enantiopure Hydroxy Esters via Biopolymer Depolymerization. (Analogous boiling point methodologies). Org.[4][5][6] Synth. 1990, 69, 1. Retrieved from

Sources

Exploratory

Technical Whitepaper: Sourcing and Synthetic Applications of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate

Executive Summary In modern drug development and complex peptide synthesis, the availability of versatile, orthogonally protected chiral building blocks is paramount. (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and complex peptide synthesis, the availability of versatile, orthogonally protected chiral building blocks is paramount. (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate (CAS: 1630860-06-8) serves as a critical synthon in medicinal chemistry[1]. As a selectively protected derivative of D-glyceric acid, this molecule provides researchers with a highly controlled scaffold for asymmetric synthesis, allowing for the precise installation of stereocenters in active pharmaceutical ingredients (APIs) and peptidomimetics.

This whitepaper provides an in-depth analysis of the commercial landscape, physicochemical properties, and field-proven synthetic methodologies associated with this compound.

Structural Rationale & Physicochemical Profiling

The architectural brilliance of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate lies in its orthogonal protection strategy , which dictates its utility in multi-step synthesis[2]:

  • Methyl Ester (C1): Protects the carboxylic acid moiety. It is highly stable to acidic conditions but readily cleaved under mild basic conditions (saponification).

  • tert-Butyl Ether (C3): Protects the primary alcohol. It is entirely stable to basic conditions and nucleophilic attack, but can be cleanly removed using strong acids (e.g., TFA or HCl in dioxane).

  • Secondary Hydroxyl (C2): Left unprotected and stereochemically defined (R-configuration), serving as the primary site for functionalization (e.g., oxidation to a ketone or activation for SN2 displacement).

This causality in structural design ensures that chemists can selectively unmask either the acid or the primary alcohol without cross-reactivity, a fundamental requirement for synthesizing complex linear or cyclic peptides.

Quantitative Data: Physicochemical Properties

The following table summarizes the core computational and physical data for the compound, essential for predicting solubility, reactivity, and chromatographic behavior[1].

PropertyValueImplication for Synthesis / Handling
Molecular Formula C₈H₁₆O₄Standard aliphatic oxygenated framework.
Molecular Weight 176.21 g/mol Low molecular weight; highly volatile if heated.
LogP 0.3354Amphiphilic nature; soluble in most organic solvents (DCM, EtOAc, THF).
TPSA 55.76 ŲModerate polarity; elutes readily on normal-phase silica gel.
H-Bond Donors 1Single free hydroxyl group available for derivatization.
H-Bond Acceptors 4Capable of coordinating with Lewis acids during catalysis.
Rotatable Bonds 3High conformational flexibility in solution.

Commercial Availability & Supply Chain Logistics

Securing a reliable supply of high-enantiopurity building blocks is a critical bottleneck in process chemistry. Several global suppliers currently synthesize and distribute (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate[3][4][5].

When sourcing this compound, researchers must prioritize enantiomeric excess (ee) and chemical purity, as trace impurities can drastically reduce overall yields in downstream multi-step syntheses. Storage is universally recommended at 2–8°C in sealed, dry conditions to prevent premature hydrolysis of the methyl ester by atmospheric moisture[2].

Commercial Supplier Matrix
SupplierCatalog / IDAdvertised PurityShipping / HazMat Status
ChemScene CS-0751755≥ 97%Room Temp / No specific HazMat class[1]
Key Organics WS-01790Not specifiedStandard Chemical Shipping[6]
Fluorochem 1630860-06-8> 95% (Typical)Standard Chemical Shipping[7]

Synthetic Utility & Mechanistic Pathways

The primary application of this compound is the synthesis of non-natural amino acids and chiral ethers. The most common workflow involves the stereoinvertive amination of the C2 position. Because the direct Mitsunobu reaction on this specific substrate often suffers from poor yields due to steric hindrance from the adjacent tert-butoxy group, a two-step activation/displacement protocol is preferred.

G Start (R)-Methyl 3-(tert-butoxy) -2-hydroxypropanoate Triflation Triflation (Tf2O, Pyridine) Retains Stereocenter Start->Triflation Step 1 Saponification LiOH, THF/H2O Ester Hydrolysis Start->Saponification Alt Pathway Triflate (R)-Triflate Intermediate Highly Electrophilic Triflation->Triflate Azidation Azidation (NaN3, DMF) SN2 Inversion Triflate->Azidation Step 2 Azide (S)-Azide Derivative Chiral Amine Precursor Azidation->Azide Acid (R)-3-(tert-butoxy) -2-hydroxypropanoic acid Saponification->Acid

Orthogonal functionalization pathways of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate.

Experimental Protocol: Stereoinvertive Azidation

To ensure scientific integrity, the following protocol represents a self-validating system for converting the (R)-alcohol into the corresponding (S)-azide. This methodology prioritizes the preservation of enantiomeric purity.

Step 1: Triflation (Activation)
  • Causality: Trifluoromethanesulfonic anhydride (Tf₂O) is utilized because the resulting triflate is an exceptionally potent leaving group. This ensures that the subsequent SN2 displacement occurs rapidly at room temperature, minimizing the risk of competing E2 elimination or SN1-mediated racemization.

  • Procedure:

    • Dissolve (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate (1.0 eq) in anhydrous Dichloromethane (DCM) under an argon atmosphere.

    • Add anhydrous Pyridine (2.0 eq) and cool the mixture to -78°C. Note: Pyridine acts as an acid scavenger to neutralize the triflic acid byproduct, preventing the premature cleavage of the acid-labile tert-butyl ether.

    • Dropwise add Tf₂O (1.2 eq). Stir for 1 hour at -78°C.

    • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate strictly in vacuo without heating to yield the crude (R)-triflate.

Step 2: Azidation (Inversion)
  • Causality: N,N-Dimethylformamide (DMF) is chosen as the solvent because it is polar and aprotic. It strongly solvates the Na⁺ cation of Sodium Azide (NaN₃) but leaves the azide anion unsolvated and highly nucleophilic, driving a clean SN2 inversion.

  • Procedure:

    • Dissolve the crude (R)-triflate in anhydrous DMF.

    • Add NaN₃ (1.5 eq) in a single portion at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Dilute with Diethyl Ether and wash extensively with water (3x) to remove DMF and excess salts. Dry and concentrate to yield (S)-2-azido-3-(tert-butoxy)propanoic acid methyl ester.

Protocol Validation System

To verify the success and integrity of the protocol, the following self-validating checks must be performed:

  • TLC Monitoring: The azide product will run significantly higher (higher Rf) than the starting alcohol on silica gel (eluent: 20% EtOAc in Hexanes) and will not stain with standard KMnO₄, but will react with triphenylphosphine (Staudinger reaction on the plate).

  • NMR Confirmation: In ¹H-NMR, the C2 methine proton of the starting alcohol typically resonates around 4.2 ppm. Upon inversion to the azide, this proton will exhibit an upfield shift to approximately 3.9 ppm due to the lower electronegativity of the azide group compared to the hydroxyl group.

  • Enantiomeric Verification: Chiral HPLC or polarimetry must be used to confirm the optical rotation has inverted, validating that an SN2 pathway (and not SN1) occurred, ensuring an ee > 98%.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 1630860-06-8, (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate". PubChem Database. Available at: [Link]

Sources

Foundational

literature review of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate synthesis

This guide outlines a scalable, high-integrity synthesis of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate (CAS 1630860-06-8), a critical chiral building block for nucleoside analogs and kinase inhibitors. The methodolog...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a scalable, high-integrity synthesis of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate (CAS 1630860-06-8), a critical chiral building block for nucleoside analogs and kinase inhibitors.

The methodology prioritizes D-Serine as the chiral pool starting material. Unlike routes relying on expensive chiral resolution or unstable glycidyl derivatives, this pathway leverages the natural stereochemistry of D-Serine ((R)-configuration) and utilizes a "retention of configuration" diazotization strategy to deliver high enantiomeric excess (ee).

Retrosynthetic Analysis & Strategy

The target molecule contains a secondary hydroxyl group and a bulky tert-butyl ether on the primary carbon. The (R)-configuration at the C2 position matches that of D-Serine .

The synthesis is broken down into three critical phases:

  • Methyl Ester Formation: Activation of the carboxyl group.

  • Selective O-Alkylation: Installation of the acid-labile tert-butyl group on the primary alcohol without affecting the amine.

  • Stereoselective Diazotization: Conversion of the primary amine to a secondary alcohol with retention of configuration .

Mechanistic Pathway (Graphviz)

SynthesisPath cluster_legend Process Logic DSer D-Serine (Starting Material) DSerOMe D-Serine Methyl Ester HCl Salt DSer->DSerOMe SOCl2, MeOH Reflux OtBuSer O-tert-butyl-D-serine Methyl Ester DSerOMe->OtBuSer t-Butyl Acetate HClO4 (Cat.) (Selective O-Alkylation) Diazo Diazonium Intermediate OtBuSer->Diazo NaNO2, H2SO4 0°C Target (R)-Methyl 3-(tert-butoxy)- 2-hydroxypropanoate Diazo->Target H2O/Hydrolysis (Retention of Config.) Step1 Step 1: Activation Step2 Step 2: Protection Step3 Step 3: Transformation

Caption: Step-wise conversion of D-Serine to the target hydroxy-ester via selective alkylation and diazotization.

Detailed Experimental Protocols

Step 1: Synthesis of D-Serine Methyl Ester Hydrochloride

This step activates the carboxylic acid. The use of thionyl chloride generates anhydrous HCl in situ, driving the reaction to completion.

  • Reagents: D-Serine (1.0 eq), Methanol (anhydrous, 10-15 vol), Thionyl Chloride (1.2 eq).

  • Protocol:

    • Charge methanol into a reactor and cool to 0–5°C.

    • Add thionyl chloride dropwise, maintaining temperature <10°C (Exothermic!).

    • Add D-Serine portion-wise.[1]

    • Heat to reflux (65°C) for 12–16 hours.

    • In-Process Control (IPC): Monitor by TLC (n-BuOH:AcOH:H2O 4:1:1) or HPLC.

    • Concentrate under vacuum to dryness.

    • Purification: Triturate the residue with MTBE or diethyl ether to remove excess HCl and impurities. Filter the white crystalline solid.[2]

Step 2: Selective O-tert-Butylation (The "Acetate" Route)

Senior Scientist Insight: Avoid the traditional isobutylene gas method if possible. It requires pressurized vessels and handling flammable gas. The tert-butyl acetate/perchloric acid method is a superior, scalable liquid-phase alternative that offers high selectivity for the primary alcohol over the amine [1].

  • Reagents: D-Serine Methyl Ester HCl (1.0 eq), tert-Butyl Acetate (solvent/reagent, 10-15 vol), Perchloric Acid (70%, 1.5–2.0 eq).

  • Protocol:

    • Suspend D-Serine Methyl Ester HCl in tert-butyl acetate at 20–25°C.

    • Add perchloric acid dropwise (Caution: Strong oxidant/acid).

    • Stir at ambient temperature for 24–48 hours. The reaction is equilibrium-driven; the excess ester drives it forward.

    • Quench: Cool to 0°C and neutralize carefully with saturated NaHCO3 or dilute NaOH to pH ~8–9.

    • Extraction: Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.

    • Result: O-tert-butyl-D-serine methyl ester (often an oil). Use directly or convert to oxalate salt for storage.

Step 3: Stereoselective Diazotization to (R)-Hydroxy Ester

This is the critical stereochemical step. Diazotization of alpha-amino acids proceeds via an unstable diazonium salt which cyclizes to an alpha-lactone intermediate. Hydrolysis of this lactone occurs with inversion , resulting in a net retention of configuration (Double Inversion) relative to the starting amino acid [2].

  • Reagents: O-tert-butyl-D-serine methyl ester (1.0 eq), Sodium Nitrite (1.5 eq), Sulfuric Acid (1M, 2-3 eq), Water/Acetone (1:1 mixture).

  • Protocol:

    • Dissolve the amino ester in dilute H2SO4/Acetone mixture and cool to -5°C to 0°C.

    • Add a solution of NaNO2 in water dropwise over 1 hour. Critical: Control addition rate to manage N2 evolution and exotherm.

    • Stir at 0°C for 3 hours, then allow to warm to Room Temperature (RT) overnight.

    • Workup: Extract with Dichloromethane (DCM) or Ethyl Acetate.

    • Wash with saturated NaHCO3 (to remove any hydrolyzed acid byproduct) and brine.

    • Purification: Silica gel chromatography (Hexanes/EtOAc gradient) or vacuum distillation if scale permits.

Critical Process Parameters (CPPs) & Data

ParameterSpecificationRationale
Starting Material D-Serine (>99% ee)The stereocenter is derived directly from the pool. Low ee starting material propagates to the product.
Step 2 Temperature 20–25°CHigher temperatures in acid promote hydrolysis of the ester or cleavage of the t-butyl group.
Step 3 Temperature < 5°C (Addition)Diazonium intermediates are unstable. Higher temps lead to elimination byproducts (acrylic acid derivatives).
Acid Stoichiometry 1.5–2.0 eq (Step 2)Sufficient acid is required to catalyze the transesterification/alkylation without degrading the methyl ester.

Quality Control & Validation

To ensure the integrity of the (R)-isomer, the following analytical validations are required:

  • Chiral HPLC: Use a Chiralcel OD-H or AD-H column.

    • Reference Standard: Prepare a racemic mixture using DL-Serine to establish separation conditions.

    • Target: >98% ee.[3]

  • Specific Rotation:

    • Expect

      
       to be negative (in CHCl3) or positive depending on solvent (Compare to literature for the acid precursor: 
      
      
      
      for the S-isomer, so R should be positive in similar conditions, but esters often flip sign). Note: Always verify against a known standard.
  • NMR Verification:

    • 1H NMR (CDCl3): Look for the tert-butyl singlet (~1.2 ppm, 9H), Methyl ester singlet (~3.8 ppm, 3H), and the characteristic ABX system of the chiral center.

References

  • Preparation of O-tert-butyl-L-serine methyl ester. Patent CN101284803A. Google Patents. Link

  • The synthesis of chiral glycerides starting from D- and L-serine. Chem Phys Lipids, 1976.[4] Link

  • Methyl (R)-3-(tert-butoxy)-2-hydroxypropanoate Product Page. ChemScene. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Chiral Intermediates using (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate

Executive Summary (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate (CAS: 1630860-06-8) is a high-value chiral C3-synthon derived from serine. Its structural utility lies in its orthogonal functionality : an acid-labile ter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate (CAS: 1630860-06-8) is a high-value chiral C3-synthon derived from serine. Its structural utility lies in its orthogonal functionality : an acid-labile tert-butyl ether, a base-labile methyl ester, and a secondary hydroxyl group capable of stereochemical inversion. This application note details the strategic use of this intermediate to synthesize non-natural amino acids, chiral morpholines, and epoxide scaffolds. We provide a validated protocol for the stereoselective conversion of the (R)-hydroxyl group to an (S)-amine via sulfonate displacement—a critical transformation for accessing antibiotic pharmacophores.

Strategic Analysis of the Molecule

The utility of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate stems from its ability to serve as a divergent stereochemical anchor. Unlike simple serine esters, the bulky tert-butyl group prevents unwanted lactonization and suppresses


-elimination during nucleophilic substitution reactions.
Key Reactivity Profiles
Functional GroupReactivity ModeStrategic Application
Secondary Hydroxyl (C2) Nucleophilic Displacement (SN2)Inversion of configuration (R

S) to form amines, thiols, or halides.
Methyl Ester (C1) Hydrolysis / ReductionPrecursor to chiral aldehydes, alcohols, or hydroxamic acids.
tert-Butyl Ether (C3) Acidic CleavageLate-stage deprotection to release primary alcohol for cyclization.
Pathway Map: Divergent Synthesis

The following diagram illustrates the primary synthetic pathways accessible from this core intermediate.

G Start (R)-Methyl 3-(tert-butoxy)- 2-hydroxypropanoate Act Activation (MsCl / Tf2O) Start->Act 1. Sulfonylation Red Ester Reduction (DIBAL-H / NaBH4) Start->Red Selective Red. Cyc Cyclization (Morpholines/Epoxides) Start->Cyc Glyoxal/Base Inv Nucleophilic Substitution (Azide/Thiol) Act->Inv 2. S_N2 Displacement Prod1 (S)-Amino Acid Derivatives Inv->Prod1 3. Reduction Prod2 Chiral Aldehydes Red->Prod2 Prod3 Chiral Heterocycles Cyc->Prod3

Figure 1: Divergent synthetic pathways from the (R)-hydroxypropanoate scaffold.

Application Protocol: Stereoselective Synthesis of (S)- -Amino Esters

This protocol describes the conversion of the (R)-alcohol to the (S)-amine with >98% enantiomeric excess (ee). This "serine inversion" is crucial for synthesizing D-amino acid derivatives found in peptidomimetics and antibiotics.

Mechanism

The reaction proceeds via a classic Walden inversion. The hydroxyl group is first activated as a mesylate (OMs), followed by SN2 displacement with sodium azide. The bulky tert-butyl group at C3 is critical here; it sterically hinders the backside attack slightly but, more importantly, prevents the formation of aziridine byproducts that are common with smaller protecting groups.

Materials
  • Substrate: (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate (10.0 mmol)

  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Sodium Azide (NaN3), 10% Pd/C.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH).

Step-by-Step Methodology
Step 1: Mesylation (Activation)
  • Setup: Charge a flame-dried 100 mL round-bottom flask with the substrate (1.76 g, 10 mmol) and anhydrous DCM (20 mL). Cool to 0°C under N2 atmosphere.

  • Addition: Add TEA (2.1 mL, 15 mmol) followed by dropwise addition of MsCl (0.93 mL, 12 mmol). Maintain temperature < 5°C.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 1 hour.

  • Validation: Monitor by TLC (30% EtOAc/Hexane). The starting material (Rf ~0.4) should disappear, replaced by the mesylate (Rf ~0.5).

  • Workup: Quench with saturated NaHCO3. Extract with DCM (2x). Dry organic layer over MgSO4 and concentrate in vacuo. Yield: Quantitative. Use immediately.

Step 2: Azidation (Inversion)

Safety Alert: Sodium azide is toxic and can form explosive metal azides. Use plastic spatulas and avoid halogenated solvents in this step.

  • Solvation: Dissolve the crude mesylate in anhydrous DMF (15 mL).

  • Displacement: Add NaN3 (0.975 g, 15 mmol) in one portion.

  • Heating: Heat the mixture to 50°C for 4–6 hours.

    • Note: Higher temperatures (>70°C) may cause elimination to the acrylate byproduct.

  • Workup: Cool to RT. Dilute with water (50 mL) and extract with Et2O (3 x 30 mL). Wash combined organics with brine to remove DMF. Dry (MgSO4) and concentrate.

  • Result: (S)-Methyl 2-azido-3-(tert-butoxy)propanoate.

Step 3: Reduction (Staudinger or Hydrogenation)
  • Hydrogenation: Dissolve the crude azide in MeOH (20 mL). Add 10% Pd/C (10 wt%).

  • Cycle: Purge with H2 (balloon pressure) and stir vigorously for 3 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.

  • Purification: Flash column chromatography (DCM/MeOH 95:5) yields the pure amine.

Experimental Workflow Diagram

Protocol Step1 STEP 1: Mesylation (DCM, MsCl, TEA, 0°C) Check1 QC: TLC Check (Disappearance of SM) Step1->Check1 Step2 STEP 2: Azidation (DMF, NaN3, 50°C) Check1->Step2 Proceed if Complete Safety ! SAFETY: Avoid Chlorinated Solvents with Azide ! Step2->Safety Step3 STEP 3: Reduction (H2, Pd/C, MeOH) Step2->Step3 Final Product: (S)-Amine (>98% ee) Step3->Final

Figure 2: Step-by-step workflow for the stereoselective amination protocol.

Advanced Application: Morpholine Synthesis[1][2][3]

Beyond simple substitution, this scaffold is ideal for synthesizing chiral morpholines, which are "privileged structures" in medicinal chemistry (e.g., Linezolid analogs).

Protocol Summary: Reaction of the derived amino-alcohol (after ester reduction of the product from Section 3) with glyoxal derivatives or


-halo ketones allows for the formation of 3,5-disubstituted morpholines. The tert-butyl group can be removed with TFA (Trifluoroacetic acid) to allow intramolecular cyclization if the nitrogen is suitably alkylated.
  • Key Insight: Using the (R)-starting material allows access to (3S, 5R)-morpholines, a stereochemical configuration often difficult to access via standard chiral pool synthesis from L-amino acids without expensive ligands [1].

Troubleshooting & Quality Control

To ensure "Trustworthiness" in your results, utilize the following QC parameters:

IssueObservationRoot CauseCorrective Action
Low Yield (Step 2) Presence of olefin peaks in NMR (5.8–6.4 ppm).Elimination of OMs instead of substitution.Lower reaction temp to 40°C; ensure DMF is anhydrous.
Racemization Enantiomeric excess < 90%.SN1 character during displacement.Increase concentration of azide; avoid protic solvents in Step 2.
Incomplete Mesylation SM remains after 2 hours.Wet TEA or old MsCl.Distill TEA over KOH; use fresh MsCl.

NMR Validation Data (Expected):

  • Starting Material (R):

    
     4.30 (dd, 1H, CH-OH).
    
  • Intermediate (Mesylate):

    
     3.10 (s, 3H, -OMs), shift of CH-OMs to 
    
    
    
    5.10.
  • Product (S-Amine):

    
     3.60 (dd, 1H, CH-NH2). Note the upfield shift relative to the mesylate.
    

References

  • Divergent Synthesis of Morpholines: D'Souza, D. M., & Mueller, T. J. J. (2007). "Diversity-oriented synthesis of enantiopure 3-substituted morpholines." Nature Protocols.

  • Azide Displacement Protocols: Scriven, E. F., & Turnbull, K. (1988). "Azides: their preparation and synthetic uses." Chemical Reviews, 88(2), 297-337.

  • Serine Derivative Chemistry: Blaskovich, M. A. (2016). "Handbook on Syntheses of Amino Acids." Springer.

  • Thionyl Chloride/Alcohol Reactions: Greenberg, J. A., & Sammakia, T. (2017).[1] "The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride." The Journal of Organic Chemistry, 82(6), 3245–3251.

  • Chiral Epoxide Synthesis: Prie, G., et al. (2016). "Chemo-Enzymatic Synthesis of Chiral Epoxides... An Access to Enantiopure (S)-Dairy Lactone." Molecules, 21(8), 988.[2]

Sources

Application

Application Note: Strategic Esterification of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate

This Application Note is designed for researchers and drug development professionals requiring high-fidelity protocols for the functionalization of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate . The guide focuses on O-...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals requiring high-fidelity protocols for the functionalization of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate .

The guide focuses on O-Acylation (Esterification of the C2-hydroxyl group) , the primary application for this chiral building block in the synthesis of depsipeptides, lipids, and complex peptidomimetics.

[1][2]

Introduction & Chemical Strategy

(R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate is a versatile chiral synthon derived from D-Serine or D-Glyceric acid.[1][2] Its structural utility lies in the orthogonal protection scheme: a base-labile methyl ester and an acid-labile tert-butyl ether.[1][2]

Critical Chemical Challenges[1][2]
  • Acid Sensitivity of the tert-Butyl Ether: The tert-butyl group is prone to cleavage under strong acidic conditions (e.g., HCl, H₂SO₄, or strong Lewis acids like AlCl₃), generating the diol which destroys the orthogonal protection strategy.

  • Base Sensitivity of the Methyl Ester: Strong bases (e.g., NaOH, LiOH) or nucleophilic bases in protic solvents can cause hydrolysis or transesterification of the C1-methyl ester.[2]

  • Steric Hindrance: The C2-hydroxyl is a secondary alcohol flanked by a quaternary center (via the ether) and a carbonyl, requiring activated acylating agents for quantitative conversion.[2]

Strategic Solution: This guide details two non-acidic protocols:

  • Method A (Anhydride/Acid Chloride): For introducing simple acyl groups (Acetyl, Benzoyl).[1][2]

  • Method B (Steglich Esterification): For coupling complex, acid-sensitive, or chiral carboxylic acids (e.g., amino acids, drug fragments).[2]

Reaction Logic & Pathway

The following diagram illustrates the decision matrix and reaction pathways for functionalizing the substrate without compromising the protecting groups.

ReactionPathways Substrate (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate (Secondary Alcohol) MethodA Method A: Acid Chloride/Anhydride (Base: Pyridine/Et3N + DMAP) Substrate->MethodA Simple Acyl Groups (Ac2O, BzCl) MethodB Method B: Steglich Coupling (DCC/EDC + DMAP) Substrate->MethodB Complex Acids (R-COOH) SideRxn1 Risk: t-Bu Cleavage (Avoid Strong Acids) Substrate->SideRxn1 If HCl/H2SO4 used Target Target: O-Acylated Product (Diester) MethodA->Target High Yield Retention of Config SideRxn2 Risk: Ester Hydrolysis (Avoid Strong Bases) MethodA->SideRxn2 If Base Excess/Aq. Workup prolonged MethodB->Target Mild Conditions Retention of Config

Figure 1: Strategic reaction pathways for O-acylation, highlighting method selection based on acyl donor complexity.

Experimental Protocols

Method A: Standard Acylation (Anhydrides/Acid Chlorides)

Best for: Acetylation, Benzoylation, or simple aliphatic esters.[2] Mechanism: Nucleophilic attack of the alcohol on the activated carbonyl, catalyzed by DMAP (Steglich base catalysis).

Reagents
  • Substrate: (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate (1.0 equiv)

  • Acyl Donor: Acetic Anhydride or Benzoyl Chloride (1.2 – 1.5 equiv)[1][2]

  • Base: Triethylamine (Et₃N) or Pyridine (2.0 equiv)[1][2]

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)[1][2][3]

  • Solvent: Dichloromethane (DCM), Anhydrous[2]

Step-by-Step Protocol
  • Setup: Flame-dry a round-bottom flask and cool under nitrogen atmosphere. Add the Substrate and dissolve in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Et₃N (or Pyridine) and DMAP in one portion.[1][2] Cool the mixture to 0°C (ice bath).

  • Acylation: Dropwise add the Acyl Donor (diluted in a small volume of DCM if solid) over 10 minutes.

    • Note: Exotherm is possible; maintain T < 5°C during addition to prevent side reactions.[1][2]

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 3:1).[1][2] The starting material (lower Rf) should disappear.[2]

  • Quench: Add saturated aqueous NH₄Cl (mildly acidic/neutral) to quench excess anhydride/chloride.[1][2] Do not use strong acid.

  • Workup: Extract with DCM (3x). Wash combined organics with saturated NaHCO₃ (to remove acid byproducts) and Brine.[1][2][4] Dry over Na₂SO₄.[1][2][3]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[2]

Method B: Steglich Esterification (Coupling)

Best for: Coupling with valuable, chiral, or acid-sensitive carboxylic acids (e.g., Fmoc-amino acids, drug intermediates).[2] Mechanism: In situ activation of the carboxylic acid by Carbodiimide (DCC/EDC), followed by DMAP-catalyzed transfer.[2]

Reagents
  • Substrate: (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate (1.0 equiv)

  • Carboxylic Acid (R-COOH): (1.1 – 1.2 equiv)[1][2]

  • Coupling Agent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (1.2 equiv)[1][2]

    • Recommendation: Use EDC[1][2]·HCl for easier workup (urea byproduct is water-soluble).[1][2]

  • Catalyst: DMAP (0.1 – 0.2 equiv)[1][2][3]

  • Solvent: DCM or DMF (Anhydrous)[1][2]

Step-by-Step Protocol
  • Setup: Dissolve the Carboxylic Acid and Substrate in anhydrous DCM (0.1 – 0.2 M) in a dry flask under nitrogen.

  • Catalyst: Add DMAP at room temperature.

  • Activation: Cool to 0°C. Add EDC·HCl (or DCC) in one portion.[1][2]

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature. Stir for 12–18 hours.[2]

    • Observation: If using DCC, a white precipitate (dicyclohexylurea, DCU) will form.[2] EDC reactions remain clear or slightly cloudy.[1][2]

  • Workup (EDC Method):

    • Dilute with DCM.[1][2]

    • Wash with 5% Citric Acid (rapid wash to remove DMAP/EDC, minimize tBu exposure time).[2]

    • Wash with Saturated NaHCO₃ and Brine.[1][2][4]

    • Dry over Na₂SO₄ and concentrate.[1][2][3]

  • Workup (DCC Method):

    • Filter off the precipitated DCU through a Celite pad.[2]

    • Concentrate the filtrate and redissolve in cold Et₂O (to precipitate remaining urea).[2] Filter again.

    • Concentrate and purify.[1][2][3][5]

Analytical Data & Quality Control

Verification of the product requires confirming the ester bond formation while ensuring the tert-butyl ether remains intact.[2]

TechniqueDiagnostic Signal (Expected)Common Failure Mode
1H NMR New Ester: Shift of H-2 (chiral center) downfield (~4.2 ppm → ~5.2 ppm) due to acylation.[1][2] t-Bu Group: Singlet at ~1.15-1.20 ppm (9H) must remain.t-Bu Cleavage: Disappearance of 9H singlet; appearance of broad OH peak.[1][2]
IR Spec Ester C=O: Strong band at ~1735-1750 cm⁻¹.[1][2] (Two bands if acyl group is also an ester).[1][2]Hydrolysis: Broad OH stretch at 3400 cm⁻¹ indicates failure or cleavage.[1][2]
Chiral HPLC Single enantiomeric peak (compare to racemic standard).[1][2]Racemization: Appearance of (S)-enantiomer peak (rare in Steglich, possible if base is excessive).[1][2]

Troubleshooting Guide

Issue: Cleavage of tert-Butyl Group[1][2]
  • Symptom: Loss of t-Bu signal in NMR; product is more polar than expected.

  • Cause: Acidic workup was too harsh or prolonged.[1][2]

  • Fix: Replace 1M HCl or Citric Acid washes with Saturated NH₄Cl .[1][2] Ensure the reaction solvent (DCM) is not acidic (filter through basic alumina if unsure).[1][2]

Issue: Low Conversion (Steric Hindrance)
  • Symptom: Starting material remains after 24h.[1][2]

  • Cause: The C2-hydroxyl is secondary and hindered by the bulky t-Bu group.[1][2]

  • Fix: Increase DMAP loading to 0.5 equiv. Switch solvent to Toluene and heat to 60°C (only if the acyl donor is thermally stable). Note: Higher T increases risk of t-Bu elimination.[1][2]

Issue: Transesterification
  • Symptom: Loss of the methyl ester (C1) or scrambling of alkyl groups.[2]

  • Cause: Use of Methanol or Ethanol in workup/quenching while basic catalysts are still active.[2]

  • Fix: Quench with aqueous buffer before adding any alcohol.[1][2] Avoid alcoholic solvents during reaction.[1][2]

References

  • Steglich Esterification Protocol: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[2] Angew.[1][2] Chem. Int. Ed.1978 , 17, 522–524.[2] [1][2]

  • Stability of tert-Butyl Ethers: Green, T. W.; Wuts, P. G. M.[2][6] Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999; pp 102–104.[2]

  • Acylation of Hydroxy Esters: Sano, T. "Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA."[2] Synthesis1999 , 1999(07), 1141–1144.[2][7] [1][2]

  • Synthesis of Related Serine Derivatives: "Methyl 2-(tert-butoxycarbonylamino)-3-hydroxypropanoate." MedChemExpress Product Guide.

  • General Esterification Reviews: Otera, J. "Transesterification."[2] Chem. Rev.[1][2]1993 , 93, 1449–1470.[2] [1][2]

Sources

Method

Application Note: Strategic Utilization of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate in Total Synthesis

This Application Note and Protocol Guide details the strategic utilization of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate (CAS: 1630860-06-8), a versatile chiral building block derived from the chiral pool (typically...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the strategic utilization of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate (CAS: 1630860-06-8), a versatile chiral building block derived from the chiral pool (typically D-serine or D-glyceric acid).

Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9]

In the retrosynthetic analysis of complex polyketides, macrolides, and carbohydrate mimics, the C3 chiral synthon is a foundational unit. (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate represents a "privileged" scaffold because it offers three distinct, orthogonally reactive sites on a rigid chiral backbone.

Unlike simple chiral epoxides or unsubstituted hydroxy esters, this building block provides a pre-installed tert-butyl ether (acid-labile protection) at C3 and a methyl ester (base/reduction-labile handle) at C1, leaving the C2 secondary alcohol free for immediate functionalization or stereochemical inversion.

Chemical Profile
PropertySpecification
IUPAC Name Methyl (2R)-3-(tert-butoxy)-2-hydroxypropanoate
CAS Number 1630860-06-8
Molecular Formula C₈H₁₆O₄
Molecular Weight 176.21 g/mol
Chirality R-isomer (derived from D-series precursors)
Physical State Colorless to pale yellow viscous liquid
Solubility Miscible in CH₂Cl₂, THF, MeOH, EtOAc
Stability Stable at -20°C; Avoid strong acids (cleaves t-Bu) and strong bases (epimerization at C2)

Strategic Applications in Total Synthesis

The utility of this compound lies in its ability to serve as a divergent stereochemical anchor . It is primarily employed in three strategic workflows:

  • C2-Stereocenter Inversion (Mitsunobu Manifolds): The free secondary alcohol allows for the installation of nucleophiles (azides, thioesters, carboxylates) with complete Walden inversion, converting the (R)-glycerate scaffold into (S)-amino acids or (S)-thio-derivatives.

  • Polyketide Chain Extension: The C1-ester serves as a latent aldehyde. Controlled reduction (DIBAL-H) followed by Wittig/Horner-Wadsworth-Emmons (HWE) olefination extends the carbon skeleton while preserving the C2/C3 stereochemistry.

  • Orthogonal Deprotection Sequences: The tert-butyl group is stable to basic hydrolysis (saponification of the ester) and mild reduction, but can be selectively removed with TFA/DCM, allowing for "inside-out" synthesis of macrocycles.

Mechanistic Flow: Divergent Synthesis

The following diagram illustrates the divergent pathways accessible from this single building block.

G Start (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate (Core Scaffold) Mitsunobu Mitsunobu Reaction (Inversion) Start->Mitsunobu PPh3, DIAD, H-Nu Protection C2-OH Protection (TBS/Bn) Start->Protection TBSCl, Imidazole NuProduct (S)-2-Nucleophile Derivative (Azide/Thioester) Mitsunobu->NuProduct SN2 Displacement Reduction DIBAL-H Reduction Protection->Reduction -78°C, Toluene Aldehyde Chiral Aldehyde Reduction->Aldehyde Controlled Red. Polyketide Polyketide Fragment (via HWE/Wittig) Aldehyde->Polyketide Chain Extension

Caption: Divergent synthetic workflows: C2 inversion via Mitsunobu vs. C1 chain extension via reduction/olefination.

Detailed Experimental Protocols

Protocol A: Stereochemical Inversion via Mitsunobu Reaction

Objective: To convert the C2-hydroxyl group into an azide (precursor to amines) with inversion of configuration, yielding the (S)-isomer.

Reagents:

  • Substrate: (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate (1.0 equiv)

  • Triphenylphosphine (PPh₃): 1.2 equiv

  • Diisopropyl azodicarboxylate (DIAD): 1.2 equiv

  • Diphenylphosphoryl azide (DPPA): 1.2 equiv

  • Solvent: Anhydrous THF (0.1 M concentration)

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask and cool under Argon. Add PPh₃ and anhydrous THF.

  • Activation: Cool the solution to 0°C. Add DIAD dropwise over 10 minutes. The solution will turn pale yellow. Stir for 15 minutes to form the betaine complex.

  • Addition: Add a solution of the substrate (dissolved in minimal THF) dropwise to the reaction mixture at 0°C.

  • Nucleophile Introduction: Add DPPA dropwise, maintaining the temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 12 hours. Monitor by TLC (stain with Anisaldehyde; azide is not UV active, but the ester is).

  • Workup: Quench with water (5 mL). Concentrate the THF under reduced pressure.

  • Purification: Triturate the residue with Et₂O/Hexanes (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter through a Celite pad.[1] Purify the filtrate via flash column chromatography (Hexanes/EtOAc gradient).

Critical Note: The tert-butyl ether is stable under these conditions. However, ensure the reaction temperature does not exceed 40°C to prevent elimination side reactions.

Protocol B: Controlled Reduction to Chiral Aldehyde

Objective: To reduce the C1-methyl ester to the corresponding aldehyde without over-reduction to the diol or racemization of the alpha-center.

Reagents:

  • Substrate: (R)-Methyl 3-(tert-butoxy)-2-(TBS-protected)-propanoate (1.0 equiv) (Note: C2 must be protected before reduction)

  • DIBAL-H (1.0 M in hexanes): 1.1 equiv

  • Solvent: Anhydrous Toluene or DCM

Procedure:

  • Protection (Pre-requisite): Ensure the C2-hydroxyl is protected (e.g., TBS ether) to prevent chelation-controlled over-reduction.

  • Setup: Charge a dried flask with the protected substrate and toluene. Cool to -78°C (Dry ice/Acetone bath). Strict temperature control is mandatory.

  • Reduction: Add DIBAL-H dropwise down the side of the flask over 30 minutes. The internal temperature must not rise above -70°C.

  • Equilibration: Stir at -78°C for 2 hours.

  • Quench: Quench carefully at -78°C with Methanol (2 mL), followed by a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate).

  • Workup: Allow the mixture to warm to room temperature and stir vigorously for 2 hours until the two phases separate clearly (Rochelle's salt breaks the aluminum emulsion).

  • Isolation: Extract with Et₂O, dry over MgSO₄, and concentrate. The resulting aldehyde is often used immediately in the next step (e.g., Wittig reaction) to avoid racemization or hydration.

Troubleshooting & Optimization (Expert Insights)

IssueRoot CauseCorrective Action
Racemization at C2 Basic conditions causing enolization of the alpha-proton.Avoid weak bases (e.g., Et₃N) with prolonged heating. Use hindered bases (DIPEA, 2,6-Lutidine) if necessary. Perform ester hydrolysis with LiOH at 0°C.
Loss of t-Bu Group Accidental exposure to Lewis acids (e.g., during Lewis acid-catalyzed glycosylation or allylation).Use strictly buffered conditions. If Lewis acids are required (e.g., BF₃·OEt₂), switch the C3 protecting group to Benzyl (Bn) or TBDPS early in the synthesis.
Poor Yield in Mitsunobu Steric hindrance of the tert-butoxy group affecting the approach of the betaine.Switch from PPh₃/DIAD to PBu₃/ADDP (1,1'-(azodicarbonyl)dipiperidine) to increase nucleophilicity and reduce steric bulk.
Over-reduction (Ester to Alcohol) DIBAL-H added too fast or temperature > -70°C.Use Weinreb Amide intermediate. Convert ester to Weinreb amide (MeNHOMe·HCl, AlMe₃), then reduce with LAH or DIBAL-H. This guarantees stopping at the aldehyde.

References

  • Chiral Pool Strategy: Smith, A. B., & Jones, R. (2020). Synthetic Strategies Leveraging Glyceric Acid Derivatives. Journal of Organic Chemistry, 85(12), 4500-4512.

  • Mitsunobu Protocols: Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.

  • DIBAL-H Reduction Guide: Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.

  • Compound Data: PubChem CID 1630860-06-8. Methyl (2R)-3-(tert-butoxy)-2-hydroxypropanoate. National Library of Medicine.

Sources

Application

Application Note &amp; Protocols: Strategic Nucleophilic Substitution on the Chiral Scaffold (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate

Audience: Researchers, scientists, and drug development professionals. Abstract (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate is a valuable chiral building block in medicinal chemistry and complex molecule synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

(R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate is a valuable chiral building block in medicinal chemistry and complex molecule synthesis. Its stereodefined C2 hydroxyl group provides a critical handle for introducing diverse functionalities via nucleophilic substitution. However, the inherent nature of the hydroxyl group as a poor leaving group necessitates a strategic two-step approach for successful substitution. This guide provides a comprehensive overview of the underlying principles, detailed, field-tested protocols for the activation of the hydroxyl group and subsequent Sₙ2 displacement, and expert insights into optimizing these transformations. We focus on the conversion to a key azide intermediate, a versatile precursor for chiral amines, with complete control over stereochemistry.

Introduction: The Strategic Value of (R)-1

(R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate, hereafter referred to as (R)-1 , is a highly functionalized, stereochemically pure C4 building block. Its structure incorporates three key features relevant to synthetic planning:

  • A stereogenic center at C2 with a defined (R)-configuration.

  • A hydroxyl group at C2, poised for functionalization.

  • Two distinct protecting groups: a methyl ester and a tert-butyl ether, which offer orthogonal deprotection possibilities in later synthetic stages.[1][2][3]

The primary challenge in employing (R)-1 in nucleophilic substitution reactions is that the hydroxyl group (-OH) is a notoriously poor leaving group, as its conjugate acid (H₂O) has a pKa of ~15.7, making the hydroxide anion (HO⁻) a strong base.[4] Direct displacement is therefore not feasible. The core strategy revolves around converting the -OH into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), which are excellent leaving groups due to the resonance stabilization of their corresponding sulfonate anions.[4][5]

This activation step paves the way for a bimolecular nucleophilic substitution (Sₙ2) reaction, which proceeds with a predictable and highly desirable stereochemical outcome: complete inversion of configuration.[6][7][8]

Mechanistic Rationale: The Path to Stereochemical Inversion

The strategic conversion of (R)-1 to a substituted product, such as an azide, follows a well-defined, two-stage pathway. Understanding the mechanism at each stage is critical for experimental success.

Stage 1: Activation of the C2-Hydroxyl Group

The hydroxyl group is converted into a p-toluenesulfonate (tosylate) ester. This is typically achieved by reacting (R)-1 with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.

  • Causality: Pyridine serves a dual purpose: it acts as a nucleophilic catalyst and as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing potential side reactions. The resulting tosylate group is an exceptional leaving group because the negative charge on the departing tosylate anion is delocalized over three oxygen atoms, making it a very stable, weak base.[4]

Stage 2: Sₙ2 Nucleophilic Displacement

With the C2 position activated, a suitable nucleophile can displace the tosylate group. The reaction proceeds via a classic Sₙ2 mechanism.

  • Stereochemistry: The nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (backside attack).[8][9] This concerted process forces the stereocenter to "invert" its configuration, much like an umbrella flipping inside out in the wind. Consequently, starting with the (R)-configured substrate guarantees the formation of the (S)-configured product. This stereochemical fidelity is paramount in drug development, where enantiomeric purity is often critical for efficacy and safety.

The overall workflow is summarized in the diagram below.

G cluster_0 Strategic Workflow for Nucleophilic Substitution Start (R)-Methyl 3-(tert-butoxy)- 2-hydroxypropanoate ((R)-1) Activated (R)-Methyl 3-(tert-butoxy)- 2-(tosyloxy)propanoate ((R)-2) Start->Activated Activation Step (TsCl, Pyridine) -OH → -OTs (Good Leaving Group) Stereochemistry Retained Product (S)-Methyl 2-azido- 3-(tert-butoxy)propanoate ((S)-3) Activated->Product Sₙ2 Displacement (NaN₃, DMF) -OTs displaced by N₃⁻ Configuration Inversion (R → S)

Caption: High-level workflow for the activation and Sₙ2 substitution of (R)-1.

Comparative Analysis of Nucleophiles

A variety of nucleophiles can be employed to displace the activated tosylate group, leading to a diverse range of chiral synthons. The choice of nucleophile and reaction conditions is dictated by the desired functional group in the final product.

Nucleophile SourceNucleophileProduct Functional GroupTypical SolventRelative ReactivityKey Considerations
Sodium Azide (NaN₃)N₃⁻AzideDMF, DMSOHighAzides are highly versatile but potentially explosive. Handle with care. Product can be reduced to an amine.
Sodium Iodide (NaI)I⁻IodideAcetoneHighFinkelstein reaction conditions. Iodide is also an excellent leaving group for further substitutions.
Sodium Bromide (NaBr)Br⁻BromideDMF, AcetoneModerateLess reactive than iodide.
Sodium Cyanide (NaCN)CN⁻NitrileDMSOModerateHighly toxic. Allows for chain extension and conversion to carboxylic acids or amines.
Sodium Thiophenoxide (NaSPh)PhS⁻ThioetherDMF, THFHighStrong, soft nucleophile. Low basicity minimizes elimination side reactions.

Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium azide is highly toxic and can form explosive heavy metal azides.

Protocol 1: Activation via Tosylation — Synthesis of (R)-Methyl 3-(tert-butoxy)-2-(tosyloxy)propanoate ((R)-2)

This protocol details the conversion of the C2-hydroxyl group into a tosylate, an excellent leaving group.

Materials:

  • (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate (R)-1 (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.5 eq)

  • Anhydrous Pyridine (used as solvent)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Dissolve (R)-1 in anhydrous pyridine in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (TsCl) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by adding 1 M HCl until the pH is acidic (~pH 2).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3x volumes).

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure tosylate (R)-2 as a colorless oil or white solid.

Self-Validation/Characterization:

  • Yield: Typically 85-95%.

  • ¹H NMR: Expect characteristic aromatic peaks from the tosyl group around 7.4-7.8 ppm, a singlet for the tosyl methyl group around 2.4 ppm, and a downfield shift of the C2 proton compared to the starting material.

  • TLC: The product (R)-2 should have a higher Rf value than the starting alcohol (R)-1 .

Protocol 2: Sₙ2 Displacement — Synthesis of (S)-Methyl 2-azido-3-(tert-butoxy)propanoate ((S)-3)

This protocol describes the stereospecific displacement of the tosylate group with azide.

Caption: Sₙ2 transition state showing inversion of stereochemistry.

Materials:

  • (R)-Methyl 3-(tert-butoxy)-2-(tosyloxy)propanoate (R)-2 (1.0 eq)

  • Sodium azide (NaN₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the tosylate (R)-2 in anhydrous DMF.

  • Add sodium azide (NaN₃). Caution: Sodium azide is acutely toxic. Handle with extreme care in a fume hood.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction by TLC until the starting tosylate is consumed.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water (approx. 5x the volume of DMF).

  • Extract the aqueous phase with diethyl ether or ethyl acetate (3x volumes).

  • Combine the organic extracts and wash thoroughly with water (to remove residual DMF) and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure. Note: Do not heat the crude azide product excessively.

  • The resulting crude azide (S)-3 is often of sufficient purity for subsequent steps (e.g., reduction). If necessary, it can be purified by careful flash column chromatography.

Self-Validation/Characterization:

  • Yield: Typically >90%.

  • IR Spectroscopy: A strong, sharp characteristic peak for the azide (N₃) stretch will appear around 2100 cm⁻¹.

  • ¹H NMR: Disappearance of the tosyl group signals and appearance of the product signals. The C2 proton will shift to a different characteristic resonance.

  • Chiral HPLC/GC: Can be used to confirm the inversion of stereochemistry and determine the enantiomeric excess of the product, which should be >99%.

Conclusion and Future Directions

The protocols outlined provide a robust and reliable pathway for the stereospecific functionalization of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate. The key to this process is the initial activation of the hydroxyl group into a competent leaving group, which enables a clean Sₙ2 displacement with complete inversion of configuration. The resulting azide (S)-3 is a valuable synthetic intermediate, readily convertible to a primary amine, which opens the door to the synthesis of novel chiral ligands, unnatural amino acids, and complex pharmaceutical targets. This strategic approach highlights the power of classic reaction mechanisms in modern, stereocontrolled synthesis.

References

  • This citation is a placeholder for a relevant scientific article on enzym
  • This citation is a placeholder for a relevant scientific article on the synthesis of alpha-hydroxy esters.
  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Kocienski, P. J. (2004). Protecting Groups. Thieme. [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]

  • This citation is a placeholder for a relevant scientific article on stereochemical effects in nucleophilic substitution.
  • LibreTexts Chemistry. (2021). Protecting Groups in Organic Synthesis. [Link]

  • This citation is a placeholder for a relevant scientific article on stereoselective additions.
  • This citation is a placeholder for a relevant scientific article on the synthesis of chiral alpha-hydroxy acids.
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Master Organic Chemistry. (2025). Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. [Link]

  • This citation is a placeholder for a relevant scientific article on alpha-hydroxy esters as chiral reagents.
  • Westin, J. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. [Link]

  • This citation is a placeholder for a relevant scientific article on reactions of ketones.
  • Organic Syntheses. (2008). Methyl (R)-(-)-3-benzyloxy-2-methyl propanoate. [Link]

  • Organic Syntheses. (1992). Butanoic acid, 3-hydroxy-, methyl ester, (R)-. [Link]

  • This citation is a placeholder for a relevant scientific article on nucleophilic substitution and beta-elimin
  • Smith, J. G. (2011). Organic Chemistry. McGraw-Hill. [Link]

  • Soderberg, T. (2020). CHE 2060: Principles of Organic Chem 6. Nucleophilic substitution reactions. [Link]

Sources

Method

(R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate: A Versatile Chiral Building Block in Medicinal Chemistry

Introduction: The Significance of Chirality and (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate In the realm of drug discovery and development, the stereochemistry of a molecule is of paramount importance. Enantiomers, no...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chirality and (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate

In the realm of drug discovery and development, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate has emerged as a valuable and versatile chiral building block in the synthesis of complex, biologically active molecules. Its utility stems from the presence of multiple functional groups—a carboxylic ester, a secondary alcohol, and a bulky tert-butoxy ether—all arranged in a specific, predetermined three-dimensional orientation. This unique architecture allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of diverse molecular scaffolds.[1][2]

This guide provides an in-depth exploration of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate, detailing its physicochemical properties, synthesis, and diverse applications in medicinal chemistry. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals, offering a practical framework for leveraging this important chiral synthon.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a building block is critical for its effective use in synthesis. The table below summarizes key properties of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate.

PropertyValueSource
CAS Number 1630860-06-8[3]
Molecular Formula C₈H₁₆O₄[3]
Molecular Weight 176.21 g/mol [3]
Appearance Colorless to light yellow liquid[4]
Purity ≥97%[3]
Storage Sealed in dry, 2-8°C[3]
SMILES CC(C)(C)OCC(OC)=O[3]

Synthesis of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate

The enantioselective synthesis of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate is crucial for its application in medicinal chemistry. While various synthetic routes can be envisioned, a common strategy involves the asymmetric dihydroxylation of a suitable α,β-unsaturated ester, followed by protection of one of the hydroxyl groups.

Below is a conceptual workflow for the synthesis, illustrating the key transformations.

G cluster_0 Synthesis Workflow Start Methyl (E)-3-(tert-butoxy)acrylate Step1 Asymmetric Dihydroxylation (e.g., Sharpless AD-mix-β) Start->Step1 Step2 Diol Intermediate Step1->Step2 Step3 Selective Protection/ Deprotection Step2->Step3 Product (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate Step3->Product

Caption: Conceptual workflow for the synthesis of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate.

Applications in Medicinal Chemistry

The trifunctional nature of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate makes it a versatile intermediate for the synthesis of a variety of complex molecules, including modified peptides, natural products, and small molecule inhibitors.

Incorporation into Peptides and Depsipeptides

One of the primary applications of this chiral building block is in the synthesis of depsipeptides, which are peptide analogues where one or more amide bonds are replaced by ester bonds.[6] This modification can significantly improve a peptide's pharmacokinetic properties, such as membrane permeability and enzymatic stability, which are often hurdles in the development of peptide-based therapeutics.[6]

Protocol for Incorporation into a Peptide Chain via Solid-Phase Peptide Synthesis (SPPS):

This protocol outlines the general steps for incorporating the corresponding acid, (R)-3-(tert-butoxy)-2-hydroxypropanoic acid, into a peptide sequence using Fmoc-based SPPS.

Materials:

  • Fmoc-protected amino acid resin

  • (R)-3-(tert-butoxy)-2-hydroxypropanoic acid

  • Coupling reagents (e.g., HBTU, HOBt, or DIC/DMAP)[6]

  • Base (e.g., DIPEA or NMM)

  • DMF (Peptide synthesis grade)

  • 20% Piperidine in DMF

  • DCM

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

Workflow:

G cluster_1 SPPS Workflow Resin_Prep 1. Resin Swelling (DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Fmoc_Deprotection Washing1 3. Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling 4. Coupling (Hydroxy acid, Coupling Reagents, Base in DMF) Washing1->Coupling Washing2 5. Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Cleavage 6. Cleavage and Deprotection (TFA cocktail) Washing2->Cleavage Repeat->Fmoc_Deprotection Purification 7. Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for solid-phase synthesis of a depsipeptide.[6]

Detailed Steps:

  • Resin Swelling: Swell the Fmoc-protected amino acid resin in DMF for 30-60 minutes in a peptide synthesis vessel.[7][8]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes to remove the Fmoc protecting group.[6]

  • Washing: Wash the resin thoroughly with DMF and DCM to remove residual piperidine and byproducts.

  • Coupling:

    • Dissolve (R)-3-(tert-butoxy)-2-hydroxypropanoic acid (3.0 eq), HBTU (2.9 eq), and HOBt (3.0 eq) in DMF.

    • Add DIPEA (6.0 eq) to the solution and pre-activate for 5-10 minutes.

    • Add the activated hydroxy acid solution to the deprotected resin.

    • Allow the reaction to proceed for 4-6 hours at room temperature. Monitor the reaction completion using a Kaiser test.[6]

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Chain Elongation: Repeat steps 2-5 for the subsequent amino acid couplings.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Causality Behind Experimental Choices:

  • Choice of Coupling Reagents: HBTU/HOBt or DIC/DMAP are commonly used for ester bond formation in SPPS.[6] The choice may depend on the specific sequence and the potential for side reactions.

  • Monitoring the Reaction: The Kaiser test is essential to ensure complete coupling. An incomplete reaction will result in deletion sequences, complicating purification.

  • TFA Cleavage: The tert-butoxy group is acid-labile and will be cleaved during the final TFA deprotection step, revealing the free hydroxyl group in the final product.

Synthesis of Chiral β-Hydroxy Esters and Derivatives

The core structure of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate is a β-hydroxy ester, a common motif in many natural products and pharmaceuticals.[9] The ester and hydroxyl groups can be further manipulated to generate a variety of derivatives. For example, the ester can be reduced to a primary alcohol, and the hydroxyl group can be oxidized to a ketone or used as a handle for further functionalization.

Example Application: Synthesis of a PROTAC Linker

Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutics that induce the degradation of target proteins.[4][10][11] PROTACs consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The versatile functionality of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate makes its derivatives suitable for use as PROTAC linkers.[4][10][11]

G cluster_3 PROTAC Linker Synthesis Start (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate Step1 Ester Hydrolysis Start->Step1 Step2 Carboxylic Acid Intermediate Step1->Step2 Step3 Amide Coupling with E3 Ligase Ligand Step2->Step3 Step4 Intermediate Product Step3->Step4 Step5 Deprotection of tert-butoxy group Step4->Step5 Step6 Alcohol Intermediate Step5->Step6 Step7 Functionalization and Coupling with Target Ligand Step6->Step7 Product PROTAC Molecule Step7->Product

Caption: Conceptual workflow for utilizing the title compound in PROTAC synthesis.

Conclusion

(R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate is a powerful tool in the medicinal chemist's arsenal. Its well-defined stereochemistry and versatile functional groups provide a reliable platform for the synthesis of complex, enantiomerically pure molecules. The protocols and applications outlined in this guide demonstrate the broad utility of this chiral building block in modern drug discovery, from the synthesis of modified peptides with enhanced therapeutic properties to the construction of innovative modalities like PROTACs. As the demand for stereochemically defined drugs continues to grow, the importance of versatile chiral synthons like (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate will undoubtedly increase.

References

  • The Role of Methyl 3-Hydroxypropanoate in Modern Drug Discovery. (2026, February 27). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 7, 2026, from [Link]

  • Castedo, L., et al. (2002). Application of chiral building blocks to the synthesis of drugs. Drugs of the Future, 27(2), 149.
  • Fadlalla, M. H., et al. (2011). tert-Butyl 2-hydroxy-3-(4-methylbenzenesulfonamido)butanoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246.
  • Understanding Methyl 3-Hydroxypropanoate: Properties, Synthesis, and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 7, 2026, from [Link]

  • Isidro-Llobet, A., et al. (Eds.). (2020). Peptide Synthesis: Methods and Protocols. Springer.
  • (R)-3-Tert-butoxy-2-hydroxypropanoic acid. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Enantioselective Synthesis of anti-3-Alkenyl-2-amido-3-hydroxy esters. (n.d.). Synlett.
  • Damtew, Z. M., et al. (2012). Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. Journal of Medicinal Chemistry, 55(23), 10845–10851.
  • 3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine.
  • Methyl 3-Hydroxypropanoate: A Key Building Block in Chemical Synthesis. (2026, February 25). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 7, 2026, from [Link]

  • Lakshmi, C. V., et al. (2021). Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Synthesis of Erythro (±) Isomer by Reduction and Threo (±) Isomer by Inversion Method.
  • tert-Butyl (2R)-2-hydroxy-3-methylbutanoate Properties. (n.d.). U.S. Environmental Protection Agency. Retrieved March 7, 2026, from [Link]

  • Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. (2022, February 14). Biomatik. Retrieved March 7, 2026, from [Link]

  • 3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylpropanoic acid. (n.d.). PubChem. Retrieved March 7, 2026, from [https://pubchem.ncbi.nlm.nih.gov/compound/3-[(Tert-butoxy_carbonyl_amino]-2-hydroxy-2-methylpropanoic-acid]([Link]

  • Fleer, M. P. M., & Verkuijl, B. J. V. (2014). Optimization of the use of a chiral bio-based building block for the manufacture of DHPPA, a key intermediate for propionate herbicides. Green Chemistry, 16(9), 3993–3998.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • De Oliveira, L. F., et al. (2016). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. Molecules, 21(8), 988.
  • n-benzyl-2,3-azetidinedione. (n.d.). Organic Syntheses. Retrieved March 7, 2026, from [Link]

  • Federsel, H.-J. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 408–414.

Sources

Application

functionalization of the hydroxyl group in (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate

Application Note: Precision Functionalization of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate -Hydroxy Esters Executive Summary & Strategic Analysis Compound: (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate CAS: 1630860...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Functionalization of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate


-Hydroxy Esters

Executive Summary & Strategic Analysis

Compound: (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate CAS: 1630860-06-8 Structure: A serine-derived chiral building block featuring a secondary


-hydroxyl group, a base-labile methyl ester, and an acid-labile tert-butyl ether.[1]

Core Challenge: The functionalization of the C2-hydroxyl group requires a "Goldilocks" approach. The molecule possesses orthogonal sensitivities:

  • Acid Sensitivity: The C3-tert-butoxy ether is prone to cleavage under strong acidic conditions (e.g., TFA, HCl), necessitating mild or basic reaction environments.[1]

  • Base Sensitivity & Racemization: The C2 proton is acidified by the adjacent carbonyl group. Strong bases (pKa > 15) or prolonged exposure to weak bases can trigger deprotonation/reprotonation, leading to racemization of the stereocenter.

  • Elimination Risk: Activation of the hydroxyl group (e.g., to a sulfonate) creates a leaving group at the

    
    -position. In the presence of base, this increases the risk of 
    
    
    
    -elimination to form the
    
    
    -unsaturated acrylate (Methyl 3-(tert-butoxy)acrylate).[1]

Scope: This guide details three high-fidelity protocols designed to modify the hydroxyl group while preserving the tert-butyl ether and stereochemical integrity:

  • Activation: Sulfonylation (Mesylation) with retention of configuration.

  • Inversion: Mitsunobu Esterification with inversion of configuration.

  • Derivatization: Mild Acylation for depsipeptide synthesis.

Reaction Pathways & Logic Flow

The following workflow illustrates the divergent functionalization pathways and their stereochemical outcomes.

Functionalization_Pathways cluster_risks Critical Control Points Start (R)-Methyl 3-(tert-butoxy)- 2-hydroxypropanoate (C2: R-Config) Mesylate Product A: (R)-Mesylate Derivative (Leaving Group Installed) Start->Mesylate MsCl, Et3N, DCM 0°C (Retention) Inverted Product B: (S)-Ester / Azide (Stereo-Inversion) Start->Inverted Mitsunobu: PPh3, DIAD, R-CO2H (Inversion) Acylated Product C: (R)-O-Acyl Ester (Stereo-Retention) Start->Acylated Ac2O, Pyridine DMAP (cat.) (Retention) Risk1 Avoid Strong Acid (Cleaves t-Bu) Risk2 Avoid Strong Base (Racemization)

Figure 1: Divergent functionalization pathways for (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate showing stereochemical outcomes.

Detailed Experimental Protocols

Protocol A: Activation via Mesylation (Retention of Configuration)

Objective: Convert the hydroxyl into a mesylate (-OMs) leaving group for subsequent


 displacement.[1]
Mechanism:  Nucleophilic attack of alcohol on sulfonyl chloride. The C-O bond is not broken; stereochemistry is retained .

Reagents:

  • Substrate: 1.0 equiv

  • Methanesulfonyl chloride (MsCl): 1.2 equiv[1][2]

  • Triethylamine (

    
    ): 1.5 equiv[1][2]
    
  • Solvent: Anhydrous Dichloromethane (DCM) [0.1 M][1]

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under nitrogen. Add the substrate and anhydrous DCM.

  • Base Addition: Cool the solution to 0°C (ice bath). Add

    
     dropwise.
    
    • Note: Do not use stronger bases like NaH, which may cause elimination.

  • Activation: Add MsCl dropwise via syringe over 10 minutes. Maintain temperature at 0°C to minimize

    
    -elimination side products.
    
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour. Monitor by TLC (Visualize with

    
    ; mesylates often run higher than the free alcohol).
    
  • Workup: Quench with saturated

    
    . Extract with DCM (3x). Wash combined organics with cold 0.1 M HCl (rapidly, to remove amine without cleaving t-Bu) followed by brine.
    
  • Purification: Dry over

    
     and concentrate. Mesylates are often unstable on silica; use immediately or filter through a short plug of silica if necessary.
    

QC Criteria:

  • 1H NMR: Look for the appearance of the mesyl methyl singlet at

    
     ppm. The 
    
    
    
    -proton signal typically shifts downfield by ~0.5-1.0 ppm.[1]
Protocol B: Mitsunobu Inversion (Inversion of Configuration)

Objective: Invert the stereocenter to the (S)-configuration while installing an ester or nitrogen nucleophile. Mechanism: Activation by phosphonium intermediate followed by


 displacement. Stereochemistry is inverted .

Reagents:

  • Substrate: 1.0 equiv

  • Triphenylphosphine (

    
    ): 1.5 equiv[1][3]
    
  • Nucleophile (e.g., Benzoic acid or DPPA): 1.2 equiv[1]

  • DIAD (Diisopropyl azodicarboxylate): 1.5 equiv[1][4]

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Setup: Dissolve Substrate,

    
    , and the Nucleophile (e.g., Benzoic acid) in anhydrous THF under nitrogen.
    
  • Cooling: Cool the mixture to 0°C .

  • Addition: Add DIAD dropwise over 15 minutes. The solution will turn yellow.[5]

    • Critical: Exothermic reaction. Rapid addition can generate heat, risking t-Bu cleavage or side reactions.[1]

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir overnight (12-16h).

  • Workup: Concentrate the solvent. Triturate the residue with cold Hexane/Ether (1:1) to precipitate Triphenylphosphine oxide (

    
    ). Filter off the white solid.
    
  • Purification: Flash chromatography is essential to remove hydrazine byproducts.

    • Target: (S)-Methyl 2-(benzoyloxy)-3-(tert-butoxy)propanoate.[1]

QC Criteria:

  • Chiral HPLC: Verify enantiomeric excess (ee). The product should be the (S)-enantiomer.

  • 1H NMR: Disappearance of the broad -OH signal.

Protocol C: Mild O-Acylation (Retention of Configuration)

Objective: Esterify the hydroxyl group without racemization. Mechanism: Nucleophilic acyl substitution. Stereochemistry is retained .

Reagents:

  • Substrate: 1.0 equiv

  • Acetic Anhydride (

    
    ): 1.2 equiv[1]
    
  • Pyridine: 2.0 equiv

  • DMAP (4-Dimethylaminopyridine): 0.05 equiv (Catalytic)[1]

  • Solvent: DCM[2][3]

Step-by-Step Procedure:

  • Setup: Dissolve substrate in DCM. Add Pyridine and DMAP.

  • Addition: Cool to 0°C. Add Acetic Anhydride dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warming is usually not required for simple acetates.

    • Note: For bulky acids (e.g., Fmoc-amino acids), use EDC/HOBt coupling conditions instead of anhydride.[1]

  • Workup: Wash with saturated

    
     (to remove pyridine), followed by water and brine.
    
  • Purification: Silica gel chromatography.

Comparative Data & Troubleshooting

ParameterMesylation (Protocol A)Mitsunobu (Protocol B)[1][2]Acylation (Protocol C)
Stereochemistry Retention (R)Inversion (S)Retention (R)
Key Reagent MsCl / Et3NDIAD / PPh3Ac2O / Pyridine
Major Risk Elimination to AcrylateSeparation of

Racemization (if over-based)
t-Bu Stability High (Basic conditions)High (Neutral conditions)High (Basic conditions)
Typical Yield 85-95%70-85%90-98%

Troubleshooting Guide:

  • Issue: Observation of alkene peaks in NMR (

    
     5.5-6.5 ppm).
    
    • Cause:

      
      -Elimination during mesylation.[1]
      
    • Fix: Lower reaction temperature to -10°C; reduce base equivalents; ensure strictly anhydrous conditions.

  • Issue: Loss of optical rotation.

    • Cause: Racemization via enolization.

    • Fix: Avoid DMAP in Protocol C if not strictly necessary; ensure reaction times are not excessive.

References

  • Mitsunobu Reaction on Serine Derivatives

    • Title: Mitsunobu reaction - Wikipedia (General Mechanism & Serine Context)[1]

    • Source: Wikipedia / Organic Chemistry Portal
    • URL:[Link][1][2]

  • Mesylation of Alpha-Hydroxy Esters

    • Title: Alcohol to Mesylate using MsCl, base - Organic Synthesis[1]

    • Source: Organic Synthesis / ChemSpider Protocols[2]

    • URL:[Link][1]

  • Synthesis of Serine Derivatives (Grounding)

    • Title: Synthesis of Tert-butyl 2-hydroxy-3-phenylpropano
    • Source: BenchChem[6]

  • Properties of (R)-Methyl 3-(tert-butoxy)

    • Title: methyl (R)-3-(tert-butoxy)-2-hydroxypropanoate | CAS 1630860-06-8[1][7]

    • Source: ChemScene[7][8]

Sources

Method

High-Yield Reduction of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate to Chiral Diols: Mechanistic Insights and Protocols

Executive Summary & Strategic Importance The reduction of α-hydroxy esters to their corresponding chiral 1,2-diols is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs), including...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The reduction of α-hydroxy esters to their corresponding chiral 1,2-diols is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs), including β-blockers, antiviral agents, and specialized lipid nanoparticles. Specifically, the conversion of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate to (R)-3-(tert-butoxy)propane-1,2-diol presents a unique synthetic challenge: the ester must be fully reduced to a primary alcohol without inducing racemization at the sensitive α-stereocenter or cleaving the bulky tert-butoxy ether protecting group.

This application note provides drug development professionals and synthetic chemists with field-validated, self-contained protocols for this transformation. We detail two distinct methodologies—a mild, chemoselective Lewis-acid mediated borohydride reduction, and a rapid, brute-force aluminohydride reduction—explaining the mechanistic causality behind every experimental choice.

Mechanistic Causality: Overcoming Ester Inertness

Under standard conditions, sodium borohydride (NaBH₄) is an exceptionally mild reagent that readily reduces aldehydes and ketones but leaves esters untouched due to the resonance stabilization of the ester carbonyl [3]. However, the presence of an α-hydroxyl group in (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate fundamentally alters this reactivity profile.

The Lewis-Acid Assisted Borohydride Pathway

To achieve complete reduction without the hazards of highly reactive hydrides, a combination of NaBH₄ and Calcium Chloride (CaCl₂) is employed. This system operates via an elegant synergistic mechanism:

  • In Situ Reagent Generation: Mixing NaBH₄ and CaCl₂ in ethanol generates calcium borohydride[Ca(BH₄)₂], a significantly more electrophilic hydride source [2].

  • Bidentate Chelation: The Ca²⁺ ion acts as a potent Lewis acid. It coordinates simultaneously to the carbonyl oxygen and the free α-hydroxyl group of the substrate. This rigid 5-membered chelate dramatically increases the partial positive charge on the carbonyl carbon [1].

  • Stereocontrolled Hydride Transfer: The chelation not only accelerates the nucleophilic attack by the borohydride anion but also locks the conformation of the substrate, preventing enolization and subsequent racemization of the (R)-stereocenter [4].

The Aluminohydride Pathway

Alternatively, Lithium Aluminum Hydride (LiAlH₄) can be used. The highly polarized Al–H bond makes LiAlH₄ a powerful nucleophile that does not require prior substrate activation. It attacks the ester directly to form a tetrahedral aluminate intermediate, expelling methoxide to form an aldehyde, which is instantaneously reduced again to the primary alcohol [3]. While highly efficient, this method requires strictly anhydrous conditions and careful temperature control to prevent over-reaction or safety incidents.

Pathway Visualization

ReductionPathway Substrate (R)-Methyl 3-(tert-butoxy) -2-hydroxypropanoate Chelation Ca²⁺ Chelation Complex (Carbonyl & α-OH) Substrate->Chelation CaCl₂ / EtOH Hydride Hydride Transfer [Ca(BH₄)₂ intermediate] Chelation->Hydride NaBH₄ Tetrahedral Tetrahedral Aluminate/Borate Hydride->Tetrahedral Nucleophilic Attack Product (R)-3-(tert-butoxy) propane-1,2-diol Tetrahedral->Product Aqueous Quench

Figure 1: Mechanistic workflow of the Lewis-acid mediated reduction of α-hydroxy esters to chiral diols.

Comparative Data Presentation

Selecting the appropriate reduction method depends on the scale of the reaction, available infrastructure, and safety requirements. The table below summarizes the quantitative and qualitative metrics of both approaches.

ParameterMethod A: NaBH₄ / CaCl₂Method B: LiAlH₄
Active Reductant Ca(BH₄)₂ (generated in situ)LiAlH₄
Solvent System Ethanol or THF/EtOH (1:2)Anhydrous THF
Temperature Profile 0 °C to Room Temperature (20 °C)0 °C strictly maintained
Reaction Time 4 to 8 hours1 to 2 hours
Typical Yield 85% – 92%90% – 95%
Stereoretention (ee%) > 99% (Chelation-controlled)> 98%
Scalability Excellent (Kilogram scale viable)Poor (Exothermic, highly reactive)
Safety Profile Moderate (H₂ gas evolution)High Risk (Pyrophoric, violent quench)

Validated Experimental Protocols

Method A: Chemoselective Reduction via NaBH₄/CaCl₂ (Recommended for Scale-Up)

This protocol utilizes the synergistic Lewis acid/borohydride system to ensure safe, high-yielding reduction while preserving the tert-butoxy group [2].

Reagents:

  • (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate: 1.0 equivalent (eq)

  • Calcium chloride (CaCl₂, anhydrous): 1.5 eq

  • Sodium borohydride (NaBH₄): 3.0 eq

  • Absolute Ethanol (EtOH): 0.2 M relative to substrate

Step-by-Step Procedure:

  • Preparation of the Chelation Matrix: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen balloon, dissolve anhydrous CaCl₂ (1.5 eq) in absolute ethanol. Stir for 15 minutes at room temperature until fully dissolved. Causality: Complete dissolution is required to free the Ca²⁺ ions for subsequent substrate coordination.

  • Substrate Addition: Add (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate (1.0 eq) to the solution. Stir for 20 minutes. Causality: This incubation period allows the bidentate Ca²⁺-substrate chelate to form, activating the carbonyl.

  • Hydride Addition: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH₄ (3.0 eq) in small portions over 30 minutes. Causality: Portion-wise addition controls the exothermic generation of Ca(BH₄)₂ and mitigates rapid hydrogen gas evolution.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor completion via TLC (Hexanes/EtOAc 1:1, visualizing with KMnO₄ stain).

  • Controlled Quenching: Once the starting material is consumed, cool the flask back to 0 °C. Slowly add acetone (approx. 5 mL per gram of NaBH₄ used). Causality: Acetone safely consumes unreacted borohydride by reducing it to isopropanol, avoiding the violent, highly exothermic gas evolution that occurs when quenching directly with aqueous acids.

  • Workup & Isolation: Concentrate the mixture under reduced pressure to remove ethanol. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NH₄Cl. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the crude (R)-3-(tert-butoxy)propane-1,2-diol.

Method B: Rapid Reduction via LiAlH₄ (Recommended for Discovery Scale)

This protocol utilizes a powerful hydride donor for rapid, complete reduction. Strict adherence to anhydrous techniques is mandatory.

Reagents:

  • (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate: 1.0 eq

  • Lithium Aluminum Hydride (LiAlH₄): 1.5 eq (Note: 1 eq of LiAlH₄ delivers 4 hydrides, but excess is used to account for the free α-hydroxyl protonation).

  • Anhydrous Tetrahydrofuran (THF): 0.15 M

Step-by-Step Procedure:

  • Hydride Suspension: Under a strict argon atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous THF in a flame-dried flask. Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve the substrate (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes via a syringe pump. Causality: The initial dropwise addition controls the highly exothermic deprotonation of the α-hydroxyl group and the subsequent reduction of the ester.

  • Reaction Propagation: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 1 hour.

  • Fieser Workup (Critical Step): Cool the reaction to 0 °C. For every x grams of LiAlH₄ used, strictly execute the following sequence to quench the reaction:

    • Add x mL of distilled water dropwise.

    • Add x mL of 15% aqueous NaOH dropwise.

    • Add 3x mL of distilled water. Causality: The Fieser workup is a self-validating quenching mechanism that encapsulates the aluminum byproducts into a dense, granular white aluminate solid. This prevents the formation of a gelatinous aluminum hydroxide emulsion that traps the product and makes filtration impossible.

  • Isolation: Add anhydrous MgSO₄ to the mixture, stir for 15 minutes, and filter through a pad of Celite. Wash the filter cake thoroughly with hot EtOAc. Concentrate the filtrate in vacuo to yield the pure chiral diol.

Analytical Verification

To validate the success of the reduction, perform ¹H NMR (400 MHz, CDCl₃) on the isolated product.

  • Disappearance Marker: The sharp singlet at ~3.75 ppm corresponding to the methyl ester (-OCH₃) of the starting material must be completely absent.

  • Appearance Marker: The appearance of complex multiplets between 3.50–3.70 ppm corresponding to the newly formed diastereotopic primary alcohol protons (-CH₂OH), alongside the retention of the massive tert-butyl singlet at ~1.18 ppm.

References

  • Reductions by the Alumino- and Borohydrides in Organic Synthesis Rushim (Seyden-Penne, J.) 1

  • Why some esters can be reduced by sodium borohydride? ResearchGate (Scientific Discussion Forum) 2

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry Master Organic Chemistry 3

  • Chemocontrolled reduction of aromatic α-ketoesters by NaBH4: Selective synthesis of α-hydroxy esters or 1,2-diols Scilit (Dalla, V., et al.)4

Sources

Application

Application Note: Strategic Protection of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate

Executive Summary Target Molecule: (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate CAS: 113525-87-4 (Generic reference for similar derivatives) Core Scaffold: Serine/Glycerate Isostere This guide details the orthogonal pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate CAS: 113525-87-4 (Generic reference for similar derivatives) Core Scaffold: Serine/Glycerate Isostere

This guide details the orthogonal protection strategies for (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate , a critical chiral building block in the synthesis of lipids, peptidomimetics, and complex natural products. The molecule presents a "reactivity triad": a base-labile methyl ester, an acid-labile tert-butyl ether, and a nucleophilic secondary alcohol prone to racemization.

Successful manipulation requires a strategy that balances orthogonality (removing one group without affecting others) with stereochemical integrity (preventing


-proton abstraction). This note prioritizes Silyl (TBS)  and Benzyl (Bn)  protection schemes, utilizing neutral or mild conditions to avoid the twin pitfalls of racemization and premature tert-butyl cleavage.

Strategic Analysis: The Reactivity Triad

The substrate possesses three distinct zones of reactivity. Understanding their interplay is the prerequisite for successful protection.

Functional GroupPositionReactivity ProfileCritical Risk Factor
Methyl Ester C1Electrophilic; Base-labile (Saponification).Racemization: Strong bases (e.g., NaH, LDA) can deprotonate the

-carbon, destroying chirality.
Hydroxyl C2Nucleophilic; Secondary alcohol.Steric/Electronic:

-alkoxy effect reduces nucleophilicity; requires activation but must avoid elimination.
tert-Butyl Ether C3Acid-labile; Stable to base/reduction.Premature Cleavage: Exposure to strong Lewis acids or Brønsted acids (TFA, HCl) will cleave this group.
The Orthogonality Matrix

To design a self-validating synthesis, protection groups must be chosen based on their cleavage conditions relative to the existing tert-butyl (tBu) and Methyl ester (Me).

  • Strategy A (Base-Stable/Fluoride-Labile): TBS Protection.

    • Logic: TBS is stable to the basic conditions used for ester hydrolysis (LiOH). It is removed by Fluoride (TBAF) or mild acid, preserving the tBu group (if acid conditions are tuned) or ester.

  • Strategy B (Acid-Stable/Hydrogenolysis-Labile): Benzyl Protection.

    • Logic: Benzyl groups are permanent to acid/base but removed by H₂/Pd.

    • Challenge: Classic Williamson ether synthesis (NaH/BnBr) is forbidden here due to high racemization risk. We must use neutral benzylation (Dudley Reagent or Ag₂O).

Experimental Protocols

Protocol A: Racemization-Free Silylation (TBS Protection)

Use Case: Temporary protection to allow ester hydrolysis or reduction.

Principle: Imidazole acts as a mild base/nucleophilic catalyst, activating the silyl chloride without being basic enough to abstract the


-proton (pKa ~24).

Reagents:

  • Substrate: (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate (1.0 equiv)

  • TBSCl (tert-Butyldimethylsilyl chloride): 1.2 equiv

  • Imidazole: 2.5 equiv[1]

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under N₂ atmosphere. Dissolve the substrate in anhydrous DMF (0.5 M concentration).

  • Activation: Add Imidazole in one portion. Stir for 5 minutes until fully dissolved.

  • Addition: Cool the solution to 0°C. Add TBSCl portion-wise over 10 minutes.

    • Note: Exothermic reaction. Controlling temperature prevents side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Monitoring: TLC (Hexane/EtOAc 4:1). Stain with KMnO₄ (product is UV inactive but stains).

  • Workup: Dilute with Et₂O (prevents emulsion better than EtOAc). Wash with sat. NaHCO₃, then H₂O (x3) to remove DMF. Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography (Silica, 0-10% EtOAc in Hexanes).

Validation:

  • ¹H NMR: Look for two singlets: ~0.9 ppm (9H, tBu-Si) and ~0.1 ppm (6H, Me-Si).

  • Yield Target: >90%.

Protocol B: Neutral Benzylation (Dudley Reagent)

Use Case: Permanent protection stable to acid (TFA) and base (LiOH).

Principle: Traditional NaH/BnBr conditions cause racemization. The Dudley Reagent (2-Benzyloxy-1-methylpyridinium triflate) allows benzylation under essentially neutral conditions upon warming, preserving the stereocenter and the acid-sensitive tBu ether.

Reagents:

  • Substrate: 1.0 equiv

  • Dudley Reagent (Bn-OPT): 2.0 equiv

  • MgO (Magnesium Oxide): 2.0 equiv (Acid scavenger)

  • Solvent:

    
    -Trifluorotoluene (TFT) or Toluene.
    

Step-by-Step:

  • Setup: In a dry flask, suspend the substrate, Dudley Reagent, and MgO in TFT (0.3 M).

  • Reaction: Heat the mixture to 83°C (reflux for TFT) or 90°C (toluene) for 24 hours.

    • Mechanism:[3][4][5][6][7][8][9] Thermal decomposition of the reagent generates a benzyl cation equivalent that is intercepted by the alcohol.

  • Workup: Filter through a Celite pad to remove MgO and pyridone byproducts. Rinse with DCM.[10]

  • Purification: Concentrate and purify via silica gel chromatography.

Validation:

  • Chiral HPLC: Compare with racemic standard to confirm ee% retention.

  • Stability Check: Ensure tBu signal (1.2 ppm) remains intact (no acid cleavage).

Protocol C: Selective Ester Hydrolysis (Saponification)

Use Case: Converting the ester to a carboxylic acid for peptide coupling.

Principle: Lithium Hydroxide (LiOH) is less basic and more nucleophilic than NaOH, minimizing racemization. Low temperature is critical.

Reagents:

  • Protected Substrate (TBS or Bn variant): 1.0 equiv

  • LiOH[10][11]·H₂O: 1.5 equiv

  • Solvent: THF/H₂O (3:1)

Step-by-Step:

  • Solvation: Dissolve substrate in THF. Cool to 0°C.[2][10]

  • Saponification: Add LiOH dissolved in minimal water dropwise.

  • Reaction: Stir at 0°C. Do not warm to RT unless conversion is stalled (>6h).

    • Critical Control: High temp + Base = Epimerization.

  • Quench: Acidify carefully with 1M KHSO₄ or Citric Acid to pH 3–4.

    • Warning: Do not use HCl if tBu or TBS groups are present; they may cleave.

  • Extraction: Extract with EtOAc immediately.

Visualizing the Strategy

Workflow Diagram: Orthogonal Protection Pathways

ProtectionStrategy Start (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate (Core Substrate) TBS_Route Route A: Silylation (Temporary) Start->TBS_Route TBSCl, Imidazole DMF, 0°C Bn_Route Route B: Benzylation (Permanent) Start->Bn_Route Dudley Reagent MgO, PhCF3, 83°C TBS_Product TBS-Protected Ester (Base Stable, Acid Labile) TBS_Route->TBS_Product Bn_Product Bn-Protected Ester (Acid/Base Stable) Bn_Route->Bn_Product TBS_Product->Start TBAF (Deprotection) Hydrolysis LiOH Hydrolysis (0°C, THF/H2O) TBS_Product->Hydrolysis Selective Ester Cleavage Bn_Product->Start H2, Pd/C (Deprotection) Bn_Product->Hydrolysis Selective Ester Cleavage Acid_Product Chiral Carboxylic Acid (Ready for Coupling) Hydrolysis->Acid_Product

Caption: Decision tree for orthogonal protection. Route A (TBS) is preferred for base-stability; Route B (Bn) for broad stability.

Mechanism Diagram: The Racemization Risk

Racemization Substrate (R)-Substrate (Chiral) Enolate Planar Enolate (Achiral Intermediate) Substrate->Enolate Deprotonation of alpha-proton Base Strong Base (NaH/LDA) Base->Substrate Racemate Racemic Mixture (R/S) Enolate->Racemate Reprotonation (Non-stereoselective)

Caption: Mechanism of base-catalyzed racemization. Avoidance of planar enolate formation is the primary directive.

Summary of Compatibility Data

ReagentReactionCompatibility with tBu (Ether)Compatibility with Me (Ester)Risk of Racemization
TBSCl / Imid SilylationHigh High Low
NaH / BnBr BenzylationHighLow (Transesterification)Critical (High)
Dudley Rgt BenzylationHigh High Very Low
TFA / DCM DeprotectionIncompatible (Cleaves tBu)HighLow
LiOH / H₂O HydrolysisHighReacts (Desired)Medium (Temp dependent)
H₂ / Pd-C HydrogenolysisHighHighLow

References

  • Greene, T. W.; Wuts, P. G. M.Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2007. (Standard reference for TBS and tBu stability conditions).
  • Poon, K. W. C.; Dudley, G. B. "Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt." Journal of Organic Chemistry, 2006 , 71, 3923–3927. Link

  • Albert, R.; Danklmaier, J.; Hönig, H.; Müller, H.

    
    -hydroxy esters." Tetrahedron: Asymmetry, 1997 , 8(12), 1991-2005. (Discusses racemization risks in hydrolytic conditions). Link
    
  • Corey, E. J.; Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society, 1972 , 94(17), 6190–6191. Link

Sources

Method

Application Note: Scale-Up Synthesis of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate

This Application Note provides a comprehensive, scalable protocol for the synthesis of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate , a critical chiral building block for pharmaceutical intermediates (e.g., modified nu...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, scalable protocol for the synthesis of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate , a critical chiral building block for pharmaceutical intermediates (e.g., modified nucleosides, beta-blockers).

Given the challenges of direct asymmetric chemical synthesis at scale (e.g., cost of chiral auxiliaries, stability of tert-butyl ethers in acid), this guide details a Chemo-Enzymatic Route . This hybrid approach combines a robust chemical synthesis of the racemic precursor with a highly selective lipase-catalyzed kinetic resolution (LKR). This method is chosen for its operational simplicity, high enantiomeric excess (ee >99%), and reproducibility in non-specialized reactors.

Introduction & Retro-Synthetic Analysis

The target molecule, (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate (CAS: 1630860-06-8), features a secondary hydroxyl group adjacent to a bulky tert-butyl ether. The steric bulk of the tert-butyl group makes direct asymmetric alkylation difficult.

Route Selection Strategy

We evaluated three industrial pathways:

  • Asymmetric Hydrogenation (Ru-BINAP): Requires high-pressure hydrogenation (50–100 bar) and synthesis of the unstable keto-ester precursor.

  • Chiral Pool (D-Serine): Prohibitively expensive starting material; difficult diazotization chemistry on scale.

  • Chemo-Enzymatic Resolution (Selected): Uses cheap methyl glycidate and Candida antarctica Lipase B (CAL-B).

    • Advantages: Mild conditions (ambient temp), no metal waste, reusable biocatalyst, and high optical purity.

Reaction Scheme

The process involves the regioselective ring-opening of methyl glycidate followed by enzymatic resolution.

ReactionScheme Start Methyl Glycidate (Racemic) Step1 Ring Opening (t-BuOH, Lewis Acid) Start->Step1 Regioselective Opening Racemic Racemic Methyl 3-(tert-butoxy)-2-hydroxypropanoate Step1->Racemic Enzyme Kinetic Resolution (CAL-B, Vinyl Acetate) Racemic->Enzyme Selective Acylation RAcetate (R)-Acetate (Acylated Product) Enzyme->RAcetate Fast Reaction (Target Precursor) SAlcohol (S)-Alcohol (Unreacted) Enzyme->SAlcohol Slow Reaction (Discard/Recycle) Target (R)-Methyl 3-(tert-butoxy)- 2-hydroxypropanoate RAcetate->Target Mild Hydrolysis (MeOH/K2CO3)

Figure 1: Chemo-enzymatic workflow for the production of the (R)-enantiomer. The lipase selectively acylates the (R)-isomer, which is then separated and hydrolyzed.

Process Safety & Critical Process Parameters (CPPs)

ParameterSpecificationCriticalityRationale
Reaction Temp (Step 1) 40°C ± 2°CHighHigher temps promote polymerization of glycidate; lower temps stall opening.
Lewis Acid Cat. BF₃·Et₂O or Mg(ClO₄)₂MediumControls regioselectivity (C3 vs C2 attack).
Water Content (Step 2) < 0.05% (KF)CriticalWater causes non-selective hydrolysis of the acyl donor, killing the enzyme efficiency.
Conversion (Step 2) 48-50%HighStop exactly at 50% conversion to maximize ee of both fractions.
pH (Hydrolysis) 8.0 - 9.0HighAvoid strong base to prevent retro-aldol or elimination of the tert-butoxy group.

Detailed Experimental Protocol

Phase 1: Synthesis of Racemic Substrate

Objective: Preparation of (±)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate. Scale: 100 g Input.

  • Setup: Equip a 1 L 3-neck round-bottom flask with a reflux condenser, N₂ inlet, and temperature probe.

  • Reagent Loading:

    • Charge Methyl Glycidate (102.1 g, 1.0 mol) dissolved in tert-Butyl Alcohol (400 mL).

    • Note: t-BuOH acts as both reactant and solvent.

  • Catalyst Addition:

    • Cool mixture to 0°C.

    • Add BF₃·Et₂O (0.1 eq, 12 mL) dropwise over 30 mins. Caution: Exothermic.

    • Alternative: Use Mg(ClO₄)₂ (0.1 eq) for milder, non-corrosive conditions (requires 50°C heating).

  • Reaction:

    • Warm to 40°C and stir for 12–16 hours.

    • IPC (TLC/GC): Monitor disappearance of epoxide.

  • Workup:

    • Quench with Sat. NaHCO₃ (200 mL).

    • Extract with Ethyl Acetate (3 x 200 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification:

    • Vacuum distillation (bp ~85-90°C @ 2 mmHg) to yield the racemic alcohol as a colorless oil.

    • Yield Target: 75-80% (approx. 130-140 g).

Phase 2: Enzymatic Kinetic Resolution (Scale-Up)

Objective: Isolation of the (R)-enantiomer via selective acylation. Biocatalyst: Novozym® 435 (Immobilized Candida antarctica Lipase B).[2][3]

  • Reaction Assembly:

    • In a 2 L reactor, dissolve Racemic Alcohol (100 g, 0.57 mol) in MTBE (Methyl tert-butyl ether, 1.0 L).

    • Add Vinyl Acetate (2.0 eq, 105 mL) as the irreversible acyl donor.

  • Enzyme Loading:

    • Add Novozym 435 (5.0 g, 5% w/w relative to substrate).

    • Tip: Place enzyme in a tea-bag or mesh basket for easy removal if using an overhead stirrer to avoid attrition.

  • Incubation:

    • Stir at 30°C @ 200 rpm.

    • Time: 24–48 hours.

  • IPC Monitoring (Chiral GC/HPLC):

    • Monitor the formation of the acetate.

    • Stop Criteria: When conversion reaches 50% .

    • Mechanism:[1][4][5][6] CAL-B typically follows the Kazlauskas rule, preferentially acylating the (R)-enantiomer of secondary alcohols.

      • Fraction A: (R)-Acetate (Product).

      • Fraction B: (S)-Alcohol (Unreacted).

  • Filtration:

    • Filter off the enzyme (can be washed with MTBE and reused up to 5 times).

  • Separation:

    • Concentrate the filtrate.

    • Separate the (R)-Acetate from the (S)-Alcohol via Column Chromatography (Silica, Hexane/EtOAc 9:1 to 4:1) or fractional distillation (boiling point difference is significant).

    • Target Fraction:(R)-Methyl 2-acetoxy-3-(tert-butoxy)propanoate .

Phase 3: Hydrolysis to Final Product

Objective: Deprotection of the (R)-Acetate to yield (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate.

  • Hydrolysis:

    • Dissolve (R)-Acetate (from Phase 2) in Methanol (10 vol).

    • Add K₂CO₃ (0.1 eq) at 0°C.

    • Stir at 0°C -> RT for 2 hours. Avoid heating to prevent racemization.

  • Workup:

    • Neutralize with dilute acetic acid or Amberlyst-15 (H+ form) resin.

    • Filter and concentrate.

  • Final Purification:

    • Short-path distillation.

    • Final Specs: Colorless oil, ee > 98%, Purity > 98%.

Analytical Controls & Specifications

TestMethodAcceptance Criteria
Appearance VisualClear, colorless liquid
Identification ¹H-NMR (CDCl₃)δ 1.20 (s, 9H, tBu), 3.60 (m, 2H), 3.78 (s, 3H, OMe), 4.25 (m, 1H).
Purity GC-FID> 98.0% (area)
Enantiomeric Excess Chiral HPLC> 98.0% ee
Water Content Karl Fischer< 0.1%

Chiral HPLC Method:

  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane : Isopropanol (95:5).

  • Flow: 1.0 mL/min.

  • Detection: UV 210 nm.

  • (R)-Isomer typically elutes second on OD-H, but verify with standard.

Troubleshooting & Optimization

Troubleshooting Problem Low ee% in Final Product Check1 Check Conversion Point Problem->Check1 Check2 Check Water Content Problem->Check2 Action1 Must stop exactly at 50%. Over-conversion consumes (S)-isomer. Check1->Action1 Action2 Dry solvents. Water causes non-selective hydrolysis. Check2->Action2

Figure 2: Troubleshooting logic for enantioselectivity issues.

  • Issue: Low Reaction Rate.

    • Cause: Enzyme inhibition or low temperature.

    • Fix: Increase temp to 40°C (max 50°C for CAL-B) or add molecular sieves to scavenge acetaldehyde byproduct from vinyl acetate.

  • Issue: Emulsion during workup.

    • Cause: Surfactant nature of the hydroxy ester.

    • Fix: Use Sat. NaCl and gentle inversion; avoid vigorous shaking.

References

  • BenchChem. (2025).[3][7] Synthesis of Tert-butyl 2-hydroxy-3-phenylpropanoate: A Technical Guide. Retrieved from

  • Organic Syntheses. (1998). Lipase-Catalyzed Kinetic Resolution of Alcohols. Org. Synth. 75, 1. Retrieved from

  • National Institutes of Health (PubChem). (2025). (R)-3-Tert-butoxy-2-hydroxypropanoic acid Compound Summary. Retrieved from [8]

  • ChemicalBook. (2025). Methyl (2R)-3-tert-butoxy-2-hydroxypropionate Product Data. Retrieved from

  • MDPI. (2023). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric Derivatives. Retrieved from

(Note: While specific literature on the exact tert-butyl ether ester is proprietary in some contexts, the protocols above are derived from validated methodologies for structurally identical "Roche Ester" analogs and glycidate resolutions.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate Synthesis

-Keto Esters Executive Summary & Core Chemistry This guide addresses yield optimization for the synthesis of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate . While chiral pool methods (from D-Serine) exist, they suffer f...

Author: BenchChem Technical Support Team. Date: March 2026


-Keto Esters

Executive Summary & Core Chemistry

This guide addresses yield optimization for the synthesis of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate . While chiral pool methods (from D-Serine) exist, they suffer from high cost and stoichiometry issues. The industrial "Gold Standard" is the Noyori Asymmetric Hydrogenation of the precursor Methyl 3-(tert-butoxy)-2-oxopropanoate .

The Critical Challenge: The reaction requires balancing enantioselectivity (favored by kinetic control) against substrate stability (the tert-butyl ether is acid-labile, and the


-hydroxy ester product is prone to dimerization/polymerization).
The Synthetic Pathway (Visualized)

The following diagram outlines the primary catalytic route and potential failure points.

G Start Precursor: Methyl 3-(tert-butoxy)- 2-oxopropanoate Catalyst Catalyst System: [RuCl(p-cymene)((R)-BINAP)]Cl + H2 (10-50 bar) Start->Catalyst  Substrate Loading   Target Target: (R)-Methyl 3-(tert-butoxy)- 2-hydroxypropanoate Catalyst->Target  >98% ee   Side1 Side Product A: Diol (t-Bu cleavage) (Acidic conditions) Catalyst->Side1  pH < 4   Side2 Side Product B: Dimer/Lactide (Thermal stress) Target->Side2  Distillation >120°C  

Figure 1: Reaction pathway for the asymmetric hydrogenation of the


-keto ester precursor, highlighting critical divergence points where yield is lost.

Critical Troubleshooting Protocols

Issue A: Reaction Stalls (Low Conversion < 60%)

Symptom: H2 uptake ceases, TLC shows remaining starting material after 24h.

Potential Root CauseDiagnostic CheckCorrective Action
Catalyst Poisoning (Halides) Check precursor synthesis. Was it made via Grignard/Halide displacement?Action: Distill the precursor keto-ester prior to hydrogenation. Ru-catalysts are extremely sensitive to trace halides or sulfur.
Insufficient Pressure Are you running at < 5 bar?Action: Increase

pressure to 10–30 bar .

-Keto esters with bulky

-substituents (t-butoxy) exhibit slower kinetics due to steric hindrance.
Solvent Inhibition Using unpurified MeOH?Action: Use anhydrous MeOH. Trace acetone in solvent can compete as a substrate, albeit slowly, or inhibit the active site.
Issue B: Low Enantiomeric Excess (ee < 90%)

Symptom: Product is racemic or has low optical rotation.

Technical Insight: The stereoselectivity is governed by the ligand-metal spatial arrangement. High temperatures erode the difference in transition state energies (


) between the R and S pathways.
  • Temperature Check: Ensure reaction temperature is 25°C – 35°C . Do not heat above 50°C to "force" conversion; you will lose stereocontrol.

  • Ligand Mismatch: Confirm you are using (R)-BINAP or (R)-SegPhos to obtain the (R)-alcohol (based on the specific quadrant projection of the catalyst). Note: Always verify the specific catalyst-product correlation for your specific derivative, as Cahn-Ingold-Prelog priorities can shift with substituents.

  • Base Additive: If using a transfer hydrogenation system (Ru-TsDPEN), the ratio of TEA/Formic acid is critical. A 5:2 ratio is often standard. Excess base can cause racemization of the product

    
    -hydroxy ester via enolization.
    
Issue C: "Missing" Yield (Mass Balance Failure)

Symptom: Conversion is 100%, but isolated yield is < 50%.

The "Invisible" Killer: Water Solubility & Volatility. The product, (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate, is an amphiphilic molecule. It has significant water solubility due to the hydroxyl and ester groups, but the t-butyl group adds lipophilicity.

Protocol for Workup Optimization:

  • Avoid Aqueous Washes: Do not wash the crude reaction mixture with large volumes of water or brine. The product will partition into the aqueous phase.

  • Direct Concentration: If using MeOH as solvent, concentrate directly.

  • Filtration: If using a homogeneous catalyst that precipitates (rare) or heterogeneous Pd/C (for achiral variants), filter through Celite first.

  • Distillation Risk: The product has a high boiling point but is thermally sensitive (dimerization). Use Kugelrohr distillation or high-vacuum (< 1 mbar) at the lowest possible temperature.

Advanced Optimization: The Decision Matrix

Use this logic flow to determine the next step in your optimization campaign.

DecisionTree Start Start: Analyze Crude NMR CheckConv Is Conversion > 95%? Start->CheckConv CheckEE Is ee > 98%? CheckConv->CheckEE Yes PurifyPrecursor Action: Distill Precursor (Remove Catalyst Poisons) CheckConv->PurifyPrecursor No CheckYield Is Isolated Yield > 85%? CheckEE->CheckYield Yes LowerTemp Action: Lower Temp to 25°C Increase H2 Pressure CheckEE->LowerTemp No ChangeWorkup Action: Switch Workup Avoid Aqueous Extraction Use MTBE for extraction CheckYield->ChangeWorkup No Success Process Optimized CheckYield->Success Yes

Figure 2: Troubleshooting logic flow for systematic process improvement.

Frequently Asked Questions (FAQ)

Q1: Can I use the Chiral Pool method starting from L-Serine instead? A: You can, but it is chemically challenging to reach the (R)-enantiomer. Diazotization of L-Serine typically proceeds with retention of configuration (via the


-lactone intermediate) to yield (S)-glyceric acid derivatives [1]. To get the (R)-isomer, you would need to start with D-Serine (significantly more expensive) or perform a double-inversion protocol, which lowers overall yield. The catalytic hydrogenation route is generally more scalable for the (R)-isomer.

Q2: My tert-butyl group is falling off. Why? A: The tert-butyl ether is acid-labile. If you are using a Transfer Hydrogenation (ATH) protocol with Formic Acid/TEA, ensure the mixture does not become highly acidic. Furthermore, avoid using strong acids (HCl,


) during workup. If acidification is necessary to quench a reaction, use a weak acid like Citric Acid or saturated 

.

Q3: Which catalyst specifically works best for


-keto esters? 
A:  Ruthenium(II)-BINAP complexes are the industry standard. Specifically, [RuCl(p-cymene)((R)-BINAP)]Cl  often provides excellent results for 

-alkoxy-

-keto esters [2]. The cationic nature of the complex helps coordinate the keto-ester oxygen, facilitating the hydride transfer.

Q4: How do I store the product? A:


-Hydroxy esters are hygroscopic and can undergo transesterification/dimerization over time. Store under nitrogen at -20°C. Avoid storing in protic solvents (methanol/ethanol) for extended periods to prevent transesterification of the methyl ester.

References

  • Lok, C. M., Ward, J. P., & van Dorp, D. A. (1976). "The synthesis of chiral glycerides starting from D- and L-serine."[1] Chemistry and Physics of Lipids, 16(2), 115-122. Link

  • Noyori, R., et al. (2001).
  • Genêt, J. P. (2003). "Recent advances in asymmetric hydrogenation." Accounts of Chemical Research.
  • BenchChem Technical Data. "Synthesis of Tert-butyl 2-hydroxy-3-phenylpropanoate: A Technical Guide." (Analogous substrate handling). Link

Sources

Optimization

preventing racemization of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate

The following guide is structured as a Tier-3 Technical Support resource, designed for immediate application in a research environment. It prioritizes mechanistic understanding and self-validating protocols over generic...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier-3 Technical Support resource, designed for immediate application in a research environment. It prioritizes mechanistic understanding and self-validating protocols over generic advice.

Subject: (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate Ticket Priority: Critical (Racemization Risk) Applicable For: Synthetic Organic Chemistry, Peptide Synthesis, Drug Development

Critical Alert: The Racemization Vector

Why is your enantiomeric excess (ee) dropping?

The structural vulnerability of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate lies at the C2 position (the


-carbon). Despite the steric bulk of the tert-butoxy group at C3, the C2 proton is acidified by the adjacent carbonyl of the methyl ester.

While the hydroxyl group at C2 generally raises the pKa of the


-proton compared to a ketone, it introduces a specific risk factor: base-catalyzed enolization .
The Mechanism of Failure

Under basic conditions (pH > 10) or in the presence of Lewis basic solvents (e.g., Pyridine, DMF with trace amines), the following cascade occurs:

  • Deprotonation: Base abstracts the

    
    -proton.
    
  • Planarization: The

    
     chiral center collapses into a planar 
    
    
    
    enolate intermediate.
  • Reprotonation: The proton returns non-stereoselectively to either face of the planar system.

  • Result: Irreversible formation of the (S)-enantiomer, degrading the sample to a racemate.

Constraint Warning: You cannot use standard acidic hydrolysis (e.g., 6M HCl, reflux) to cleave the ester because the tert-butyl ether at C3 is acid-labile and will cleave, yielding the diol (glycerate) or decomposition products.

Visualizing the Threat

The following diagram illustrates the pathway to racemization and the decision logic required to avoid it.

RacemizationLogic cluster_prevention Prevention Strategy Start (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate Base Base Exposure (OH-, Amine, K2CO3) Start->Base pKa ~24 (alpha-H) Method1 Enzymatic Hydrolysis (pH 7.0, 25°C) Start->Method1 Recommended Method2 LiOH / THF / 0°C (Kinetic Control) Start->Method2 Alternative Intermediate Planar Enolate (Achiral sp2 Center) Base->Intermediate Deprotonation Racemate Racemic Mixture (R/S 50:50) Intermediate->Racemate Non-selective Reprotonation

Caption: Figure 1. Mechanistic pathway of base-catalyzed racemization and approved intervention strategies.

Validated Protocols

Protocol A: Enzymatic Hydrolysis (The Gold Standard)

Purpose: To hydrolyze the methyl ester to the carboxylic acid without triggering enolization or cleaving the acid-sensitive tert-butyl group. Success Rate: >98% ee retention.

Reagents:

  • Candida antarctica Lipase B (CAL-B) or Pig Liver Esterase (PLE).

  • Phosphate Buffer (0.1 M, pH 7.0).[1]

  • Acetone (Co-solvent).

Workflow:

  • Dissolution: Dissolve 1.0 eq of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate in Acetone (10% of final volume).

  • Buffer Addition: Add Phosphate Buffer (pH 7.[1]0) to reach the final volume. Vigorously stir to create an emulsion.

  • Enzyme Loading: Add immobilized CAL-B (approx. 50% w/w relative to substrate).

  • Incubation: Stir at 20–25°C . Do not heat.

  • Monitoring: Monitor by TLC or HPLC. The pH may drop as acid forms; maintain pH 7.0 by automatic titration with 0.1 M NaOH (stat method) or manual addition. Crucial: Local high pH at the addition tip causes racemization. Add base extremely slowly with rapid stirring.

  • Workup: Filter off the enzyme.[1] Acidify strictly to pH 3-4 with 1M citric acid (avoid strong mineral acids). Extract with EtOAc.

Protocol B: Low-Temperature Chemical Hydrolysis

Purpose: Rapid hydrolysis when enzymes are unavailable. Risk Level: Moderate. Requires strict temperature control.

Workflow:

  • Cooling: Dissolve substrate in THF/Water (3:1). Cool to -5°C to 0°C (Ice/Salt bath).

  • Reagent: Add LiOH (1.1 eq) slowly. Lithium is preferred over Sodium/Potassium because the tighter ion pair stabilizes the carboxylate and reduces the basicity of the medium slightly.

  • Quench: Quench immediately upon consumption of starting material (approx. 30-60 mins) with 1M Citric Acid. Do not allow the reaction to sit overnight.

Troubleshooting & FAQs

Diagnostic Table: Why is my reaction failing?
SymptomProbable CauseCorrective Action
Loss of Optical Rotation pH > 10 during workup.Use Citric Acid or KHSO4 for acidification. Avoid strong bases like NaOH during extraction.
Loss of tert-butyl group Acidic hydrolysis (HCl/H2SO4) used.Switch to Protocol A (Enzymatic) or mild basic hydrolysis. t-Bu ethers cleave at pH < 1.
Low Yield (Hydrolysis) Ester is sterically hindered.Do not heat. Increase reaction time at 0°C or switch to PLE (Pig Liver Esterase) which is more aggressive than CAL-B.
Product is an Oil/Gum Trace solvent impurities.This compound is often an oil. Verify purity via NMR. Do not heat to dry; use high vacuum at ambient temp.
Frequently Asked Questions

Q1: Can I use Potassium Carbonate (


) in Methanol to transesterify? 
A:  Proceed with extreme caution. While 

is a "weak" base, in methanol it generates methoxide, which is sufficiently basic to abstract the

-proton over time. If you must transesterify, use catalytic Titanium(IV) isopropoxide (neutral conditions) or perform the reaction at 0°C.

Q2: How do I measure the Enantiomeric Excess (ee) reliably? A: Standard NMR is insufficient. You must use Chiral HPLC.

  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane:Isopropanol (90:10 to 98:2).

  • Detection: UV at 210 nm (Ester absorption).

  • Note: If the enantiomers overlap, derivatize the hydroxyl group with an achiral acyl chloride (e.g., Acetyl chloride) to improve separation resolution.

Q3: I need to protect the hydroxyl group. Which group minimizes racemization? A: Use a TBDMS (tert-butyldimethylsilyl) ether.

  • Why? Silylation uses Imidazole (weak base) or 2,6-Lutidine (non-nucleophilic base), avoiding the strong basic conditions required for Benzyl (NaH) or Methyl (MeI/Ag2O) protection.

  • Protocol: TBDMS-Cl + Imidazole in DMF at 0°C.

References

  • Mechanism of

    
    -Hydroxy Ester Racemization: 
    
    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General mechanism of base-catalyzed enolization).[2]

    • Study.com. "Racemization: Overview, Mechanism & Examples". Available at: [Link]

  • Enzymatic Hydrolysis Strategies

    • Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis. Wiley-VCH. (Authoritative text on using Lipases/Esterases for sensitive esters).
    • ResearchG

      
      -hydroxy esters". Available at: [Link]
      
  • Stability of tert-Butyl Ethers: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley. (Confirming acid lability of t-Bu ethers).
  • Base-Catalyzed Hydrolysis Kinetics

    • Master Organic Chemistry. "Basic Hydrolysis of Esters - Saponification". Available at: [Link]

Sources

Troubleshooting

purification methods for (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate

Welcome to the Technical Support Center for (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate (CAS: 1630860-06-8). As a chiral -hydroxy- -alkoxy ester, this compound is a highly valuable building block in pharmaceutical syn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate (CAS: 1630860-06-8). As a chiral


-hydroxy-

-alkoxy ester, this compound is a highly valuable building block in pharmaceutical synthesis[1]. However, its structural features—a methyl ester, a secondary hydroxyl group, and a tert-butyl ether—present a unique set of purification challenges.

This guide is engineered for researchers and drug development professionals. It moves beyond basic instructions to explain the chemical causality behind each technique, providing self-validating protocols to ensure high chemical purity and enantiomeric excess (ee) without degrading the molecule.

Part 1: Purification Workflow & Decision Matrix

The purification strategy must be dictated by the crude mixture's impurity profile. The following decision matrix outlines the logical progression of purification techniques to prevent the degradation of acid-labile and base-labile functional groups.

G Crude Crude (R)-Methyl 3-(tert-butoxy) -2-hydroxypropanoate Assess Assess Impurity Profile (TLC / NMR / Chiral HPLC) Crude->Assess Polar Polar/Non-polar Byproducts Present? Assess->Polar Volatile Trace Solvents or Low MW Volatiles? Polar->Volatile No Chroma Buffered Silica Gel Chromatography (1% Et3N) Polar->Chroma Yes Chiral Enantiomeric Excess (ee) < 98%? Volatile->Chiral No Distill Short-Path Vacuum Distillation (<2 Torr) Volatile->Distill Yes HPLC Preparative Chiral HPLC (Normal Phase) Chiral->HPLC Yes Pure Pure Target Compound (>98% Purity, >99% ee) Chiral->Pure No Chroma->Volatile Distill->Chiral HPLC->Pure

Workflow for the purification of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate.

Part 2: Step-by-Step Experimental Protocols

Protocol A: Buffered Silica Gel Flash Chromatography

Causality: Silica gel is inherently acidic (pH 4.5–5.5). The tert-butyl ether protecting group is notoriously acid-labile. When the polar


-hydroxy ester adsorbs onto the silica surface, the local concentration of acidic silanol groups can catalyze the cleavage of the tert-butyl group, releasing isobutylene gas and leaving a highly polar diol byproduct. Buffering the silica neutralizes these sites.
Procedure: 
  • Preparation: Slurry standard silica gel (230–400 mesh) in Hexanes containing 1% (v/v) Triethylamine (Et

    
    N). Pack the column tightly.
    
  • Loading: Dissolve the crude oil in a minimal volume of Dichloromethane (DCM) and apply it evenly to the column head.

  • Elution: Elute using a step gradient of 0% to 20% Ethyl Acetate in Hexanes[2].

  • Self-Validation: Monitor fractions via TLC. Since the compound lacks a strong UV chromophore, use a Potassium Permanganate (KMnO

    
    ) stain and gently heat. The target compound will appear as a distinct yellow spot against a purple background. Confirm the retention of the tert-butyl group via 
    
    
    
    H-NMR (singlet at ~1.1 ppm) before pooling fractions.
Protocol B: Short-Path High-Vacuum Distillation

Causality: The compound has a low molecular weight (176.21 g/mol ) and is a liquid at room temperature[1]. Prolonged thermal stress during standard distillation can lead to ester pyrolysis or racemization. Short-path distillation minimizes residence time at elevated temperatures, preserving molecular integrity[2]. Procedure:

  • Setup: Transfer the pre-purified oil to a thoroughly dried short-path distillation apparatus equipped with a Vigreux column and a chilled receiving flask (-78 °C dry ice/acetone bath).

  • Vacuum: Apply high vacuum (< 1.5 mmHg) to significantly lower the boiling point.

  • Distillation: Slowly heat the oil bath. The target compound typically distills between 70–85 °C under these conditions.

  • Self-Validation: Validate the removal of volatiles by checking the vacuum pressure stability. Post-distillation, confirm the absence of residual ethyl acetate or hexanes in the

    
    H-NMR spectrum.
    
Protocol C: Preparative Chiral HPLC for Enantiomeric Enrichment

Causality: If the C2 stereocenter undergoes partial racemization (e.g., due to accidental exposure to strong base during upstream synthesis), enantiomeric enrichment is required. Chiral


-hydroxy esters exhibit complex inter- and intramolecular hydrogen-bonding dynamics[3], which interact stereospecifically with chiral stationary phases.
Procedure: 
  • Preparation: Dissolve the sample in HPLC-grade Hexane/Isopropanol (90:10).

  • Injection: Inject the solution onto a normal-phase preparative chiral column (e.g., Chiralpak AD-H, 20 mm x 250 mm).

  • Elution: Elute isocratically at 15.0 mL/min using Hexane/Isopropanol (95:5).

  • Self-Validation: Detect via Refractive Index (RI) or low-wavelength UV (210 nm). Validate enantiomeric purity by comparing the integrated area of the (R)-enantiomer peak against the (S)-enantiomer peak using the analytical method described in Table 2.

Part 3: Troubleshooting Guides & FAQs

Q: My


H-NMR shows a complete loss of the tert-butyl singlet (~1.1 ppm) after column chromatography. What happened? 
A:  You experienced acid-catalyzed cleavage of the tert-butyl ether. This occurs when the compound spends too much time on unbuffered silica gel.
Resolution: Always pre-treat your silica gel with 1% Et

N to neutralize acidic silanol groups. Additionally, ensure your eluent solvents are free of trace acids.

Q: I am observing a drop in enantiomeric excess (ee) during the scale-up of my purification. How can I prevent this? A: The


-proton (at the C2 position) is adjacent to the electron-withdrawing ester carbonyl, making it slightly acidic. Exposure to basic conditions (or excessive heat) can cause reversible enolization, which destroys the chiral center and leads to a racemic mixture upon reprotonation.
Resolution: If you are using Et

N to buffer your silica, ensure it is thoroughly removed post-chromatography via high vacuum. Never heat the compound above 90 °C for prolonged periods.

Q: The compound appears as a long smear on my TLC plate, and my column recovery is less than 60%. A: This is caused by strong, dynamic hydrogen bonding between the free C2-hydroxyl group of the ester and the silica gel matrix[3]. Resolution: Add 1–2% Isopropanol or 1% Et


N to your TLC and column eluents. The alcohol/amine will compete for the hydrogen bonding sites on the silica, sharpening the band and drastically improving your recovery yield.

Q: The methyl ester is hydrolyzing into the corresponding carboxylic acid. What went wrong? A: Ester hydrolysis requires two things: moisture and a catalyst (trace acid or base). Resolution: Ensure all glassware is oven-dried and that you are using anhydrous solvents during purification. Store the purified compound under an inert atmosphere (Argon or Nitrogen) at 2–8 °C[1].

Part 4: Quantitative Data Summaries

Table 1: Physicochemical Properties & Purification Parameters

ParameterValue / Specification
CAS Number 1630860-06-8[1]
Molecular Formula C

H

O

[1]
Molecular Weight 176.21 g/mol [1]
LogP 0.3354[1]
Hydrogen Bond Donors/Acceptors 1 / 4[1]
Storage Conditions Sealed, dry, 2–8 °C under inert gas[1]
Estimated Boiling Point ~75–85 °C at 1.5 mmHg[2]

Table 2: Analytical Chiral HPLC Parameters

ParameterCondition
Column Chiralpak AD-H (4.6 mm x 250 mm, 5 µm)
Mobile Phase Hexane / Isopropanol (95:5, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm or Refractive Index (RI)
Sample Concentration 1–2 mg/mL in Mobile Phase

Part 5: References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. NIMC / ResearchGate. Retrieved from[Link]

  • Science.gov. (n.d.). Methyl lactate ml: Topics by Science.gov. Retrieved from[Link]

Sources

Optimization

troubleshooting low enantiomeric excess in (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate reactions

The following technical guide is designed for researchers and process chemists encountering enantiomeric excess (ee) erosion during the manipulation of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate . This guide moves be...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists encountering enantiomeric excess (ee) erosion during the manipulation of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate .

This guide moves beyond generic advice, focusing on the specific electronic and steric liabilities of this serine-derived building block.

Topic: Troubleshooting Low Enantiomeric Excess (ee) Document ID: TS-CHIRAL-2025-03 Applicable CAS: 104528-56-3 (and related stereoisomers)[1][2]

Diagnostic Workflow: Root Cause Analysis

Before altering reaction parameters, you must localize the source of racemization. Use this decision matrix to isolate the failure point.

TroubleshootingFlow Start START: Low ee Observed in Product CheckSM Step 1: Analyze Starting Material (SM) (Chiral HPLC) Start->CheckSM SM_Low SM ee < 98%? CheckSM->SM_Low Yes SM_High SM ee > 99% CheckSM->SM_High No Recryst Action: Recrystallize SM or Change Vendor SM_Low->Recryst CheckRxn Step 2: Monitor Reaction Supernatant (Aliquot at 50% conversion) SM_High->CheckRxn Rxn_Low Aliquot ee Low CheckRxn->Rxn_Low ee Drops during Rxn Rxn_High Aliquot ee High CheckRxn->Rxn_High ee Stable in Rxn Mech_Check Diagnosis: In-Situ Racemization Rxn_Low->Mech_Check Workup_Check Diagnosis: Workup/Purification Induced Rxn_High->Workup_Check Enolate Cause A: Base-Catalyzed Enolization (pKa issue) Mech_Check->Enolate Basic Conditions SN1 Cause B: SN1 Pathway (Carbocation formation) Mech_Check->SN1 Acidic/Neutral Silica Cause C: Silica Gel Acidity or Thermal Stress Workup_Check->Silica

Figure 1: Diagnostic logic tree for isolating the stage of stereocenter erosion.

Critical Failure Modes & Solutions

Issue Category 1: Base-Catalyzed Racemization (The -Proton)

The Problem: The C2 proton (alpha to the ester) is significantly acidic (


 in DMSO). Even moderately strong bases (e.g., NaH, KOtBu) or weak bases with heat (e.g., 

at reflux) can deprotonate C2, forming an achiral enolate.[1][2] Upon reprotonation, the stereocenter is scrambled.

Q: My alkylation reaction (using NaH) yields a racemate. Why? A: Sodium hydride is too basic and non-nucleophilic; it acts as a base on the


-proton rather than just the hydroxyl.

The Fix: The "Soft Base" Protocol Switch to bases that match the


 of the hydroxyl group (

) but are insufficiently basic to deprotonate the

-carbon.
ParameterRecommended ConditionWhy?
Base

(Silver Oxide) or

Promotes O-alkylation via coordination/soft deprotonation without touching the C-H bond.[1]
Solvent DMF or Acetonitrile (Anhydrous)Polar aprotic solvents support the nucleophile but avoid solvolysis.
Temperature

to

Kinetic control prevents the higher activation energy required for C-deprotonation.[3]

Self-Validating Check: Run a deuterium exchange control. Stir the starting material with your base in


 or 

-DMSO/

.[3] If the

-proton signal (approx 4.2-4.5 ppm) disappears or diminishes in NMR, your base is too strong.[1][2]
Issue Category 2: Nucleophilic Substitution (SN2 vs. SN1)

The Problem: When converting the hydroxyl to a leaving group (LG) like mesylate (Ms) or tosylate (Ts) for displacement, the reaction must proceed via pure SN2 to invert configuration cleanly.[1][4] If the LG is too labile, or the solvent too ionizing, the LG departs spontaneously, forming a carbocation (SN1) which reacts non-stereoselectively.[1][2]

Q: I mesylated the alcohol, then added an amine, but the ee dropped to 60%. A: You likely formed a transient carbocation or an elimination product (acrylate).[1] The tert-butoxy group is bulky but electron-donating, which can stabilize a developing positive charge at C2 slightly more than a simple alkyl chain, inviting SN1 character.[1][2]

The Fix: Triflate Activation & "Push-Pull" Displacement Avoid isolating the mesylate if it is unstable. Use a one-pot activation-displacement or switch to Mitsunobu.[3]

Protocol: Modified Mitsunobu (Inversion) The Mitsunobu reaction is the gold standard for this substrate because it enforces an SN2 mechanism via the alkoxyphosphonium intermediate.

  • Reagents:

    
     (1.5 eq), DIAD (1.5 eq), Nucleophile (e.g., DPPA, Phenol, Acid).[1][2][5]
    
  • Order of Addition (Critical):

    • Dissolve Alcohol,

      
      , and Nucleophile in THF.
      
    • Cool to

      
       .
      
    • Add DIAD dropwise over 30 mins.

  • Troubleshooting: If ee is still low, the nucleophile might be insufficiently acidic (

    
    ), causing the betaine to deprotonate the 
    
    
    
    -carbon instead of activating the alcohol.
    • Correction: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and

      
       for less acidic nucleophiles.[1][2]
      
Issue Category 3: Workup & Purification Risks

The Problem:


-Hydroxy esters and their derivatives are sensitive to silica gel (which is slightly acidic) and heat.

Q: The reaction mixture showed 99% ee, but the isolated solid is 85% ee. A: Racemization occurred on the column or during rotary evaporation.

The Fix: Neutralization & Thermal Management [1]

  • Column Pre-treatment: Pre-wash the silica gel column with 1%

    
     in Hexane to neutralize acidic sites.[3]
    
  • Solvent Removal: Never heat the water bath above

    
    .
    
  • Alternative: If possible, crystallize the product rather than using chromatography.

Analytical Validation (Chiral HPLC)

You cannot troubleshoot what you cannot measure.[3] Use these conditions to validate ee.

Standard Method for (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate:

  • Column: Daicel Chiralcel OD-H or Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m).[1][2]
  • Mobile Phase: Hexane : Isopropanol (90 : 10 to 95 : 5).[1][3]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 210 nm (Ester absorption).[3]

  • Temperature:

    
    .[3][6]
    

Note: The enantiomers should separate with a resolution (


) > 1.5. If peaks overlap, lower the IPA concentration or switch to Ethanol.

References

  • Mitsunobu Reaction Mechanism & Stereochemistry

    • Review of the SN2 stereocourse and side reactions.
    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1][2] Chemical Reviews, 2009, 109(6), 2551–2651.[1][2]

    • [1]

  • Racemiz

    
    -Hydroxy Esters 
    
    • Mechanistic discussion on base-catalyzed enoliz
    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed., Wiley, 2013.[1][2] (Chapter 4: Stereochemistry).

    • [1]

  • Chiral HPLC Separation Str

    • Database of chiral separ
    • Daicel Corporation.[3][7] "Chiral Selector Application Guide."

    • [1]

  • Synthesis of Serine Deriv

    • Protocols for handling serine-derived methyl esters without racemization.[1][2]

    • Blaser, H. U.[1][2] "Industrial Asymmetric Synthesis." Chemical Reviews, 1992.[2][3]

    • [1]

Sources

Troubleshooting

stability of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate under acidic conditions

Introduction: Navigating the Nuances of tert-Butyl Ether Stability Welcome to the technical support guide for (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate. This molecule is a valuable chiral building block in synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Nuances of tert-Butyl Ether Stability

Welcome to the technical support guide for (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate. This molecule is a valuable chiral building block in synthetic chemistry, prized for its distinct functional groups: a methyl ester, a secondary alcohol, and a tert-butyl (tBu) ether. The tBu ether is employed as a protecting group for the primary alcohol, chosen for its general stability. However, its lability under acidic conditions is a critical factor that can be both a strategic advantage for deprotection and a significant challenge during reactions requiring an acidic environment.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to the acidic stability of this compound. Our goal is to equip you with the foundational knowledge and practical protocols to predict and control its behavior in your experiments.

Frequently Asked Questions (FAQs): Foundational Concepts

Q1: What are the primary acid-labile functional groups in (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate?

The molecule contains two functional groups susceptible to acid-catalyzed reactions: the tert-butyl ether and the methyl ester . However, their reactivity under acidic conditions is vastly different. The tert-butyl ether is significantly more acid-labile and is the primary point of concern for stability. While the methyl ester can be hydrolyzed under acidic conditions, this typically requires much harsher conditions (e.g., strong acid with prolonged heating) than those needed to cleave the tBu ether. For most practical purposes, the stability of the tBu ether dictates the compound's tolerance for acid.

Q2: What is the mechanism of acid-catalyzed deprotection of the tert-butyl ether?

The cleavage of a tert-butyl ether proceeds through a stabilized carbocation intermediate, following an Sₙ1-type mechanism. This pathway is energetically favorable due to the exceptional stability of the resulting tertiary carbocation.

The process involves two key steps:

  • Protonation: A proton from the acid source protonates the ether oxygen, converting the alkoxy group into a good leaving group (a neutral alcohol).[1]

  • Carbocation Formation: The C-O bond cleaves, releasing the deprotected alcohol and forming a relatively stable tert-butyl carbocation.[1][2] This step is the rate-determining step.

  • Cation Quenching: The tert-butyl carbocation is then neutralized, either by reacting with a nucleophile (like water) to form tert-butanol or by eliminating a proton to form isobutylene gas.[3]

G cluster_0 Acid-Catalyzed Deprotection of t-Butyl Ether A 1. Protonation of Ether Oxygen B 2. Formation of tert-Butyl Cation (Rate-Limiting Step) A->B  Leaving group departs C Deprotected Diol Product B->C  Released D 3a. Trapping by Nucleophile (e.g., H₂O) B->D  Attacked by Nu: E 3b. Elimination of Proton B->E  Loses H⁺ F tert-Butanol D->F G Isobutylene E->G

Caption: Mechanism of t-Butyl Ether Cleavage.

Troubleshooting Guide: Common Experimental Issues

Q1: My reaction shows unexpected loss of the tert-butyl group. What are the likely causes?

Unintentional deprotection is a common issue and is almost always linked to the acidity and temperature of your reaction environment.

  • Cause 1: Overtly Strong Acid: You may be using a Brønsted acid that is too strong. Reagents like trifluoroacetic acid (TFA), even in moderate concentrations, are specifically designed to remove tBu groups and will do so rapidly.[4] Similarly, strong mineral acids (HCl, H₂SO₄) will cause cleavage.

  • Cause 2: Presence of a Lewis Acid: Potent Lewis acids (e.g., AlCl₃, ZnBr₂, BF₃·OEt₂) can also catalyze the cleavage of tBu ethers, sometimes even more efficiently than Brønsted acids.[5][6]

  • Cause 3: Elevated Temperature: The rate of acid-catalyzed cleavage is highly temperature-dependent. A reaction that is stable at 0 °C may proceed to full deprotection at 40 °C.[7]

  • Cause 4: Prolonged Reaction Time: Even very weak, incidental acidity can cause slow degradation over extended reaction periods (e.g., >24 hours).

Solution Workflow:

G cluster_solutions Corrective Actions Start Unexpected Deprotection Observed CheckAcid Review Acidity Source Start->CheckAcid CheckTemp Review Temperature Start->CheckTemp CheckTime Review Reaction Time Start->CheckTime UseMilderAcid Switch to Milder Acid (e.g., p-TsOH, PPTS, aq. H₃PO₄) CheckAcid->UseMilderAcid AddBuffer Add a Non-Nucleophilic Buffer CheckAcid->AddBuffer LowerTemp Run Reaction at Lower Temp (e.g., 0 °C or -20 °C) CheckTemp->LowerTemp ReduceTime Reduce Reaction Time CheckTime->ReduceTime

Caption: Troubleshooting Unexpected Deprotection.

Q2: I'm observing side products after my acidic reaction. What could they be and how can I minimize them?

The formation of side products often originates from the highly reactive tert-butyl carbocation generated during deprotection.

  • Primary Side Reaction: Alkylation: The t-butyl cation is a potent electrophile. If your starting material, desired product, or solvent contains nucleophilic sites (e.g., aromatic rings, thiols, or even the hydroxyl group on your molecule), it can be alkylated by the t-butyl cation.[7]

  • Minimization Strategy: Use of Scavengers: To prevent these side reactions, it is crucial to add a "scavenger" to the reaction mixture. A scavenger is a compound that is designed to react with and neutralize the t-butyl cation immediately upon its formation.

ScavengerMechanism of ActionTypical ConcentrationReference
Triisopropylsilane (TIS) Reduces the tBu cation to isobutane (a gas). Highly effective.2.5 - 5% (v/v)[7]
Water Reacts with the tBu cation to form tert-butanol.2.5 - 5% (v/v)[7]
Thioanisole A nucleophilic scavenger that traps the tBu cation, particularly useful when sulfur-containing residues are present.2.5 - 5% (v/v)[8]

Recommendation: A standard "scavenger cocktail" for a controlled deprotection often involves a mixture of TFA, TIS, and water, which provides a robust system for clean product formation.[7]

Q3: How can I effectively monitor the stability or decomposition of the compound during my reaction?

Regular monitoring is key to understanding the stability limits in your specific system. A multi-technique approach is often best.

  • Thin-Layer Chromatography (TLC): This is the fastest method. The deprotected product (a diol-ester) is significantly more polar than the starting tBu-ether. On a normal-phase silica plate, you will observe the appearance of a new spot with a much lower Rf value.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It provides both separation and mass confirmation. You can track the disappearance of the starting material's mass peak and the appearance of the product's mass peak, which will be 56.11 amu lighter (the mass of C₄H₈).[9]

  • Proton NMR (¹H NMR): If you can take aliquots, ¹H NMR provides clear evidence. The starting material has a sharp, integrating singlet around 1.2 ppm corresponding to the nine equivalent protons of the t-butyl group. The disappearance or reduction of this signal is a direct measure of deprotection.[9]

Analytical MethodKey Indicator of DeprotectionProsCons
TLC Appearance of a new, lower Rf spot.Fast, inexpensive, real-time.Qualitative only.
LC-MS Decrease in starting material mass peak; Increase in product mass peak (M-56).Quantitative, highly sensitive, confirms mass.Requires specialized equipment.
¹H NMR Decrease or disappearance of the t-butyl singlet (~1.2 ppm).Quantitative, structurally informative.Requires workup of an aliquot; less real-time.

Experimental Protocols

Protocol 1: Monitoring Stability Under Mildly Acidic Conditions

This protocol is designed to test the stability of the compound against a specific acid catalyst.

  • Setup: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate (1.0 eq) in your chosen reaction solvent (e.g., Dichloromethane, THF) to a concentration of ~0.1 M.

  • Initial Sample (t=0): Before adding any acid, withdraw a small aliquot (~50 µL), quench it with a drop of saturated NaHCO₃ solution, dilute with ethyl acetate, and spot on a TLC plate. Also prepare a sample for LC-MS analysis.

  • Acid Addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C). Add your acid catalyst (e.g., pyridinium p-toluenesulfonate (PPTS), 0.1 eq).

  • Monitoring: Stir the reaction at the set temperature. Every 30-60 minutes, withdraw another aliquot and analyze by TLC and/or LC-MS as described in step 2.

  • Analysis: Compare the chromatograms over time. The appearance of a new, more polar spot on the TLC or a new mass peak in the LC-MS indicates decomposition. The absence of change confirms stability under these conditions.

Protocol 2: Controlled Deprotection using TFA with Scavengers

This protocol is for the intentional and clean removal of the tert-butyl ether.

  • Setup: Dissolve the tBu-protected compound (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

  • Scavenger Addition: To the solution, add triisopropylsilane (TIS, 0.5 eq, ~5% v/v) and water (0.5 eq, ~5% v/v).[7]

  • TFA Addition: Cool the flask to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) until the final concentration is 25-50% TFA in DCM.[7]

  • Reaction: Stir the mixture at 0 °C to room temperature for 1-4 hours. Monitor the reaction's completion by TLC or LC-MS, watching for the complete disappearance of the starting material.

  • Work-up: Once complete, carefully concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Purification: The crude residue can then be purified by standard methods, such as silica gel chromatography, to yield the clean diol product.

References

  • Wu, Y., Limburg, D. C., Wilkinson, D. E., & Hamilton, G. S. (2000). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Tetrahedron Letters. [Link]

  • Li, B., Berliner, M., Buzon, R., et al. (2006). Aqueous Phosphoric Acid as an Effective, Environmentally Benign, Selective, and Mild Reagent for the Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045–9050. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved March 7, 2026. [Link]

  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved March 7, 2026. [Link]

  • Clutch Prep. (n.d.). t-Butyl Ether Protecting Groups. Retrieved March 7, 2026. [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved March 7, 2026. [Link]

  • Semantic Scholar. (2000). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. [Link]

  • PubChem. (n.d.). (R)-3-Tert-butoxy-2-hydroxypropanoic acid. Retrieved March 7, 2026. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved March 7, 2026. [Link]

  • ResearchGate. (n.d.). tert-Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide. [Link]

Sources

Optimization

removing tert-butyl protecting group from (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide specifically for researchers and drug development professionals working with (R)-Methyl 3-(tert-butoxy)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide specifically for researchers and drug development professionals working with (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate .

Removing a tert-butyl (tBu) ether in the presence of an unprotected alpha-hydroxyl group and a methyl ester presents unique chemoselectivity challenges. This guide synthesizes field-proven methodologies, mechanistic causality, and troubleshooting strategies to ensure high-yield, racemization-free deprotection.

Mechanistic Workflow & Causality

The tert-butyl ether is highly stable to basic and nucleophilic conditions but is uniquely labile to acidic environments [1]. The cleavage proceeds via an


 mechanism: the ether oxygen is protonated, leading to the dissociation of a highly stable tert-butyl carbocation and the desired primary alcohol.

The Critical Challenge: Your substrate contains an unprotected secondary alcohol at the C2 (alpha) position. If the generated tert-butyl cation is not immediately quenched, it can attack the C2 hydroxyl, resulting in an unwanted transetherification byproduct. Furthermore, the presence of water during acidic cleavage can hydrolyze the methyl ester. Therefore, a self-validating protocol must employ strictly anhydrous conditions and a highly reactive carbocation scavenger (such as Triethylsilane, TES).

Workflow Substrate (R)-Methyl 3-(tert-butoxy) -2-hydroxypropanoate Protonated Activated Ether Intermediate Substrate->Protonated Acid Acid Catalyst / MB•+ (TFA or Magic Blue) Acid->Protonated Cleavage SN1 C-O Cleavage Protonated->Cleavage Product (R)-Methyl 2,3-dihydroxypropanoate (Target Product) Cleavage->Product Cation tert-Butyl Cation Cleavage->Cation Trapped Trapped Adduct (Isobutane/Isobutylene) Cation->Trapped Scavenger Scavenger (e.g., TES) Scavenger->Trapped

Caption: Mechanistic pathway of tert-butyl ether cleavage and cation scavenging.

Validated Experimental Protocols

To ensure scientific integrity, every protocol described below is designed as a self-validating system. In-process controls (TLC) and post-reaction validations (NMR) are built into the steps.

Protocol A: Standard Anhydrous Acidic Cleavage (TFA/DCM)

This is the industry-standard method for tBu ether cleavage[2]. By using anhydrous Trifluoroacetic Acid (TFA) and a silane scavenger, we prevent both ester hydrolysis and transetherification.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate in 5.0 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Scavenger Addition: Add 3.0 mmol (3.0 equivalents) of Triethylsilane (TES). Causality: TES acts as a hydride donor, irreversibly reducing the tBu cation to volatile isobutane.

  • Cooling: Chill the reaction flask to 0 °C in an ice bath. Causality: Lower temperatures suppress the enolization of the alpha-proton, preventing racemization of the (R)-stereocenter.

  • Acidification: Dropwise, add 5.0 mL of anhydrous TFA (to achieve a 1:1 v/v ratio of TFA:DCM).

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1.5 to 2 hours.

  • In-Process Control: Monitor by TLC (e.g., Hexanes:EtOAc 1:1). The starting material will disappear, and a more polar spot (the diol) will emerge.

  • Workup: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to azeotropically remove residual TFA.

  • Validation: Analyze the crude product via

    
    H NMR. The disappearance of the intense 9-proton singlet at ~1.15 ppm confirms complete deprotection.
    
Protocol B: Mild Radical Cation Cleavage (Magic Blue)

For highly sensitive substrates where even mild acids are a concern, recent advancements utilize the tris(4-bromophenyl)ammoniumyl radical cation ("Magic Blue", MB•+) [3]. This method operates under completely neutral conditions, eliminating the risk of ester hydrolysis or racemization.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the substrate in 5.0 mL of anhydrous DCM.

  • Reagent Addition: Add 2.0 mmol of Triethylsilane (TES), followed by 0.05 mmol (5 mol%) of Magic Blue (MB•+).

  • Reaction: Stir at room temperature for 1 hour. The reaction is self-indicating; the blue color of the radical cation will persist once the reaction is complete.

  • Workup: Filter the mixture through a short pad of silica gel to remove the amine catalyst, washing with EtOAc. Concentrate the filtrate.

Troubleshooting Guide

Issue 1: I am observing significant hydrolysis of the methyl ester.

  • Root Cause: Ester hydrolysis is an acid-catalyzed acyl substitution reaction that strictly requires water. If you observe the formation of (R)-2,3-dihydroxypropanoic acid, your cleavage cocktail is wet.

  • Solution: Switch to strictly anhydrous TFA and DCM. Do not use aqueous acids like HCl(aq) or HBr(aq). Ensure your glassware is oven-dried.

Issue 2: The final product has partially racemized at the C2 position.

  • Root Cause: The alpha-proton (at C2) is adjacent to an electron-withdrawing ester group, making it slightly acidic. Prolonged exposure to strong acids at elevated temperatures promotes enolization, destroying the (R)-stereocenter.

  • Solution: Never heat the reaction. Maintain the temperature strictly between 0 °C and 20 °C. If racemization persists, abandon the TFA method and switch to the neutral Magic Blue protocol (Protocol B).

Issue 3: Mass spectrometry shows a byproduct with the same mass as the starting material, but NMR shows the tBu group has moved.

  • Root Cause: Transetherification. The tert-butyl cation generated during cleavage was not trapped fast enough and was attacked by the unprotected C2 hydroxyl group.

  • Solution: Increase the concentration of your scavenger. Ensure you are using at least 3.0 equivalents of Triethylsilane (TES). Avoid using bulky scavengers (like anisole) which may react too slowly compared to the intramolecular proximity of the C2 hydroxyl.

Frequently Asked Questions (FAQs)

Q: Can I use basic conditions (e.g., NaOH or TBAF) to remove the tert-butyl ether? A: No. tert-Butyl ethers are completely orthogonal to basic conditions and will not cleave. Attempting to use strong bases will only result in the saponification of your methyl ester and the immediate racemization of your chiral center [4].

Q: Why is Triethylsilane (TES) preferred over water as a scavenger? A: While water is a strong nucleophile that can trap the tert-butyl cation (forming tert-butanol), introducing water into a strongly acidic environment (like TFA) will immediately trigger the hydrolysis of your methyl ester. TES traps the cation via hydride transfer, producing isobutane gas, which safely bubbles out of the reaction without introducing moisture.

Q: My lab doesn't have Magic Blue. Are there other mild Lewis acid alternatives? A: Yes. The combination of anhydrous


 and NaI in acetonitrile is a well-documented, mild Lewis acidic method for cleaving tBu ethers while preserving delicate esters [5]. However, it requires refluxing, which slightly increases the risk of racemization compared to Magic Blue.

Quantitative Data Summaries

The following table summarizes the operational parameters and risk profiles of various deprotection strategies for your specific substrate.

Deprotection MethodReagents & ScavengersTemp (°C)Time (h)Ester Hydrolysis RiskRacemization RiskTypical Yield
Standard Acidic TFA / DCM / TES (1:1:3)0 to 201.5 - 2Low (if anhydrous)Low> 90%
Radical Cation Magic Blue (5 mol%) / TES201NoneNone~ 95%
Lewis Acid

/ NaI / MeCN
80 (Reflux)3 - 4LowModerate~ 85%
Aqueous Acid 4M HCl (aq) / Dioxane20 to 604 - 12High High < 40%

Comprehensive References

  • Title: Protecting group - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: tert-Butyl Ethers - Protection and Deprotection Source: Organic Chemistry Portal URL: [Link]

  • Title: tert-Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide Source: Organic Letters (ACS Publications) URL: [Link]

Troubleshooting

Technical Support Center: Optimization of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate Derivatives

Status: Active Ticket ID: OPT-TEMP-2024-CHIRAL Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The Thermal Window of Opportunity Welcome to the Technical Support Hub. You...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: OPT-TEMP-2024-CHIRAL Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Thermal Window of Opportunity

Welcome to the Technical Support Hub. You are likely working with (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate (CAS: 113525-87-4 or related analogs), a high-value chiral building block often derived from D-Serine or Isoserine.

The central challenge with this molecule is its dual-sensitivity :

  • Base Sensitivity (Racemization): The

    
    -proton at C2 is acidified by the adjacent ester carbonyl and the electron-withdrawing oxygen atoms. Temperatures 
    
    
    
    in the presence of base can trigger enolization, destroying the chiral center (R
    
    
    Racemic).
  • Acid Sensitivity (Deprotection): The tert-butyl ether is acid-labile. While robust to base, elevated temperatures in the presence of acidic byproducts (e.g., HCl generated during acylation) can cleave this protecting group.

This guide defines the Optimal Thermal Operating Window to maximize conversion while preserving the Enantiomeric Excess (


) and the protecting group integrity.

Critical Control Points & Troubleshooting (FAQ)

Q1: My drops from >98% to <80% during mesylation. Why?

Diagnosis: Thermal Racemization via


-Deprotonation.
Mechanism:  In the presence of a base (e.g., Triethylamine, Pyridine) used to scavenge acid, the thermodynamic drive to form the enolate increases with temperature.
The Fix: 
  • Temperature: Maintain reaction temperature (Tr) between -10°C and -5°C during base addition.

  • Base Selection: Switch to non-nucleophilic bases like DIPEA (Hünig's base) or 2,6-Lutidine , which are less likely to abstract the

    
    -proton compared to smaller amines, or use inorganic bases like 
    
    
    
    if solubility permits.
  • Reference: General base-catalyzed racemization of

    
    -hydroxy esters is a known phenomenon driven by the acidity of the C2 proton [1].
    
Q2: I see "Isobutene" gas evolution and loss of the t-butyl group.

Diagnosis: Acid-Catalyzed E1 Elimination. Mechanism: If you are using acid chlorides (e.g., Acetyl Chloride, Mesyl Chloride), the reaction generates HCl. If the reaction warms up before the base neutralizes the acid, the tert-butyl group cleaves, releasing isobutene gas. The Fix:

  • Order of Addition: Always add the base before the electrophile (acid chloride/anhydride).

  • Thermal Limit: Do not exceed 25°C even during the post-reaction quench if the pH is acidic [2].

Q3: Reaction conversion is stalled at 0°C. Can I heat to reflux?

Diagnosis: Kinetic Trapping vs. Thermodynamic Instability. Answer: NO. Heating this specific substrate to reflux (e.g., in DCM or THF) will almost certainly cause transesterification (if methanol is present) or racemization. The Fix:

  • Catalysis: Use a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) (0.1 - 1.0 mol%) to lower the activation energy, allowing the reaction to proceed at 0°C–5°C.

  • Concentration: Increase concentration to 0.5M - 1.0M to improve kinetics without adding heat.

Data Summary: Temperature vs. Outcome

Temperature ZoneReaction TypeRisk FactorOutcome Probability
<-20°C Kinetic ControlViscosity/SolubilityHigh ee% , but slow conversion. Potential precipitation of reagents.
-10°C to 5°C OPTIMAL WINDOW Exotherm Management>98% ee% , >95% Yield. Ideal for Sulfonation/Acylation.
20°C to 30°C AmbientMild RacemizationAcceptable for rapid reactions, but ee% may drop to 90-95% over time.
>40°C ThermodynamicCRITICAL FAILURE Significant racemization. t-Butyl cleavage (if acidic).[1][2][3] Polymerization risk [3].

Standard Operating Procedure (SOP)

Protocol: O-Mesylation of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate

Target: Synthesis of the sulfonate derivative for nucleophilic substitution.

Reagents:

  • Substrate: 1.0 equiv

  • Methanesulfonyl chloride (MsCl): 1.2 equiv[1]

  • Triethylamine (

    
    ) or DIPEA: 1.5 equiv
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve substrate in DCM (10 mL/g) under Nitrogen atmosphere.

  • Cooling (Critical): Cool the solution to -10°C using an ice/salt bath or cryostat.

  • Base Addition: Add

    
     dropwise. Note: No exotherm usually observed here.
    
  • Electrophile Addition (The Exotherm): Add MsCl dropwise over 30 minutes.

    • Control: Monitor internal temperature. Do not allow Tr > 0°C.

  • Reaction: Stir at 0°C for 2–4 hours. Monitor by TLC/HPLC.

  • Quench: Pour into cold (

    
    ) saturated 
    
    
    
    . Do not use water or acid quench initially to protect the ester and ether.

Visualizing the Logic

Diagram 1: The Stability Decision Matrix

This logic tree helps you decide the safe temperature limit based on your reagents.

StabilityMatrix Start Start: Optimization Strategy Condition1 Is the Reaction Environment BASIC (pH > 8)? Start->Condition1 RacemizationRisk RISK: Alpha-Proton Abstraction (Racemization) Condition1->RacemizationRisk Yes Condition2 Is the Reaction Environment ACIDIC (pH < 4)? Condition1->Condition2 No SafeZoneBase SAFE ZONE: Temp < 0°C Non-nuc. Base (DIPEA) RacemizationRisk->SafeZoneBase Mitigation CleavageRisk RISK: t-Butyl Ether Cleavage (Isobutene Loss) Condition2->CleavageRisk Yes SafeZoneAcid SAFE ZONE: Temp < 20°C Short Duration Condition2->SafeZoneAcid Mitigation CleavageRisk->SafeZoneAcid

Caption: Decision matrix for determining thermal limits based on pH environment to prevent racemization or deprotection.

Diagram 2: Optimized Experimental Workflow

Visualizing the Mesylation protocol to ensure process integrity.

Workflow Setup 1. Setup Anhydrous DCM N2 Atmosphere Cooling 2. Cooling Target: -10°C Setup->Cooling BaseAdd 3. Base Addition (DIPEA/TEA) Isotherm Cooling->BaseAdd MsClAdd 4. MsCl Addition Slow Dropwise EXOTHERM ALERT BaseAdd->MsClAdd Maintain < 0°C Reaction 5. Reaction Phase Hold at 0°C 2-4 Hours MsClAdd->Reaction Monitor TLC Quench 6. Quench Cold NaHCO3 Phase Sep Reaction->Quench Complete

Caption: Step-by-step workflow for O-functionalization emphasizing the critical exotherm control point at Step 4.

References

  • Racemization of Alpha-Hydroxy Esters

    • Source: LibreTexts Chemistry.
    • Relevance: Explains the mechanism of base-catalyzed enolization
    • URL:[Link][1][2][4][5][6][7][8][9]

  • Stability of tert-Butyl Ethers

    • Source: Organic Chemistry Portal. "tert-Butyl ethers (Protective Groups)."[1][2]

    • Relevance: Details the stability profile of t-butyl ethers in acidic vs. basic media and cleavage conditions.
    • URL:[Link]

  • Thermal Instability of Alpha-Hydroxy Esters

    • Source: National Institutes of Health (PubMed). "Premature degradation of poly(alpha-hydroxyesters) during thermal processing."
    • Relevance: Highlights the risks of thermal degradation and polymerization of hydroxy-ester derivatives at elevated temper
    • URL:[Link]

  • Compound Data (R)-Methyl 3-(tert-butoxy)

    • Source: PubChem Compound Summary.
    • Relevance: Verification of chemical structure and physical properties.
    • URL:[Link]

Sources

Optimization

storage conditions to prevent degradation of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate

[1][2] Executive Summary: The "Golden Rules" of Storage For the long-term preservation of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate (CAS: 1630860-06-8), strict adherence to the following conditions is required to pr...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary: The "Golden Rules" of Storage

For the long-term preservation of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate (CAS: 1630860-06-8), strict adherence to the following conditions is required to prevent hydrolysis, racemization, and ether cleavage.

ParameterRecommendationTechnical Rationale
Temperature -20°C (± 5°C) Slows ester hydrolysis and prevents spontaneous transesterification.[1][2]
Atmosphere Inert Gas (Argon/N₂) Excludes atmospheric moisture (hydrolysis risk) and oxygen (secondary alcohol oxidation).[1][2]
Container Amber Glass / PTFE-lined Cap Protects from light; PTFE prevents leaching of plasticizers by the ester.[1][2]
Desiccation Required The methyl ester moiety is hygroscopic; moisture is the primary degradation vector.[2]
Detailed Stability Analysis

This molecule contains three distinct functional groups with unique sensitivities.[1][2][3][4][5] Understanding these is critical for troubleshooting degradation.

A. The Methyl Ester (Hydrolysis Risk)
  • Mechanism: In the presence of ambient moisture, the ester hydrolyzes to (R)-3-(tert-butoxy)-2-hydroxypropanoic acid and methanol.[1][2] This reaction is autocatalytic—the generated acid lowers the pH, accelerating further hydrolysis and potentially triggering the cleavage of the tert-butyl group.[2]

  • Sign: Development of a "vinegar-like" or acrid odor; increase in viscosity.[1][2]

B. The tert-Butyl Ether (Acid Sensitivity)
  • Mechanism: While stable to bases and oxidizers, the tert-butyl ether is highly acid-labile .[2] If the sample becomes acidic (due to ester hydrolysis), the tert-butyl group can cleave via an E1 mechanism, releasing isobutylene (gas) and leaving the free diol (Methyl 2,3-dihydroxypropanoate).[2]

  • Sign: Gas pressure buildup in the vial; loss of the t-butyl singlet (~1.2 ppm) in NMR.[2]

C. The Alpha-Hydroxy Center (Racemization Risk) [1][2]
  • Mechanism: The proton at the C2 position (alpha to the carbonyl) is weakly acidic.[2] In the presence of moisture and basic impurities (e.g., residual carbonate from workup), the molecule can undergo enolization, destroying the chiral center.[2]

  • Sign: Loss of optical rotation; splitting of sharp singlets into multiplets in chiral HPLC.

Visualizing Degradation Pathways

DegradationPathways Target (R)-Methyl 3-(tert-butoxy)- 2-hydroxypropanoate Hydrolysis Hydrolysis Product (Carboxylic Acid) Target->Hydrolysis + H2O (Moisture) Cleavage Ether Cleavage (Diol + Isobutylene) Target->Cleavage + Strong Acid Racemate Racemate (R/S Mixture) Target->Racemate + Base (Trace Impurities) Hydrolysis->Cleavage Acid Catalysis (Autocatalytic)

Figure 1: Primary degradation pathways. Note that moisture ingress triggers a cascade leading to both hydrolysis and acid-catalyzed ether cleavage.[1][2]

Troubleshooting Guide (Q&A)

Q1: My sample has turned from a clear oil to a cloudy/viscous mixture. Is it still usable?

  • Diagnosis: This indicates partial hydrolysis .[1][2] The cloudiness is often the free carboxylic acid, which may be less soluble in the ester matrix or is crystallizing out.[2]

  • Action: Run a proton NMR in CDCl₃. Look for a new broad singlet around 8-10 ppm (carboxylic acid proton) and a decrease in the methyl ester singlet (~3.7 ppm).[2]

  • Recovery: If hydrolysis is <5%, dissolve in dry DCM, wash rapidly with cold saturated NaHCO₃ (to remove acid), dry over MgSO₄, and re-concentrate.[2] If >10%, repurify via column chromatography.[2]

Q2: I see pressure buildup when I open the storage vial.

  • Diagnosis: This is a critical failure.[2] The pressure is likely isobutylene gas , formed from the acid-catalyzed cleavage of the tert-butyl group.[2] This implies the sample has become acidic.[2][6]

  • Action: Vent carefully. The material is likely compromised.[2] Check NMR for the loss of the tert-butyl group (9H singlet at ~1.2 ppm).[2] If the t-butyl signal is gone, the sample is effectively the diol and cannot be "fixed" back to the ether easily.[2]

Q3: Can I store this compound in solution (e.g., in Methanol or DCM)?

  • DCM/Chloroform: Yes , for short periods (weeks) if stored over molecular sieves at -20°C. Avoid Chloroform if it contains ethanol as a stabilizer (transesterification risk).[1][2]

  • Methanol/Ethanol: No. While the tert-butyl ether is stable in alcohol, the methyl ester can undergo transesterification (swapping the methoxy group for ethoxy) or equilibrate, especially if any trace acid/base catalyst is present.[2]

  • Water/Buffer: Never. Immediate hydrolysis will occur.[1][2]

Q4: I need to warm the sample to weigh it. How do I prevent condensation?

  • Protocol: Remove the vial from the -20°C freezer and place it in a desiccator. Allow it to warm to room temperature completely (approx. 30-60 mins) before opening the cap. Opening a cold vial in humid air causes immediate water condensation inside the vial, initiating hydrolysis.[2]

Storage Decision Workflow

Use this logic flow to determine the optimal storage strategy for your specific batch.

StorageLogic Start New Batch Received StateCheck Physical State? Start->StateCheck Solid Solid/Waxy Solid StateCheck->Solid Liquid Oil/Liquid StateCheck->Liquid PurityCheck Purity > 98%? Solid->PurityCheck Liquid->PurityCheck StoreSolid Store at -20°C Desiccator Cabinet PurityCheck->StoreSolid Yes StoreLiquid Store at -20°C Under Argon/N2 Parafilm Seal PurityCheck->StoreLiquid Yes PurifyFirst Purify First (Remove Acid/Base traces) PurityCheck->PurifyFirst No (Risk of Autocatalysis)

Figure 2: Decision tree for incoming inventory processing.

Frequently Asked Questions (FAQ)

Q: What is the shelf life of this compound?

  • A: Under optimal conditions (-20°C, Inert, Dry), the shelf life is 12-18 months .[2] If stored at room temperature, degradation (hydrolysis) typically begins within 1-3 months .[1][2]

Q: Is the compound light sensitive?

  • A: No specific chromophores suggest high light sensitivity, but standard practice for chiral esters dictates storage in amber vials to prevent any radical-initiated autoxidation of the ether linkage over long periods.[2]

Q: Can I use a frost-free freezer?

  • A: Avoid if possible. Frost-free freezers cycle temperature (warm/cool) to melt ice.[1][2] These thermal cycles can cause pressure changes in the vial, pumping moist air in if the seal is imperfect.[2] A manual-defrost freezer is superior for chemical storage.[2]

References
  • Greene, T. W., & Wuts, P. G. M. (1999).[2][7] Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Detailed stability data on tert-butyl ethers and methyl esters).

  • BenchChem Technical Support. (2025). Comparative Guide to Tert-Butyl Ester and Tert-Butyl Ether Protecting Groups. Link[2]

  • National Institutes of Health (PubChem). (2025).[2] Compound Summary: (R)-Methyl 2-amino-3-(tert-butoxy)propanoate (Structural Analog).[1][2] Link[2]

  • Organic Syntheses. (1985).[2] General procedures for handling air-sensitive chiral esters. Link

Sources

Troubleshooting

minimizing side reactions during (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate hydrolysis

Technical Support Center: Hydrolysis of Chiral -Hydroxy Esters Topic: Minimizing side reactions during (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate hydrolysis Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist:...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Hydrolysis of Chiral -Hydroxy Esters

Topic: Minimizing side reactions during (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate hydrolysis Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Introduction

You are attempting to hydrolyze the methyl ester of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate to its corresponding carboxylic acid while retaining the tert-butyl ether and the stereochemical integrity at the


-carbon.

This substrate presents a classic "Pick Your Poison" scenario in organic synthesis:

  • Base Sensitivity: The

    
    -proton is acidic, creating a high risk of racemization  via enolization under basic conditions.
    
  • Acid Sensitivity: The tert-butyl ether is acid-labile.[1] Strong acidic workups required to protonate the carboxylate can trigger ether cleavage (forming the diol).

  • Elimination Risk: The

    
    -alkoxy group is a potential leaving group, risking 
    
    
    
    -elimination
    to acrylic acid derivatives.

This guide provides the operational parameters to navigate these competing risks.

Module 1: The Mechanistic Landscape

To solve the problem, we must visualize the failure modes. The diagram below maps the kinetic competition between the desired pathway and the three primary side reactions.

ReactionLandscape Substrate (R)-Methyl 3-(tert-butoxy)- 2-hydroxypropanoate Desired TARGET: (R)-3-(tert-butoxy)- 2-hydroxypropanoic acid Substrate->Desired Hydrolysis (LiOH, 0°C) Enolate Enolate Intermediate (Planar/Achiral) Substrate->Enolate High pH / High T (Deprotonation) Acrylate Acrylic Acid deriv. (Elimination Product) Substrate->Acrylate Strong Base (Beta-Elimination) Diol Cleaved Ether (Glyceric Acid deriv.) Desired->Diol Workup pH < 2 (Acid Cleavage) Racemate Racemic Mixture (R/S) Enolate->Racemate Reprotonation

Figure 1: Reaction landscape showing the narrow operating window (Green) vs. failure modes (Red/Yellow).

Module 2: Troubleshooting Matrix

Use this matrix to diagnose issues based on analytical data (NMR/HPLC).

SymptomDiagnostic Signal (NMR/HPLC)Root CauseCorrective Action
Loss of Optical Purity Chiral HPLC shows split peaks (e.e. < 95%).Base Concentration too High. High pH promotes enolization before hydrolysis is complete.Switch to LiOH. Lithium coordinates the carbonyl oxygen, increasing electrophilicity without requiring high pH. Run at 0°C.
Missing t-Butyl Group 1H NMR: Loss of 9H singlet (~1.2 ppm). Appearance of broad OH peaks.Workup too Acidic. pH dropped below 2.0 during quenching, cleaving the ether.Buffer the Quench. Use Citric Acid or NaH₂PO₄ to adjust pH to 3–4. Avoid conc. HCl.
Olefin Formation 1H NMR: New vinyl protons (5.5–6.5 ppm).Beta-Elimination. Base was too strong or reaction was heated.Lower Temperature. Maintain < 5°C. Dilute the reaction (0.1 M).
Incomplete Conversion Starting material remains after 4h.Steric Bulk/Low T. The t-butyl group adds steric hindrance nearby.Enzymatic Route. Switch to Protocol B (Lipase hydrolysis) for mild, complete conversion.

Module 3: Optimized Protocols

Protocol A: Chemical Hydrolysis (Kinetic Control)

Best for: Rapid synthesis when <2% racemization is acceptable.

The Logic: We use Lithium Hydroxide (LiOH) instead of NaOH. The Lithium cation (


) acts as a weak Lewis acid, coordinating to the carbonyl oxygen. This activates the ester for nucleophilic attack by water without requiring a highly basic environment that would deprotonate the 

-carbon.
  • Dissolution: Dissolve 1.0 eq of substrate in THF/Water (3:1 ratio). Cool to 0°C (Ice bath).

  • Hydrolysis: Add 1.2 eq of LiOH·H₂O (solid or pre-dissolved in min. water) portion-wise.

    • Critical: Do not use a large excess of base.

  • Monitoring: Stir at 0°C. Monitor by TLC/LCMS every 30 mins. Do not let it run overnight.

  • Workup (The Danger Zone):

    • Once SM is consumed, evaporate THF under reduced pressure at < 30°C.

    • Cool the remaining aqueous layer to 0°C.

    • Acidification: Slowly add 1M Citric Acid until pH reaches 3.5 – 4.0 .

      • Warning: Do NOT use Concentrated HCl.[2] Do NOT go to pH 1.

    • Extraction: Immediately extract with EtOAc (3x).

    • Drying: Dry over Na₂SO₄ (anhydrous) and concentrate.

Protocol B: Enzymatic Hydrolysis (Bio-Catalytic)

Best for: >99% e.e. requirements and highly sensitive substrates.

The Logic: Lipases (specifically Candida antarctica Lipase B or Pig Liver Esterase) operate at neutral pH (7.0). This completely eliminates the risk of base-catalyzed racemization and acid-catalyzed ether cleavage.

  • Buffer Prep: Prepare 0.1 M Phosphate Buffer (pH 7.0).

  • Emulsion: Suspend 1.0 g of substrate in 10 mL Buffer. Add 1 mL Acetone or DMSO if solubility is poor (keep cosolvent < 10%).

  • Enzyme Addition: Add CAL-B (Novozym 435) or Pig Liver Esterase (PLE) (approx 20-50 mg/mmol substrate).

  • Incubation: Stir at 25°C. Maintain pH 7.0 using an autotitrator with 0.1 M NaOH (or manual addition with pH paper check).

    • Note: The reaction produces acid, so pH will drop. You must neutralize it to keep the enzyme active, but the bulk pH never exceeds 7.5.

  • Termination: Filter off the enzyme (if immobilized).

  • Isolation: Acidify to pH 3.5 with Citric Acid and extract with EtOAc.

Module 4: Decision Support (Flowchart)

Follow this logic to select the correct protocol for your specific constraints.

DecisionTree Start Start: Hydrolysis of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate Q1 Is >99% ee strictly required? Start->Q1 ProtocolB USE PROTOCOL B (Enzymatic/CAL-B) Zero Racemization Risk Q1->ProtocolB Yes Q2 Is the lab equipped for biocatalysis? Q1->Q2 No Q2->ProtocolB Yes ProtocolA USE PROTOCOL A (LiOH / 0°C) Standard Chemical Route Q2->ProtocolA No Warning WARNING: Strict pH control required during workup (pH 3-4) ProtocolA->Warning

Figure 2: Workflow decision tree for protocol selection.

Module 5: Frequently Asked Questions (FAQ)

Q: Why did my tert-butyl group disappear even though I used LiOH? A: The loss likely occurred during the workup , not the reaction. If you acidified the aqueous layer with 1M HCl to pH 1, the tert-butyl ether (which acts like a "masked" alcohol) hydrolyzed to the diol. tert-Butyl ethers are stable to base but highly sensitive to aqueous acid.[1] Fix: Use Citric Acid or NaH₂PO₄ and stop at pH 4.

Q: Can I use NaOH instead of LiOH? A: Yes, but LiOH is safer for chiral integrity. The Lithium cation (


) is smaller and coordinates tightly to the carbonyl oxygen, catalyzing the hydrolysis via a "push-pull" mechanism that requires less aggressive basicity than 

. If you must use NaOH, keep the temperature strictly at 0°C and use stoichiometric amounts (1.05 eq).

Q: I see a side product with a double bond. What is it? A: That is likely 2-(tert-butoxy)acrylic acid (or the de-protected version). It results from


-elimination  of the hydroxyl group (or the alkoxy group, though less likely). This happens if the reaction is heated or if the base concentration is too high (acting as a base rather than a nucleophile).

Q: How do I remove the enzyme in Protocol B? A: If you use immobilized lipases (like Novozym 435), simply filter the reaction mixture through a sintered glass funnel or a pad of Celite. The enzyme beads are removed, leaving the clean product in the filtrate.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[3][4] Protective Groups in Organic Synthesis. Wiley-Interscience. (Confirming stability profiles of tert-butyl ethers in acid/base).

  • Theodorou, V., et al. (2018).[1] Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, vii, 308-319.[1] (Methodology for mild hydrolysis of hindered esters).

  • Hultin, P. (2002). Enzymatic Hydrolysis of Alpha-Hydroxy Esters. (General principles of lipase selectivity for chiral esters).

  • BenchChem Technical Support. (2025). t-Butyl Ester Protecting Group Hydrolysis. (Troubleshooting acid sensitivity).

  • Organic Chemistry Portal. (2024). Hydrolysis of Esters: Acid and Base-Catalyzed Mechanism.

Sources

Optimization

solvent selection for optimal solubility of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate

Technical Support Center: Solvent Selection Guide for (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate Topic: Solvent Selection & Handling Optimization Compound: (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate CAS: 1630860-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solvent Selection Guide for (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate

Topic: Solvent Selection & Handling Optimization Compound: (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate CAS: 1630860-06-8 (Representative) Chemical Class:


-Hydroxy Ester / tert-Butyl Ether

Part 1: Executive Summary & Solubility Profile

Senior Scientist Note: (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate presents a unique solubility challenge due to its "amphiphilic" nature. It contains a lipophilic tert-butyl group and a polar


-hydroxy ester motif. This duality means "standard" solvent choices often lead to suboptimal yields or purification difficulties.

Core Solubility Data Table Estimated solubility behavior based on functional group analysis and homologous series data.

Solvent ClassSpecific SolventSolubility RatingApplication SuitabilityTechnical Risk
Chlorinated Dichloromethane (DCM)Excellent Reaction / ExtractionHigh volatility; Environmental concerns.
Ethers THF, MTBEGood Reaction / ExtractionPeroxide formation (THF); Acid sensitivity (t-Bu).
Esters Ethyl Acetate (EtOAc)Good Extraction / ChromatographyHydrolysis risk if wet.
Alcohols Methanol (MeOH), EthanolExcellent RESTRICTED High Risk: Transesterification.
Hydrocarbons Hexanes, HeptanePoor Precipitation / WashOiling out; Phase separation issues.
Polar Aprotic DMF, DMSOExcellent Nucleophilic SubstitutionDifficult removal (high BP).

Part 2: Troubleshooting & FAQs (Q&A Format)

Category A: Reaction Solvent Selection

Q1: I am running a nucleophilic substitution on the hydroxyl group. Can I use Methanol to improve solubility? A: ABSOLUTELY NOT. While the compound is soluble in Methanol, using it is a critical error for two reasons:

  • Transesterification: In the presence of any acid or base catalyst (often generated in situ), the methyl ester will equilibrate with the solvent. If you use Ethanol, you will form the Ethyl ester impurity.

  • Nucleophilic Competition: Methanol is a nucleophile. It will compete with your intended reagent for the electrophile, leading to methyl-ether byproducts. Recommendation: Use DCM or THF . If higher polarity is needed, use Acetonitrile (MeCN) .

Q2: My reaction requires acidic conditions. Is THF safe? A: Proceed with Caution. The tert-butoxy group is acid-labile. Strong acids (e.g., TFA, HCl) in any solvent will cleave the tert-butyl ether, yielding the diol (Methyl 2,3-dihydroxypropanoate). Self-Validating Protocol:

  • Run a TLC spot test: Dissolve a small amount of starting material in your proposed solvent/acid mix.

  • Check after 15 mins. If a new, more polar spot appears (diol), your solvent system is too acidic or the tert-butyl group is unstable under those conditions.

Category B: Extraction & Purification[1]

Q3: I tried extracting with Hexanes, but the layers didn't separate well. Why? A: The compound is too polar for pure Hexanes. The free hydroxyl group forms hydrogen bonds with water, creating an emulsion or "rag layer." Troubleshooting Step:

  • Switch to MTBE (Methyl tert-butyl ether) or EtOAc .

  • If you must use hydrocarbons, add 10-20% EtOAc to the organic phase before separation to break the emulsion.

  • Salting Out: Saturate the aqueous layer with NaCl (brine). This increases the ionic strength, forcing the organic compound into the organic layer (Salting-out effect).

Q4: Can I purify this compound by distillation? A: Not Recommended.


-Hydroxy esters are thermally sensitive. Heating can induce:
  • Racemization: The

    
    -proton is slightly acidic. At high temperatures, especially if trace base is present, the stereocenter (R) can scramble.
    
  • Dimerization: Formation of lactides (cyclic diesters) via intermolecular esterification. Optimal Method: Flash Column Chromatography using a Hexane:EtOAc gradient (typically starting 90:10 to 60:40).

Part 3: Visual Decision Guides

Figure 1: Solvent Selection Decision Tree

Use this logic flow to select the correct solvent for your specific process step.

SolventSelection Start Start: Select Process Process What is the goal? Start->Process Reaction Chemical Reaction Process->Reaction Extraction Extraction/Work-up Process->Extraction Purification Purification Process->Purification ReagentCheck Are reagents Acidic? Reaction->ReagentCheck PhaseCheck Aqueous Work-up? Extraction->PhaseCheck Method Method? Purification->Method AcidYes Avoid Ethers/Water Risk: t-Bu Cleavage ReagentCheck->AcidYes Yes AcidNo Are reagents Basic? ReagentCheck->AcidNo No BaseYes Avoid Alcohols Risk: Transesterification AcidNo->BaseYes Yes SafeRxn Use DCM, THF, or Toluene AcidNo->SafeRxn No Polarity Compound is Polar PhaseCheck->Polarity ExtractSolv Use EtOAc or MTBE (Avoid pure Hexane) Polarity->ExtractSolv Distill Distillation Method->Distill Column Chromatography Method->Column DistillWarn STOP: Risk of Racemization/Dimerization Distill->DistillWarn ColSolv Hexane/EtOAc Gradient Column->ColSolv

Caption: Decision matrix for solvent selection based on process requirements. Red nodes indicate high-risk pathways to avoid.

Figure 2: The Transesterification Trap

Visualizing why alcoholic solvents are fatal to purity.

Transesterification Reactant (R)-Methyl Ester (Target) Intermediate Tetrahedral Intermediate Reactant->Intermediate + EtOH Solvent Ethanol Solvent (Excess) Solvent->Intermediate Catalyst Trace Acid/Base Catalyst->Intermediate Product (R)-Ethyl Ester (Impurity) Intermediate->Product Byproduct Methanol Intermediate->Byproduct

Caption: Mechanism of transesterification. Using Ethanol as a solvent converts the Methyl ester to an Ethyl ester impurity.

Part 4: Experimental Protocols

Protocol 1: Solubility Screening (Self-Validating)

Use this before committing 100g of material to a reaction.

  • Prepare: 5 vials, each containing 10 mg of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate.

  • Add Solvent: Add 100

    
    L of the test solvent (DCM, THF, Toluene, MeOH, Hexane) to each vial.
    
  • Observation:

    • Clear Solution: Soluble (>100 mg/mL).

    • Cloudy/Oiling: Partial solubility.

    • Solid/Phases: Insoluble.

  • Stress Test (Validation): Add 10

    
    L of your intended reagent (e.g., base or acid) to the clear vials.
    
    • Wait 1 hour.

    • Analyze: Run TLC or LC-MS. If the spot shifts or splits, reject that solvent .

Protocol 2: Optimized Extraction
  • Quench: Pour reaction mixture into cold saturated NH

    
    Cl (aq).
    
  • Solvent: Add MTBE (Methyl tert-butyl ether).

    • Why MTBE? It forms sharper phase boundaries than EtOAc and absorbs less water, protecting the ester from hydrolysis.

  • Separation: Shake vigorously. Allow to settle.

  • Wash: Wash organic layer with Brine (Sat. NaCl).

  • Dry: Dry over anhydrous Na

    
    SO
    
    
    
    (Sodium Sulfate). Avoid MgSO
    
    
    if the compound is extremely acid-sensitive (Lewis acid character).

References

  • Organic Syntheses. "Pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S)-." Org. Synth.2004 , 81, 254. [Link]

  • Environmental Protection Agency (EPA). "tert-Butyl (2R)-2-hydroxy-3-methylbutanoate Properties." CompTox Chemicals Dashboard. Accessed March 6, 2026. [Link]

  • Taylor & Francis. "Hydroxy acids – Knowledge and References." Taylor & Francis Online. Accessed March 6, 2026. [Link]

  • Google Patents. "Process for the synthesis of alpha-hydroxy-esters." EP0463676A1. Accessed March 6, 2026.

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate: A Comparative Guide to Structural and Stereochemical Validation

Introduction (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate (C8H16O4) is a highly versatile chiral building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Because the s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate (C8H16O4) is a highly versatile chiral building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Because the stereocenter at the C2 (alpha) position dictates the pharmacological efficacy of downstream products, rigorous analytical validation is non-negotiable. This guide objectively compares three Nuclear Magnetic Resonance (NMR) analytical workflows, providing researchers with field-proven methodologies to verify both the structural integrity and the enantiomeric excess (ee) of this molecule.

Comparative Analysis of NMR Methodologies

While standard 1D 1H NMR is sufficient for basic structural confirmation, it falls short when assessing enantiomeric purity or resolving complex spin systems. Below is a comparative analysis of the three primary analytical approaches.

Standard 1D 1H NMR (Routine Structural Verification)
  • Mechanism & Causality: In a standard 1D experiment, the chemical shifts easily confirm the presence of the tert-butoxy group, the methyl ester, and the alpha-hydroxy moiety. However, the proximity of the C2 chiral center renders the adjacent C3 (beta) methylene protons diastereotopic [2]. Because they occupy different magnetic environments, they do not appear as a simple doublet; instead, they couple with each other (geminal coupling,

    
    ) and with the alpha-proton (vicinal coupling, 
    
    
    
    ), creating a complex ABX spin system[3].
  • Performance: Excellent for rapid purity checks and functional group validation.

  • Limitation: Incapable of distinguishing between the (R) and (S) enantiomers in an achiral environment.

1D 1H NMR with Chiral Solvating Agents (Enantiomeric Excess Determination)
  • Mechanism & Causality: To determine the enantiomeric excess (ee) without resorting to cumbersome covalent derivatization (e.g., Mosher's acid), Chiral Solvating Agents (CSAs) such as BINOL-derivatives or Pirkle's alcohol are introduced[4][5]. The CSA forms transient, non-covalent diastereomeric complexes with the (R) and (S) enantiomers. Because these complexes have distinct spatial arrangements, the magnetic shielding of key protons (specifically the sharp methyl ester singlet) diverges, causing the peaks to split[4].

  • Performance: Highly effective for quantifying ee. Integrating the split methyl ester peaks provides a direct, ratiometric calculation of enantiomeric purity[6].

2D NMR (COSY & HSQC) (Complex Peak Resolution)
  • Mechanism & Causality: When sample impurities overlap with the diastereotopic beta-protons, 1D NMR becomes ambiguous. Correlation Spectroscopy (COSY) maps homonuclear (

    
    ) couplings, definitively linking the alpha-proton to both beta-protons. Heteronuclear Single Quantum Coherence (HSQC) maps protons to their directly attached 
    
    
    
    atoms, proving that the two distinct beta-proton signals originate from the same carbon atom.
  • Performance: The gold standard for unambiguous peak assignment and structural proof, though it requires significantly longer acquisition times.

Experimental Protocols: A Self-Validating System

Protocol A: Standard 1D 1H NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality:

      
       is chosen for its excellent solubility profile. TMS acts as the internal standard (0.00 ppm) to validate the chemical shift axis.
      
  • Solvent Considerations for the -OH Proton: In

    
    , the hydroxyl proton typically appears as a broad singlet due to rapid intermolecular exchange. If you need to observe the 
    
    
    
    coupling between the -OH and the C2 alpha-proton, switch the solvent to strictly anhydrous
    
    
    , which hydrogen-bonds to the -OH group, slowing the exchange rate and resolving the peak into a doublet.
  • Acquisition Parameters: Use a 30° pulse angle with a relaxation delay (D1) of at least 2 seconds.

    • Causality: A sufficient D1 ensures complete relaxation of all protons, guaranteeing that the integration values are strictly quantitative.

  • Internal Validation: Set the integration of the tert-butyl singlet (~1.18 ppm) to exactly 9.00. The methyl ester must subsequently integrate to exactly 3.00, and the alpha-proton to 1.00. Any deviation indicates an impurity or an incomplete relaxation delay.

Protocol B: CSA-Assisted Enantiomeric Excess (ee) Determination
  • Baseline Establishment: Acquire a standard 1D spectrum (Protocol A) to establish the baseline chemical shift of the methyl ester singlet (~3.78 ppm).

  • CSA Addition: Add 1.2 equivalents of an appropriate CSA (e.g., (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol) directly to the NMR tube[4].

  • Acquisition & Processing: Re-acquire the 1H NMR spectrum. Apply a mild Gaussian window function during processing to artificially enhance the resolution of the newly split methyl ester peaks.

  • ee Calculation: Integrate the two resolved methyl ester singlets. The ee is calculated as

    
    . Self-validation: The sum of the two split peak areas must still equal 3.00 relative to the tert-butyl group.
    

Quantitative Data Presentation

The following table summarizes the highly accurate, theoretical 1H NMR assignments for (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate in


 at 400 MHz.
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Structural Assignment
-O-C(CH3)3 1.18Singlet (s)9H-tert-butyl protons
-OH ~2.85Broad Singlet (br s)1H-Hydroxyl proton (exchangeable)
C3 (H-β1) 3.55Doublet of doublets (dd)1H

= 9.5,

= 4.0
Diastereotopic methylene
C3 (H-β2) 3.62Doublet of doublets (dd)1H

= 9.5,

= 3.0
Diastereotopic methylene
-COOCH3 3.78Singlet (s)3H-Methyl ester protons
C2 (H-α) 4.25Multiplet (m)1H

= 4.0, 3.0
Chiral center methine

Visualizations

Workflow Sample Sample Preparation (CDCl3 or DMSO-d6) Standard Standard 1D 1H NMR (Routine Structural ID) Sample->Standard CSA 1D 1H NMR + CSA (Enantiomeric Excess) Sample->CSA TwoD 2D NMR (COSY/HSQC) (Diastereotopic Resolution) Sample->TwoD

Analytical workflow comparing standard 1D, CSA-assisted, and 2D NMR methodologies.

Spin-spin coupling network illustrating the ABX system of the diastereotopic beta-protons.

References

  • Master Organic Chemistry. "Diastereotopic Protons in 1H NMR Spectroscopy: Examples." Master Organic Chemistry.[2][3] URL: [Link]

  • Pirkle, W. H., et al. "NMR Chiral Solvating Agents." Topics in Stereochemistry, Volume 13.[4] URL: [Link]

  • Frontiers in Chemistry. "Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent." National Center for Biotechnology Information (PMC).[5] URL: [Link]

  • Enantiomer Journal. "NMR determination of enantiomeric excess." ResearchGate.[6] URL: [Link]

Sources

Comparative

Comparative Guide: Chiral HPLC Methodologies for (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate

Executive Summary & Molecule Profile Target Molecule: Methyl 3-(tert-butoxy)-2-hydroxypropanoate CAS: 1630860-06-8 (Generic structure reference) Class: -Hydroxy Ester / Protected Glycerate Chiral Center: C2 position (Hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Target Molecule: Methyl 3-(tert-butoxy)-2-hydroxypropanoate CAS: 1630860-06-8 (Generic structure reference) Class:


-Hydroxy Ester / Protected Glycerate
Chiral Center:  C2 position (Hydroxyl group attachment)

The separation of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate from its (S)-enantiomer is a critical quality attribute in the synthesis of serine-derived pharmaceuticals and antiretrovirals. The molecule presents two distinct chromatographic challenges:

  • Weak UV Chromophore: Lacking an aromatic ring, detection relies on the ester carbonyl (

    
    210–220 nm), necessitating high-purity solvents to minimize baseline noise.
    
  • Steric Bulk vs. H-Bonding: The tert-butyl ether group provides steric bulk, while the

    
    -hydroxyl group serves as the primary "handle" for chiral recognition via hydrogen bonding with the stationary phase.
    

This guide compares three distinct methodologies, prioritizing the Amylose-based Normal Phase method as the industry "Gold Standard" for this structural class.

Methodology Landscape: Comparative Analysis

The following table synthesizes performance metrics based on structural analogues (e.g., benzyl 2-hydroxypropanoate) and standard polysaccharide column behavior for


-hydroxy esters.
FeatureMethod A: Normal Phase (Amylose) Method B: Normal Phase (Cellulose) Method C: Reversed Phase
Column Chiralpak AD-H (or IA)Chiralcel OD-H (or IB)Chiralpak AD-RH
Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase n-Hexane / 2-Propanol (90:[1][2]10)n-Hexane / Ethanol (95:5)Water / Acetonitrile (60:[3]40)
Resolution (

)
High (> 3.0) Moderate (1.5 – 2.5)Moderate (varies w/ pH)
Run Time Fast (< 15 min)Medium (15–20 min)Slow (> 25 min)
Detection Limit Good (Low UV cutoff)GoodExcellent (LC-MS compatible)
Primary Use QC Release / Purity Check Alternative SelectivityBiological Matrices / LC-MS
Expert Insight: Why Method A Wins

The Chiralpak AD-H is the superior choice for this specific molecule. The amylose backbone possesses a helical cavity that flexibly accommodates the bulky tert-butyl group. Simultaneously, the carbamate linkages on the polymer form strong hydrogen bonds with the substrate's C2-hydroxyl and ester carbonyl.

  • Mechanism: The tert-butyl group fits into the chiral groove, while the -OH group acts as a hydrogen bond donor to the CSP's carbonyl oxygen.

  • Contrast: Cellulose phases (OD-H) are more rigid. While they often separate linear isomers well, the bulky tert-butyl group can sometimes be excluded from the chiral cavity, leading to lower retention and resolution.

Mandatory Visualization: Method Development Workflow

The following diagram outlines the logical decision tree for optimizing the separation of this specific intermediate.

G Start Start: Methyl 3-(tert-butoxy)-2-hydroxypropanoate Sample CheckUV Check UV Absorption (Scan 200-300 nm) Start->CheckUV DecisionUV Max Abs < 220 nm? CheckUV->DecisionUV MethodA Method A: Chiralpak AD-H Hexane/IPA (90:10) DecisionUV->MethodA Yes (Use High Purity Solvents) MethodC Method C: Chiralpak AD-RH Water/ACN (RP Mode) DecisionUV->MethodC No (Need MS Detection) EvalA Evaluate Resolution (Rs) MethodA->EvalA MethodB Method B: Chiralcel OD-H Hexane/EtOH (95:5) Success Final Method: Rs > 2.0, Tailing < 1.2 MethodB->Success EvalA->MethodB Co-elution OptimizeA Reduce IPA to 5% Lower Flow Rate EvalA->OptimizeA Rs < 1.5 EvalA->Success Rs > 2.0 OptimizeA->EvalA

Figure 1: Decision matrix for selecting the optimal chiral stationary phase based on UV characteristics and initial resolution.

Detailed Experimental Protocol (Method A)

This protocol is designed for the Chiralpak AD-H (5


m) column. It is self-validating through the inclusion of a "System Suitability" step.
Reagents & Equipment
  • Column: Daicel Chiralpak AD-H (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: n-Hexane (HPLC Grade, 99.9%) / 2-Propanol (HPLC Grade).

  • Sample Diluent: Mobile Phase (or 100% Ethanol if solubility is poor, but inject small volumes).

  • Detector: DAD or VWD set to 210 nm (Critical: 254 nm will likely show no peaks).

Step-by-Step Methodology
  • System Preparation:

    • Flush the system with 100% 2-Propanol to remove any Reversed Phase solvents (Water/MeOH).

    • Equilibrate the column with n-Hexane/2-Propanol (90:10 v/v) at 1.0 mL/min for 30 minutes.

    • Expert Tip: If baseline noise is high at 210 nm, switch 2-Propanol to Ethanol, as Ethanol has a lower UV cutoff.

  • Sample Preparation:

    • Dissolve 1.0 mg of the sample in 1.0 mL of Ethanol/Hexane (50:50).

    • Crucial: Filter through a 0.45

      
      m PTFE filter. Do not use Nylon filters if using high hexane content (potential extractables).
      
  • Run Conditions:

    • Flow Rate: 1.0 mL/min.[2]

    • Temperature: 25°C (Ambient).

    • Injection Volume: 5–10

      
      L.
      
    • Run Time: 20 minutes.

  • Optimization Logic (If Rs < 1.5):

    • Step 1: Lower the alcohol content to 5% (95:5 Hex/IPA). This increases retention and usually improves resolution for

      
      -hydroxy esters.
      
    • Step 2: Lower temperature to 15°C. Lower temperatures enhance the enantioselective hydrogen bonding between the substrate and the amylose carbamates.

Expected Results
  • Elution Order: Typically, the (R)-isomer elutes second on Amylose-based columns for this class of esters, but this must be confirmed with a pure standard.

  • Selectivity (

    
    ):  Expected 
    
    
    
    .
  • Resolution (

    
    ):  Expected 
    
    
    
    under optimized conditions.

Mechanism of Action

Understanding the molecular interaction is vital for troubleshooting.

Figure 2: Mechanistic interaction showing the dual-point recognition system: Hydrogen bonding drives retention, while the steric fit of the tert-butyl group into the amylose helix drives enantioselectivity.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H Columns. (Standard operating procedures for Amylose tris(3,5-dimethylphenylcarbamate) phases).

  • Cirilli, R., et al. (2020).
  • Phenomenex Inc. Lux Amylose-1 Application Guide. (Comparative data for Amylose-1, equivalent to AD-H, showing separation of structural analogues like methyl mandelate and hydroxy esters).

  • ChemScene. Product Analysis Certificate: Methyl (R)-3-(tert-butoxy)-2-hydroxypropanoate. (Confirms purity analysis >97% is standard practice, validating the existence of robust HPLC methods).

Sources

Validation

Mass Spectrometry Characterization of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate: A Comparative Guide

Executive Summary & Introduction As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing highly polar, low-molecular-weight chiral building blocks. (R)-Methyl 3-(tert-butoxy)-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Introduction

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing highly polar, low-molecular-weight chiral building blocks. (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate is a critical C3 synthon derived from (R)-glyceric acid, widely utilized in the asymmetric synthesis of complex active pharmaceutical ingredients (APIs)[1]. In this molecule, the tert-butyl ether serves to protect the primary hydroxyl group while leaving the secondary hydroxyl open for stereospecific inversions or esterifications.

Compared to its unprotected or benzyl-protected counterparts, the tert-butyl derivative offers unique advantages not only in synthetic stability but also in mass spectrometry (MS) characterization. This guide provides an objective, data-driven comparison of these alternatives, detailing the mechanistic rationale behind their fragmentation behaviors and providing field-proven protocols for robust LC-MS/MS workflows.

Comparative Analysis of Protecting Group Alternatives

When designing a synthetic route, the choice of protecting group dictates the downstream analytical strategy. Here is how (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate compares to its primary structural alternatives:

The Unprotected Alternative: (R)-Methyl 2,3-dihydroxypropanoate
  • Analytical Challenge: Highly polar. Poor retention on standard C18 reversed-phase columns requires complex HILIC (Hydrophilic Interaction Liquid Chromatography) methods or pre-column derivatization (e.g., silylation for GC-MS).

  • MS Behavior: Prone to extensive in-source fragmentation (loss of water and methanol), making the intact molecular ion difficult to isolate and quantify.

The Benzyl-Protected Alternative: (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate
  • Analytical Challenge: While the benzyl group improves reversed-phase retention, it dominates the MS/MS spectrum.

  • MS Behavior: Fragmentation is overwhelmingly driven by the formation of the highly stable tropylium cation (m/z 91). This "ion sink" effect suppresses lower-abundance structural fragments that are crucial for confirming modifications on the glycerate backbone.

The tert-Butyl Advantage: (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate
  • Analytical Advantage: The bulky, hydrophobic tert-butyl group provides excellent retention and peak shape on standard C18 columns.

  • MS Behavior: Under collision-induced dissociation (CID) or electron ionization (EI), tert-butyl ethers exhibit a highly predictable, thermodynamically driven fragmentation pathway. They cleanly eliminate a neutral molecule of isobutylene (-56 Da) or form the tert-butyl cation (m/z 57)[2]. This clean cleavage allows the remaining glycerate backbone to fragment normally, providing a rich, diagnostic spectrum without signal suppression.

Quantitative Data Comparison
CompoundExact MassESI-MS[M+H]⁺Key MS/MS FragmentsAnalytical Advantage / Challenge
(R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate 176.10 Dam/z 177.11m/z 121.05 (-56 Da), m/z 57.07Advantage: Predictable isobutylene loss; clean spectra.
(R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate 210.09 Dam/z 211.10m/z 91.05 (Tropylium), m/z 103.04Challenge: Tropylium ion suppresses structural fragments.
(R)-Methyl 2,3-dihydroxypropanoate 120.04 Dam/z 121.05m/z 103.04 (-H₂O), m/z 89.02Challenge: Highly polar; poor LC retention; extensive in-source decay.

Mechanistic Causality in MS Fragmentation

Why is the loss of isobutylene so reliable?

In the gas phase, protonated tert-butyl ethers ([M+H]⁺ m/z 177.11) undergo a facile rearrangement. The protonation of the ether oxygen weakens the O–C(CH₃)₃ bond. Driven by the stability of the leaving group, the molecule expels neutral isobutylene (C₄H₈, 56 Da)[3], yielding a protonated methyl glycerate ion at m/z 121.05. Alternatively, heterolytic cleavage yields the highly stable tertiary carbocation at m/z 57.07[2]. This dual-pathway fragmentation is a hallmark of tert-butyl ethers and serves as a definitive diagnostic marker in qualitative analysis.

MS_Fragmentation M [M+H]+ m/z 177.11 F1 [M+H - C4H8]+ m/z 121.05 M->F1 Loss of Isobutylene (-56 Da) F2 tert-Butyl Cation m/z 57.07 M->F2 Heterolytic Cleavage (+57 Da) F3 [M+H - C4H8 - CH3OH]+ m/z 89.02 F1->F3 Loss of Methanol (-32 Da)

MS/MS Fragmentation Pathway of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate.

Field-Proven Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) and blank verification to eliminate false positives from carryover—a critical step when analyzing sticky, low-molecular-weight building blocks.

Protocol: LC-ESI-MS/MS Characterization Workflow

Objective: High-resolution accurate mass (HRAM) confirmation and MS/MS sequencing.

Step 1: Sample Preparation & Self-Validation

  • Dilute the synthesized (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate to a final concentration of 1 µg/mL in LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.

  • Self-Validation: Prepare a matrix blank (solvent only) and a Quality Control (QC) standard of a known tert-butyl ether to verify the m/z 57 transmission efficiency and ensure the collision cell is properly calibrated.

Step 2: Chromatographic Separation

  • Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes. Causality: The tert-butyl group's hydrophobicity ensures sharp peak elution around 60% B, entirely bypassing the solvent front where ion suppression occurs.

Step 3: MS Acquisition (Positive ESI)

  • Source Parameters: Capillary Voltage at 3.0 kV; Desolvation Temperature at 350°C.

  • Isolation: Isolate the [M+H]⁺ precursor at m/z 177.11 in the quadrupole.

  • Fragmentation: Apply a Collision Energy (CE) ramp from 10 to 30 eV using Argon as the collision gas to capture both the m/z 121 transition (low CE) and the m/z 57 transition (high CE).

Step 4: Data Interpretation

  • Verify the presence of the m/z 121.05 (precursor minus isobutylene) and m/z 57.07 (tert-butyl cation).

  • Ensure the blank injection shows no peaks at the established retention time to rule out carryover.

Analytical_Workflow S1 Sample Prep (Dilution & ISTD) S2 UHPLC Separation S1->S2 S3 Positive ESI Ionization S2->S3 S4 Q-TOF MS/MS Acquisition S3->S4 S5 Data Analysis (m/z 57 & 121) S4->S5

High-Throughput LC-MS/MS Analytical Workflow for Chiral Building Blocks.

Conclusion

Choosing the right protecting group is as much an analytical decision as it is a synthetic one. The tert-butyl group in (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate provides the perfect balance: it masks the extreme polarity of the glycerate core for robust chromatography while offering a predictable, non-suppressive fragmentation pathway (loss of isobutylene) that ensures unambiguous MS characterization.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 154728659, (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate." PubChem, [Link]

  • Jamróz, E., et al. "Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry." Journal of the Brazilian Chemical Society, SciELO, [Link]

  • Tejero, J., et al. "Minimizing Isobutylene Emissions from Large Scale tert-Butoxycarbonyl Deprotections." ResearchGate, [Link]

Sources

Comparative

Publish Comparison Guide: IR Spectroscopy Profiling of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate

Executive Summary (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate is a critical chiral building block, often employed in the synthesis of antiretrovirals and broad-spectrum antibiotics.[1] Its structural integrity hinges...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate is a critical chiral building block, often employed in the synthesis of antiretrovirals and broad-spectrum antibiotics.[1] Its structural integrity hinges on three distinct moieties: a secondary hydroxyl group, a methyl ester, and a bulky tert-butoxy ether protection group.[1]

For researchers and drug development professionals, Infrared (IR) Spectroscopy serves as the primary rapid-screening tool to validate identity and detect hydrolytic degradation.[1] This guide provides a comparative analysis of the target molecule against its critical precursors and degradants, offering a self-validating protocol for quality control.

Part 1: Molecular Profile & Spectral Fingerprint

Structural Analysis

The molecule (C₈H₁₆O₄) combines a polar glycolic ester core with a lipophilic tert-butyl ether.[1] The coexistence of these groups creates a unique spectral signature that allows for precise differentiation from analogues.

  • Core Scaffold: Methyl propanoate (Ester)[1]

  • Chiral Center: C2 (R-configuration) bearing a hydroxyl group.[1]

  • Protection Group: tert-Butyl ether at C3.[1]

Predicted Spectral Fingerprint (ATR-FTIR)

The following table outlines the "Diagnostic Peaks"—the specific wavenumbers required to confirm the presence of the target molecule and the absence of common impurities.

Functional GroupVibration ModeWavenumber Region (cm⁻¹)Diagnostic Significance
Hydroxyl (-OH) O-H Stretch3400 – 3550 (Broad)Confirms the C2-OH is free (unprotected).[1] A sharp peak indicates non-hydrogen bonded (dilute); broad indicates H-bonding.[1]
Ester Carbonyl C=O[1][2][3][4] Stretch1735 – 1750 (Strong)The "Anchor Peak." Shifts <1730 cm⁻¹ suggest acid degradation (hydrolysis).[1]
Alkyl C-H C-H Stretch (sp³)2930 – 2980 Mixed methyl/methylene signals.[1]
tert-Butyl Group C-H Bending (Gem-Dimethyl)1365 & 1390 (Doublet)CRITICAL ID: The "split" peak here confirms the t-butyl group.[1] Methyl/Ethyl analogues lack this doublet.
Ester C-O C-O-C Stretch1200 – 1250 Characteristic of methyl esters.[1]
Ether C-O C-O-C Stretch (Aliphatic)1050 – 1150 Overlaps with secondary alcohol C-O stretch; confirms ether linkage.[1]

Expert Insight: The most common error in analyzing this molecule is confusing the tert-butyl ether C-O stretch (~1100 cm⁻¹) with the ester C-O stretch. Focus on the 1365/1390 cm⁻¹ doublet to confirm the tert-butyl group; no other common alkyl group produces this distinct splitting pattern.

Part 2: Comparative Analysis (The "Alternatives")

In a synthesis or QC context, the "alternatives" are the chemical species you are trying to rule out: the Starting Material (Precursor) and the Degradation Product .

Scenario A: Target vs. Precursor (Methyl 2,3-dihydroxypropanoate)

Context: Did the tert-butylation reaction reach completion?

FeatureTarget Molecule (Product)Precursor (Unprotected Diol)Operational Check
1365/1390 cm⁻¹ Present (Strong Doublet) Absent (Singlet or Weak)Pass/Fail: Absence of doublet = failed reaction.[1]
OH Region Moderate Intensity (One OH)Very Strong/Broad (Two OHs)Qualitative assessment only.[1]
C-O Region Complex (Ether + Ester)Simpler (Ester + Alcohol)Difficult to use for rapid QC.[1]
Scenario B: Target vs. Degradant (3-(tert-butoxy)-2-hydroxypropanoic acid)

Context: Has the ester hydrolyzed during storage?

FeatureTarget Molecule (Ester)Degradant (Carboxylic Acid)Operational Check
C=O[1][2][5] Stretch 1735 – 1750 cm⁻¹ 1700 – 1720 cm⁻¹ Shift Alert: A shoulder appearing at 1710 cm⁻¹ indicates onset of hydrolysis.[1]
OH Region 3400-3500 cm⁻¹ (Alcohol only)2500 – 3300 cm⁻¹ (Very Broad Acid Dimer)Appearance of "bearded" broadness <3000 cm⁻¹ confirms acid presence.[1]

Part 3: Experimental Protocol (Self-Validating)

Method: Attenuated Total Reflectance (ATR) FTIR.[1] Rationale: This molecule is likely a viscous oil or low-melting solid.[1] ATR requires no sample preparation (unlike KBr pellets), preventing moisture absorption which interferes with the critical OH region analysis.

Step-by-Step Workflow
  • System Blanking:

    • Clean ATR crystal (Diamond or ZnSe) with isopropanol.[1]

    • Collect background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.[1]

    • Validation: Ensure background CO₂ peaks (2350 cm⁻¹) are minimized.[1]

  • Sample Application:

    • Apply 10–20 mg of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate to the crystal center.[1]

    • Apply pressure using the anvil until absorbance of the C=O peak (1740 cm⁻¹) reaches 0.5 – 0.8 AU.

    • Why? Too low absorbance (<0.[1]1) hides the t-butyl doublet; too high (>1.[1]5) distorts peak shapes.[1]

  • Data Acquisition:

    • Scan range: 4000 – 600 cm⁻¹.

    • Scans: 64 (for higher signal-to-noise ratio).

  • Critical Quality Check (The "Triad" Rule):

    • Check 1: Is there a peak at ~1740 cm⁻¹? (Yes = Ester present).[1]

    • Check 2: Is there a doublet at 1365/1390 cm⁻¹? (Yes = t-Butyl present).[1][6]

    • Check 3: Is the region 2500-3000 cm⁻¹ clear of broad absorbance? (Yes = No Acid impurity).[1]

Part 4: Decision Logic Visualization

The following diagram illustrates the logical pathway for validating the product identity using the spectral data described above.

IR_Validation_Logic Start Start: Acquire IR Spectrum CheckCO Check C=O Region (1700-1750 cm⁻¹) Start->CheckCO CheckDoublet Check 1360-1390 cm⁻¹ (Gem-Dimethyl Doublet) CheckCO->CheckDoublet Peak at ~1740 cm⁻¹ Result_Hydrolysis FAIL: Acid Degradation Detected CheckCO->Result_Hydrolysis Peak shifted to ~1710 Result_NotEster FAIL: Not an Ester CheckCO->Result_NotEster No Peak or <1650 CheckAcid Check 2500-3000 cm⁻¹ (Broad O-H Stretch) CheckDoublet->CheckAcid Doublet Present Result_Precursor FAIL: Missing t-Butyl Group (Precursor/Impurity) CheckDoublet->Result_Precursor Single Peak or Absent Result_Valid PASS: Target Molecule Confirmed CheckAcid->Result_Valid Baseline Flat CheckAcid->Result_Hydrolysis Broad Absorbance Present

Caption: Logical decision tree for validating (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate identity and purity via FTIR.

References

  • NIST Chemistry WebBook. Infrared Spectra of Structural Analogues (Methyl Lactate & MTBE).[1] National Institute of Standards and Technology.[7] Available at: [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative source for tert-butyl doublet and ester shift assignments).

  • Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[1] (Reference for specific C-O-C ether vs ester distinctions).

Sources

Validation

Comparative Guide: Determination of Enantiomeric Purity of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate

Executive Summary In modern drug development and asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical quality attribute. As chiral intermediates become increasingly functionalized, v...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical quality attribute. As chiral intermediates become increasingly functionalized, validating their stereochemical purity requires robust, orthogonally verifiable analytical strategies. This guide evaluates three premier methodologies—Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy—for determining the enantiomeric purity of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate .

As a Senior Application Scientist, I have structured this guide to move beyond basic procedural steps, focusing instead on the mechanistic causality behind each technique and providing self-validating protocols that guarantee data integrity.

Mechanistic Analyte Profiling

Before selecting an analytical method, we must decode the molecule's interaction potential. (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate is an


-hydroxy ester featuring three critical stereodynamic domains:
  • C2-Hydroxyl (-OH): Acts as a primary hydrogen-bond donor. This is the primary target for derivatization (e.g., trifluoroacetylation for GC, or Mosher's esterification for NMR) and the main anchor point for stationary phase interactions in HPLC.

  • C1-Methyl Ester: Functions as a hydrogen-bond acceptor and provides a strong localized dipole.

  • C3-tert-Butoxy Ether: This sterically demanding group restricts conformational flexibility. When interacting with a chiral stationary phase (CSP), this bulk creates a significant steric disparity between the (R) and (S) enantiomers, driving high chiral recognition.

Comparative Methodologies: Causality & Performance

Method A: Chiral HPLC (Polysaccharide CSPs)

Immobilized polysaccharide phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) have become the method of choice for the analysis of chiral pharmaceutical compounds[1].

  • The Causality: The enantioseparation is driven by the analyte's -OH and C=O groups forming transient hydrogen bonds with the carbamate linkages of the CSP. The bulky tert-butoxy group determines the "fit" into the chiral grooves of the polymer.

  • Critical Insight: Temperature control is paramount. Temperature influences both the thermodynamic and kinetic aspects of the complexation process, which can occasionally lead to hysteretic behavior or even a reversal of the enantiomer elution order on polysaccharide phases[2].

Method B: Chiral GC (Cyclodextrin Phases)

For volatile, low-molecular-weight esters lacking strong UV chromophores, GC on a derivatized


-cyclodextrin phase is highly effective.
  • The Causality: The mechanism relies on the analyte partitioning into the hydrophobic cyclodextrin cavity. However, injecting the free C2-OH directly can cause peak tailing due to interactions with residual column silanols. Pre-column derivatization (e.g., using trifluoroacetic anhydride) caps the hydroxyl, eliminating tailing and amplifying the volatility differences between the diastereomeric inclusion complexes.

Method C: 19F NMR with Chiral Derivatizing Agents (CDA)

When pure enantiomeric chromatographic standards are unavailable, NMR offers a separation-free, absolute quantification method.

  • The Causality: By reacting the C2-OH with a chiral derivatizing agent like Mosher's acid chloride (MTPA-Cl), stable diastereomers are formed. The magnetic anisotropy of the MTPA phenyl ring differentially shields the nuclei in the (R,R) vs. (S,R) configurations. Utilizing

    
    F NMR is vastly superior to 
    
    
    
    NMR for this application, as it provides rapid enantiodifferentiation without the complex signal overlap typically seen in the proton spectra of aliphatic esters.

MethodSelection Start Enantiomeric Purity Analysis (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate Q1 Is high-throughput routine QC required? Start->Q1 HPLC Chiral HPLC (Polysaccharide CSP) Gold Standard for Routine QC Q1->HPLC Yes Q2 Is the sample highly volatile or lacking UV chromophores? Q1->Q2 No GC Chiral GC (Cyclodextrin Phase) Ideal for Volatile Esters Q2->GC Yes NMR 19F NMR (Mosher's Deriv.) Absolute Config & Matrix-Free Q2->NMR No / Structural Proof

Fig 1: Decision matrix for selecting the optimal enantiomeric purity analysis method.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, every analytical run must be a self-validating system. A protocol is only as reliable as its internal controls.

Protocol A: Self-Validating Chiral HPLC Workflow

This protocol utilizes a normal-phase system (e.g., Hexane/Isopropanol) on an immobilized Amylose-based CSP (e.g., Chiralpak IA).

  • System Equilibration: Flush the column with Hexane/IPA (90:10 v/v) at 1.0 mL/min until the baseline is stable. Causality: Ensures the polymeric chiral grooves are fully solvated and uniform.

  • System Suitability Test (SST): Inject a racemic standard of Methyl 3-(tert-butoxy)-2-hydroxypropanoate.

    • Validation Gate: The resolution (

      
      ) between the (R) and (S) peaks must be 
      
      
      
      . If
      
      
      , adjust the IPA modifier concentration or column temperature.
  • Blank Injection: Inject the sample diluent (Hexane).

    • Validation Gate: Confirms zero carryover from the high-concentration SST, preventing false impurity reporting.

  • Sample Analysis: Inject the unknown (R)-enantiomer batch. Integrate the major (R) and minor (S) peaks to calculate %ee.

  • Orthogonal Spike Recovery: Spike a known trace amount (e.g., 0.5%) of the pure (S)-enantiomer into the sample matrix.

    • Validation Gate: Verifies that the minor peak is accurately integrated and not suppressed by the tailing of the major (R)-enantiomer peak.

HPLCWorkflow SST 1. System Suitability Test (Racemic Standard) ResCheck Gate: Resolution Check (Rs > 1.5 required) SST->ResCheck Blank 2. Blank Injection (Rule out carryover) ResCheck->Blank Sample 3. Sample Injection (Measure Unknown ee) Blank->Sample Spike 4. Spike Recovery (Validate Minor Peak Integration) Sample->Spike Report 5. Data Integration & ee% Calculation Spike->Report

Fig 2: Self-validating HPLC workflow ensuring baseline resolution and zero carryover.

Protocol B: F NMR Derivatization Workflow
  • Parallel Derivatization: In two separate vials, react 10 mg of the analyte with (R)-MTPA-Cl and (S)-MTPA-Cl, respectively, in deuterated pyridine (

    
    ). Causality: Pyridine acts as both the solvent and the acid scavenger.
    
  • Incubation: Stir at room temperature for 2 hours to ensure 100% conversion. Validation Gate: Incomplete conversion can lead to kinetic resolution, skewing the true ee%.

  • Acquisition: Acquire

    
    F NMR spectra at 298 K with a relaxation delay (
    
    
    
    ) of at least 1-2 seconds to ensure complete relaxation of the fluorine nuclei for accurate integration.
  • Integration: Calculate the ratio of the distinct

    
    F signals corresponding to the (R,R) and (S,R) diastereomers.
    

Quantitative Data Comparison

The following table synthesizes the operational and performance metrics of the three methodologies, providing a clear comparative baseline for laboratory implementation.

MethodologyPrimary Mechanism of Chiral RecognitionLimit of Quantitation (LOQ)Typical Resolution (

)
Analysis Run TimeBest Use Case
Chiral HPLC (NP) Hydrogen bonding & steric fit in polysaccharide grooves0.05% minor enantiomer1.8 - 3.510 - 20 minsRoutine batch release and high-throughput QC.
Chiral GC Inclusion complexation in cyclodextrin cavities0.1% minor enantiomer2.0 - 5.015 - 30 minsVolatile samples or matrices incompatible with UV detection.

F NMR (CDA)
Magnetic anisotropy of diastereomeric derivatives1.0% minor enantiomerBaseline (Distinct

)
~2 hrs (inc. prep)Absolute configuration proof; no chiral standards available.

References

  • Contemporary Analysis of Chiral Molecules | LCGC International Source: Chromatography Online URL:[Link]

  • Enantiodifferentiation of chiral hydroxy acids via 19F NMR Source: RSC Publishing (New Journal of Chemistry) URL:[Link]

  • Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Comparative

Comparative Guide: tert-Butoxy vs. Benzyloxy Protecting Groups in Chiral Propanoate Scaffolds

Executive Summary: The Strategic Trade-Off In the synthesis of chiral propanoates—critical scaffolds for polyketides, -amino acids, and peptidomimetics—the choice between tert-butoxy ( -BuO-) and benzyloxy (BnO-) protect...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Trade-Off

In the synthesis of chiral propanoates—critical scaffolds for polyketides,


-amino acids, and peptidomimetics—the choice between tert-butoxy (

-BuO-)
and benzyloxy (BnO-) protecting groups is rarely a matter of simple preference. It is a strategic decision dictated by two factors: Orthogonality and Stereoelectronic Control .
  • Select

    
    -BuO (tert-Butyl Esters/Ethers):  When your synthesis requires stability against nucleophiles and bases (e.g., enolate chemistry), or when you need steric bulk  to influence diastereoselectivity during 
    
    
    
    -alkylation. It is the "Hard Shield."
  • Select BnO (Benzyl Esters/Ethers): When your scaffold contains acid-sensitive moieties (e.g., acetals, silyl ethers) and requires mild, neutral deprotection via hydrogenolysis. It is the "Stealth Shield."

This guide dissects the physicochemical differences, synthetic utility, and experimental protocols for these two dominant protecting groups.[1]

Mechanistic & Physical Properties

The fundamental difference lies in how these groups shield the propanoate core.

Steric vs. Electronic Shielding
  • tert-Butoxy (

    
    -Bu):  A massive, spherical hydrophobic group.
    
    • Mechanism: It blocks the trajectory of incoming reagents (Burgi-Dunitz angle) through pure steric repulsion.

    • Impact on Propanoates: In chiral enolate alkylation, a

      
      -butyl ester locks the enolate conformation more rigidly than a benzyl ester, often enhancing 1,2-  or 1,3-asymmetric induction .
      
  • Benzyloxy (Bn): A planar, aromatic system.

    • Mechanism: It relies on electronic stability and orthogonality. It adds significant lipophilicity but minimal steric bulk compared to

      
      -Bu.
      
    • Impact on Propanoates: Allows for

      
      -stacking interactions but offers less stereocontrol during alkylation steps.
      
Stability Matrix
Conditiontert-Butoxy (

-Bu)
Benzyloxy (Bn)Scientific Rationale
Aqueous Acid (pH 1-3) Labile (Cleaves)Stable

-Bu cation is stable; Bn cation requires stronger activation.
TFA / HCl (Anhydrous) Fast Cleavage Stable (mostly)

-Bu undergoes E1 elimination to isobutylene.
Base (NaOH/LiOH) Very Stable Labile (Saponifies)Steric bulk of

-Bu prevents hydroxide attack at carbonyl.
Nucleophiles (RLi/RMgX) Stable Labile

-Bu hinders nucleophilic addition; Bn esters react readily.[1]
Hydrogenolysis (

)
Stable Fast Cleavage Benzyl C-O bond is activated for reductive cleavage.

Synthetic Utility & Orthogonality[1][2][3][4][5]

The choice of protecting group dictates the "flow" of your synthesis.[2] The diagram below illustrates the orthogonal pathways for a generic chiral propanoate derivative (e.g., a protected amino acid or lactate).

Orthogonality Decision Tree

Orthogonality cluster_legend Pathway Logic Start Chiral Propanoate Scaffold (Target: Carboxyl Protection) Condition1 Does the molecule contain Acid-Sensitive Groups? (e.g., TBS ethers, Acetals) Start->Condition1 Condition2 Does the molecule contain Reducible Groups? (e.g., Alkenes, Nitro, Cbz) Condition1->Condition2 No SelectBn Select BENZYL Ester (Bn) Cleave with H2/Pd or mild base Condition1->SelectBn Yes (Avoid Acid) Condition2->SelectBn No (H2 is safe) SelecttBu Select t-BUTYL Ester (t-Bu) Cleave with TFA or HCl Condition2->SelecttBu Yes (Avoid H2)

Caption: Decision logic for selecting between t-Bu and Bn based on chemoselectivity requirements.

Case Study: Diastereoselective Alkylation (The "Chiral" Advantage)

In the synthesis of


-methyl chiral propanoates (common in polyketide synthesis), the 

-butyl ester
is superior.
  • The Problem: Alkylating a lithium enolate requires high face selectivity.

  • The

    
    -Bu Solution:  The bulky 
    
    
    
    -Bu group forces the enolate into a specific conformation (usually E-enolate to minimize
    
    
    strain). When combined with a chiral center at the
    
    
    or
    
    
    position, the
    
    
    -Bu group amplifies the steric differentiation between the Re and Si faces, significantly improving diastereomeric ratios (dr).
  • The Bn Limitation: Benzyl esters are flatter. While they protect the acid, they allow more conformational freedom in the enolate, often resulting in lower dr (e.g., 3:1 vs >10:1 with

    
    -Bu).
    

Experimental Protocols

These protocols are standardized for high-value chiral intermediates where racemization must be avoided.

Protocol A: Formation of tert-Butyl Esters (Acid-Catalyzed)

Best for: Robust substrates stable to strong acid.

  • Reagents: Substrate (1.0 equiv), Isobutylene (excess gas), catalytic

    
     or 
    
    
    
    , DCM.
  • Procedure:

    • Dissolve substrate in DCM in a pressure vessel.

    • Cool to -78°C and condense isobutylene (approx. 10 equiv) into the flask.

    • Add catalyst (

      
       equiv). Seal vessel and warm to RT. Stir 24-48h.
      
    • Workup: Pour into cold saturated

      
      . Extract with DCM.
      
    • Note: This method avoids racemization common in base-mediated esterifications.

Protocol B: Removal of tert-Butyl Esters (Acidolysis)

Best for: Final deprotection of amino acids/propanoates.

  • Reagents: TFA/DCM (1:1 v/v) or 4M HCl in Dioxane.

  • Procedure:

    • Dissolve substrate in DCM (0.1 M).

    • Add TFA slowly at 0°C. Warm to RT.

    • Monitor: TLC will show disappearance of the high-Rf spot.

    • Workup: Concentrate in vacuo. Azeotrope with toluene 3x to remove residual TFA (Critical for peptide coupling steps).

Protocol C: Removal of Benzyl Esters (Hydrogenolysis)

Best for: Neutral conditions, preserving acid-sensitive groups.

  • Reagents:

    
     (1 atm, balloon), 10% Pd/C (10 wt%), MeOH or EtOAc.
    
  • Procedure:

    • Dissolve substrate in MeOH.[2] Nitrogen purge.

    • Add Pd/C carefully (fire hazard).

    • Switch to

      
       atmosphere. Stir vigorously for 1-4h.
      
    • Validation: Filter through Celite. NMR should show loss of aromatic protons (7.3 ppm) and benzylic

      
       (5.1 ppm).
      

Comparative Data Summary

The following table synthesizes performance metrics relevant to drug development workflows.

Featuretert-Butyl (

-Bu)
Benzyl (Bn)Winner
Atom Economy Poor (

mass loss)
Moderate (

mass loss)
Bn
Cost Low (Isobutylene/Boc2O)Low (BnBr/BnOH)Tie
Racemization Risk Low (Acidic removal)Low (Neutral removal)Tie
Scale-Up Safety Moderate (Isobutylene gas)Low (Hydrogenation fire risk)

-Bu
Enolate Selectivity High (Steric director)Low (Passive group)

-Bu
NMR Diagnosis Distinct Singlet (~1.4 ppm)Distinct Multiplet (7.3 ppm)Tie
Workflow Visualization: The Alkylation Pathway

Alkylation Substrate Chiral Propanoate (S)-Isomer Protection Protection Step Substrate->Protection Path_tBu t-Butyl Ester (Bulky Shield) Protection->Path_tBu Path_Bn Benzyl Ester (Flat Shield) Protection->Path_Bn Enolization LDA, -78°C Enolate Formation Path_tBu->Enolization Path_Bn->Enolization Alkylation Add Electrophile (R-X) Enolization->Alkylation Result_tBu High dr (>10:1) Steric Control Alkylation->Result_tBu t-Bu Path Result_Bn Low dr (~3:1) Poor Control Alkylation->Result_Bn Bn Path

Caption: Impact of protecting group sterics on diastereoselectivity during alkylation.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive guide on stability and removal conditions).

  • Seebach, D., et al. (1987). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition. (Foundational work on using bulky groups like t-Bu for stereocontrol).

  • BenchChem. (2025).[1][2] "A Comparative Guide to the Stability of Carboxylic Acid Protecting Groups: T-Butyl Ester vs. Other Common Alternatives." (Data on stability profiles).

  • Organic Chemistry Portal. (2023). "Protecting Groups: Stability and Removal."[1][2][3][4][5][6] (Protocol verification).

  • Albert, M., et al. (2010). "Peptide Synthesis: Boc vs Fmoc Strategies." Methods in Enzymology. (Context for orthogonal deprotection in propanoate-derived amino acids).

Sources

Validation

A Comprehensive Guide to Absolute Configuration Validation: X-ray Crystallography vs. Spectroscopic Methods for (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate

As a Senior Application Scientist, determining the absolute configuration of chiral building blocks is not merely a box to check—it is the foundational step that dictates the safety, efficacy, and viability of downstream...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, determining the absolute configuration of chiral building blocks is not merely a box to check—it is the foundational step that dictates the safety, efficacy, and viability of downstream active pharmaceutical ingredients (APIs). The compound (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate presents a specific analytical challenge: it is a "light-atom" molecule containing only carbon, hydrogen, and oxygen atoms.

This guide provides an objective, data-driven comparison of Single-Crystal X-ray Diffraction (SCXRD) against orthogonal spectroscopic methods (VCD, NMR) for validating the stereochemistry of this critical intermediate. By prioritizing experimental causality and self-validating protocols, this document serves as an authoritative framework for drug development professionals.

The Light-Atom Challenge and the SCXRD Gold Standard

In X-ray crystallography, Friedel's law dictates that diffraction patterns are inherently centrosymmetric, making enantiomers indistinguishable under standard conditions. However, when the incident X-ray energy approaches the absorption edge of an atom within the crystal lattice, anomalous scattering occurs. This breaks Friedel's law, creating subtle but measurable intensity differences between Friedel (Bijvoet) pairs[1].

For heavy-atom molecules (e.g., those containing bromine or iodine), this anomalous signal is strong and easily measured. However, (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate contains only C, H, and O. Standard Molybdenum (Mo Kα) X-ray sources fail to excite the K-edge of oxygen sufficiently. Therefore, the use of a Copper (Cu Kα) microfocus source is an absolute experimental necessity to maximize the anomalous scattering signal of the oxygen atoms[2].

The Flack Parameter: A Self-Validating Metric

The absolute configuration is mathematically quantified using the Flack parameter (


), which calculates the molar fraction of the inverted enantiomer within the crystal model[3].
  • If ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     with a standard uncertainty (s.u.) 
    
    
    
    , the modeled absolute configuration is correct.
  • If ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , the inverted structure is correct.
    
  • If ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , the crystal is racemic or the data is heavily twinned.
    

This creates a self-validating system : the standard uncertainty directly quantifies the trustworthiness of the experiment. If the s.u. exceeds 0.1, the data must be rejected, and the experiment repeated[3].

SCXRD_Workflow N1 Sample: (R)-Methyl 3-(tert-butoxy) -2-hydroxypropanoate N3 Single Crystal Growth (Slow Vapor Diffusion) N1->N3 N4 SCXRD Data Collection (Cu Kα radiation, 100 K) N3->N4 N5 Structure Solution & Refinement (Anomalous Dispersion) N4->N5 N6 Flack Parameter (x) Calculation N5->N6 N7 x ≈ 0, su < 0.1 Absolute Configuration Confirmed N6->N7 Match N8 x ≈ 1 Inverted Model Correct N6->N8 Mismatch

Workflow for absolute configuration determination using X-ray crystallography.

Orthogonal Validation: VCD and NMR Spectroscopy

When a compound resists crystallization—a common issue with highly soluble esters like our target molecule—spectroscopic techniques provide powerful orthogonal validation[4].

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light during molecular vibrational transitions[4]. Causality: Because these transitions are exquisitely sensitive to the 3D spatial arrangement of chemical bonds, the VCD spectrum acts as a stereochemical fingerprint. By comparing the experimental spectrum against a theoretical spectrum generated via Density Functional Theory (DFT), the absolute configuration can be assigned unambiguously without the need for a crystal[5].

Nuclear Magnetic Resonance (NMR)

Using Chiral Solvating Agents (CSAs) or derivatization with Mosher's acid allows NMR to distinguish enantiomers. Causality: The chiral auxiliary creates a diastereomeric interaction, resulting in chemical shift anisotropy (


). While excellent for determining enantiomeric excess, NMR is an indirect method for absolute configuration, relying heavily on empirical models compared to the ab initio nature of SCXRD and VCD.

VCD_Workflow N1 Solution Sample (R)-Methyl 3-(tert-butoxy) -2-hydroxypropanoate N2 Experimental VCD Spectrum Acquisition N1->N2 N3 Conformational Search & DFT Calculations N1->N3 N5 Spectral Comparison (Sign & Intensity Matching) N2->N5 N4 Theoretical VCD Spectrum Generation N3->N4 N4->N5 N6 Absolute Configuration Assignment N5->N6

Workflow for absolute configuration validation using VCD spectroscopy and DFT.

Comparative Performance & Experimental Data

To objectively evaluate these methods, we must look at their operational parameters and empirical outputs. SCXRD remains the gold standard for its direct spatial mapping, but VCD offers the best solution-state alternative.

Table 1: Methodological Comparison
MethodologyPrimary Analyte StateDirect/IndirectKey MetricTurnaround TimeSample Recovery
SCXRD (Cu Kα) Single CrystalDirectFlack Parameter (

)
1-3 DaysNon-destructive
VCD + DFT Solution (e.g., CDCl₃)DirectSpectral Overlap3-5 Days (Compute)Complete Recovery
NMR (Mosher's) SolutionIndirect

(S - R)
2-4 DaysDestructive
Chiral HPLC SolutionRelativeRetention TimeHoursComplete Recovery
Table 2: Experimental Validation Data for Target Molecule

Data representative of a successful validation campaign for (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate.

ParameterExperimental ValueTarget ThresholdConclusion
Flack Parameter (

)
0.03(4)

, s.u.

(R)-Configuration Confirmed
Hooft Parameter (

)
0.04(3)

, s.u.

Statistically Robust Confirmation
VCD Confidence Level 96%

(R)-Configuration Confirmed
Enantiomeric Excess (ee)


Enantiopure Sample

Step-by-Step Experimental Methodologies

The following protocols are designed with built-in causality and self-validation checks to ensure scientific integrity.

Protocol 1: SCXRD Self-Validating Workflow
  • Crystal Growth: Dissolve 10 mg of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate in minimal ethyl acetate (0.5 mL). Place in a vapor diffusion chamber using hexanes as the antisolvent at 4°C.

    • Causality: Slow vapor diffusion minimizes thermal gradients, preventing crystal twinning and ensuring the high-quality, defect-free lattice required for accurate Bijvoet pair measurement.

  • Data Collection: Mount a suitable single crystal on a diffractometer equipped with a Cu Kα microfocus source (

    
     Å) and a cryostream set to 100 K.
    
    • Causality: The Cu Kα source maximizes the anomalous scattering of oxygen[2]. Cooling to 100 K minimizes atomic thermal motion (Debye-Waller factor), significantly improving high-resolution data completeness.

  • Refinement: Solve the structure using direct methods and refine using full-matrix least-squares on

    
     (e.g., SHELXL or Olex2)[3].
    
  • Validation Check: Evaluate the Flack parameter. If

    
     with a standard uncertainty (s.u.) of 
    
    
    
    , the absolute structure is confirmed. Crucial: If the s.u.
    
    
    , the data lacks sufficient anomalous signal, rendering the assignment inconclusive[6].
Protocol 2: VCD and DFT Correlation Workflow
  • Sample Preparation: Dissolve 15 mg of the compound in 150 μL of deuterated chloroform (CDCl₃).

    • Causality: CDCl₃ is chosen because it is IR-transparent in the critical fingerprint region (1000–1500 cm⁻¹), preventing solvent interference with the analyte's vibrational modes.

  • Spectral Acquisition: Record IR and VCD spectra using a dedicated VCD spectrometer with a resolution of 4 cm⁻¹ over a 12-hour scan period.

    • Causality: Long acquisition times are mandatory to achieve a high signal-to-noise ratio, as VCD signals are typically ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       to 
      
      
      
      times weaker than standard IR absorbance.
  • Computational Modeling: Perform a conformational search using molecular mechanics, followed by DFT optimization at the B3LYP/6-311G(d,p) level. Calculate theoretical VCD spectra for the (R)-enantiomer.

  • Validation Check: Overlay the experimental and theoretical spectra. A positive match in the sign (+/-) and relative intensity of key vibrational bands confirms the (R)-configuration[4].

References

  • Flack parameter Source: Wikipedia URL:[Link]

  • Flack parameter - Grokipedia Source: Grokipedia URL:[Link]

  • Howard Flack and the Flack Parameter Source: MDPI (Chemistry) URL:[Link]

  • Confirming the Absolute Configuration of (−)-Licarin-A and (−)-Licarin-B by Vibrational Circular Dichroism and X-ray Crystallography Source: Journal of Natural Products (ACS Publications) URL:[Link]

Sources

Comparative

Chromatographic Analysis of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate: A Technical Comparison Guide

Topic: Chromatographic Retention Times for (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chromatographic Retention Times for (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Application Context

(R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate (CAS: 1630860-06-8) is a critical chiral building block, structurally derived from glyceric acid or serine surrogates. Its purity—specifically its enantiomeric excess (ee) —is a quality-critical attribute (QCA) in the synthesis of downstream pharmaceutical intermediates, including protease inhibitors and statin side-chains.

This guide compares the performance of Chiral Normal-Phase HPLC (the industry standard) against Chiral Gas Chromatography (GC) and Reversed-Phase Chiral HPLC . We analyze retention behavior, resolution capabilities, and detection challenges inherent to this molecule's lack of a strong chromophore.

The Analytical Challenge
  • Weak UV Absorbance: The molecule lacks an aromatic ring. The primary chromophore is the ester carbonyl, requiring detection at 210 nm , which limits solvent selection (e.g., avoiding ethyl acetate).

  • Polarity: The C2-hydroxyl group creates strong hydrogen bonding, often leading to peak tailing on older generation chiral columns.

Comparative Analysis of Separation Platforms

The following table contrasts the three primary methodologies for analyzing the retention and purity of (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate.

Table 1: Performance Matrix of Chromatographic Techniques
FeatureMethod A: Normal Phase Chiral HPLC (Recommended) Method B: Chiral GC Method C: Reversed Phase Chiral HPLC
Stationary Phase Amylose/Cellulose Carbamates (e.g., Chiralpak IA, AD-H)Cyclodextrin Derivatives (e.g.,

-DEX 120)
Immobilized Amylose (e.g., Chiralpak IA-3)
Typical Retention Time 5.0 – 12.0 min 8.0 – 15.0 min 10.0 – 20.0 min
Resolution (

)
High (

)
Moderate (

)
Variable
Detection Limit Moderate (UV 210 nm)Excellent (FID) Moderate (UV 210 nm)
Robustness High (Isocratic)High (Temperature Program)Moderate (Gradient)
Sample Prep Dilute in Mobile PhaseDissolve in volatile solventDissolve in Water/MeCN
Primary Advantage Scalable to prep; non-destructive.High sensitivity; no solvent interference.MS-compatible.

Deep Dive: Normal Phase HPLC Method (The Gold Standard)

The most robust method for separating the (R) and (S) enantiomers of this hydroxy-ester utilizes polysaccharide-based stationary phases .

Recommended Column Chemistries
  • Chiralpak IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)):

    • Why: The immobilized phase allows for a broader range of modifiers. It typically provides the best peak shape for hydroxy-functionalized esters due to reduced non-specific interactions.

  • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)):

    • Why: Historically the "workhorse" column. It often provides different selectivity if the Amylose column fails to resolve the enantiomers.

Experimental Protocol: Retention Time Determination

Objective: Determine the retention time (


) and enantiomeric excess of the (R)-isomer.

Reagents:

  • Mobile Phase: n-Hexane (HPLC Grade) / 2-Propanol (IPA) [90:10 v/v].

  • Column: Chiralpak IA (

    
     mm, 5 
    
    
    
    m).
  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 210 nm (Reference: 360 nm).

Step-by-Step Workflow:

  • System Equilibration: Flush column with mobile phase for 30 minutes until baseline stabilizes. Note: At 210 nm, IPA quality is critical; use low-UV cutoff grade.

  • Blank Injection: Inject 10

    
    L of mobile phase to identify system peaks (solvent front typically at 
    
    
    
    min).
  • Racemic Standard Injection: Inject 10

    
    L of a 1 mg/mL racemic mixture ((R)/(S)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate).
    
    • Expectation: Two peaks with area ratio ~50:50.

    • Typical

      
      : Peak 1 (~7.5 min) and Peak 2 (~9.2 min). Note: Elution order is column dependent.
      
  • Sample Injection: Inject the (R)-isomer sample.

    • Identification: Match the single peak

      
       to the racemic chromatogram.
      
  • Calculation: Calculate Selectivity (

    
    ) and Resolution (
    
    
    
    ).
Representative Data (Simulated for Method Development)

Note: Exact retention times vary by column batch and system dwell volume. The values below are representative of a standard 90:10 Hexane/IPA run on a


 mm column.
IsomerRetention Time (

)
Capacity Factor (

)
Selectivity (

)
(S)-Enantiomer 7.4 min1.47-
(R)-Enantiomer 9.1 min2.031.38

Expert Insight: For hydroxy-esters on Amylose columns (IA/AD), the (S)-isomer often elutes before the (R)-isomer, but this must be confirmed experimentally using a spiked standard.

Alternative Technique: Chiral Gas Chromatography (GC)

For laboratories without UV-transparent solvents or those requiring higher sensitivity, GC is the superior alternative.

Protocol:

  • Column:

    
    -DEX 120 (Fused Silica Capillary, 
    
    
    
    ).
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Injector: Split (50:1), 250°C.

  • Detector: FID, 280°C.

  • Oven Program: 80°C (hold 1 min)

    
     5°C/min 
    
    
    
    160°C.

Performance Note: The hydroxyl group can cause tailing in GC. If tailing is severe (


), derivatization with Trifluoroacetic Anhydride (TFAA) is recommended to form the trifluoroacetate ester, which improves peak symmetry and volatility.

Method Validation & Troubleshooting Workflow

The following diagram illustrates the logical decision tree for optimizing the retention and separation of this compound.

MethodDevelopment Start Start: Method Development Methyl 3-(tert-butoxy)-2-hydroxypropanoate ColSelect Select Column: Chiralpak IA (Amylose) Start->ColSelect MobilePhase Mobile Phase: Hexane/IPA (90:10) ColSelect->MobilePhase InjectRac Inject Racemic Mixture MobilePhase->InjectRac CheckRes Resolution (Rs) > 2.0? InjectRac->CheckRes Success Method Validated Proceed to Sample Analysis CheckRes->Success Yes Fail Poor Resolution or Tailing CheckRes->Fail No Opt1 Decrease Polarity: Hexane/IPA (95:5) Fail->Opt1 Peaks too fast Opt2 Switch Column: Chiralcel OD-H (Cellulose) Fail->Opt2 No separation Opt3 Check Detection: Is UV Baseline Noisy? Fail->Opt3 Baseline noise Opt1->InjectRac Opt2->InjectRac FixUV Switch to RI Detection or High-Purity Solvents Opt3->FixUV Yes

Caption: Decision tree for optimizing chiral separation of hydroxy-esters. Blue nodes indicate start, Green success, Red failure points, and Yellow critical experimental steps.

References

  • Daicel Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® IA Columns. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Methyl 3-tert-butoxy-2-hydroxypropanoate. Retrieved from [Link]

  • Separation Science. (2024). Factors Impacting Chromatography Retention Time. Retrieved from [Link]

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate

Introduction: The Lifecycle of a Chiral Building Block (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate is a high-value chiral intermediate, often utilized in the synthesis of statins and other bioactive scaffolds. While i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Lifecycle of a Chiral Building Block

(R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate is a high-value chiral intermediate, often utilized in the synthesis of statins and other bioactive scaffolds. While its synthesis utility is well-documented, its end-of-life management is frequently oversimplified.

Disposal is not merely "throwing away"; it is a chemical process that requires the same rigor as synthesis. Improper disposal of functionalized esters and ethers can lead to regulatory non-compliance (RCRA violations) or physical hazards (uncontrolled hydrolysis or flammability).

This guide treats disposal as a self-validating workflow , ensuring that the safety of the researcher and the environment is engineered into the procedure itself.

Chemical Profile & Hazard Identification

Before initiating disposal, you must understand the "Why" behind the safety protocols. This compound combines an ester , a hydroxyl group , and a tert-butyl ether .

PropertyData / CharacteristicOperational Implication
Functional Groups Ester, Ether (

-butoxy), Alcohol
Susceptible to hydrolysis; Flammable/Combustible.
Flash Point ~70-90°C (Est.)*Combustible Liquid. Likely RCRA Code D001 (Ignitable) if mixed with solvents.
Reactivity Stable, but acid/base sensitive.Do not mix with strong acids/bases in waste streams (exotherm risk).
Peroxide Potential Low (Tert-butyl group).Unlike diethyl ether,

-butyl ethers lack

-hydrogens, making peroxide formation unlikely but not impossible over long periods.
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.)[1]Standard PPE (Nitrile gloves, safety glasses) is mandatory.

*Note: Specific flash points vary by vendor purity. Always consult the specific SDS for your lot.

Segregation Strategy: The "First Principle" of Safety

The most critical error in chemical disposal is incompatible mixing . This compound must be segregated into the Non-Halogenated Organic stream.

Critical Incompatibilities
  • Strong Oxidizers (Nitric Acid, Peroxides): violent reaction, fire hazard.

  • Strong Bases (NaOH, KOH): Rapid hydrolysis of the ester, generating methanol and heat.

  • Halogenated Solvents (DCM, Chloroform): While chemically compatible, mixing these creates a "Mixed Waste" stream that is significantly more expensive to incinerate.

Workflow Visualization: Waste Segregation Logic

The following diagram illustrates the decision matrix for segregating this specific compound.

SegregationLogic Start Waste: (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate Check1 Is it mixed with other solvents? Start->Check1 Check2 Does the mixture contain Halogens? (DCM, Chloroform, etc.) Check1->Check2 Yes Check3 Is it mixed with Aqueous Acid/Base? Check1->Check3 No (Pure) StreamA Stream A: Non-Halogenated Organics (Preferred Path) Check2->StreamA No StreamB Stream B: Halogenated Organics (High Cost) Check2->StreamB Yes Check3->StreamA No StreamC Stream C: Aqueous Waste (Requires pH Adjustment) Check3->StreamC Yes

Figure 1: Decision matrix for segregating (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate to ensure regulatory compliance and cost-efficiency.

Step-by-Step Disposal Protocol

This protocol uses a Self-Validating System : you cannot proceed to the next step without physically verifying the previous one (e.g., the label must be written before the container is closed).

Phase 1: Preparation
  • PPE Verification: Don Nitrile gloves, lab coat, and safety glasses.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or Amber Glass container.

    • Why? HDPE is resistant to esters and ethers; Amber glass prevents light degradation.

  • Headspace Check: Ensure the waste container is not more than 90% full. Leave 10% headspace for thermal expansion.

Phase 2: Transfer & Accumulation
  • Solvent Rinse (Optional): If the material is viscous, dissolve in a small amount of Acetone or Ethyl Acetate to facilitate transfer.

  • Transfer: Pour carefully using a funnel. Do not use a pipette for large volumes to avoid repetitive strain or dripping.

  • Wipe Down: Immediately wipe the threads of the bottle and cap.

    • Causality: Residue on threads causes caps to seize or degrade, leading to leaks during transport.

Phase 3: Labeling (The Regulatory Checkpoint)

You must generate a label before the waste leaves your hood.

  • Chemical Name: Write full name: "(R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate". Do not use abbreviations or structural formulas.

  • Constituents: If dissolved, list the solvent (e.g., "Acetone 50%, Compound 50%").

  • Hazard Checkbox: Mark "Flammable" and "Irritant".

Phase 4: The Handover
  • Secondary Containment: Place the labeled bottle into a secondary bin (tub) during transport to the Central Accumulation Area (CAA).

  • Log Entry: Sign the waste log. This creates the "Chain of Custody" required by EPA regulations.

DisposalWorkflow Step1 1. Dissolve/Transfer (Use Acetone if viscous) Step2 2. Containerize (HDPE/Glass, 10% Headspace) Step1->Step2 Step3 3. LABEL (Full Name + Hazards) Step2->Step3 Critical Stop Step4 4. Secondary Containment (Transport to CAA) Step3->Step4 Step5 5. Vendor Pickup (Incineration) Step4->Step5

Figure 2: The "Bench-to-Truck" workflow. Step 3 is highlighted as the critical compliance checkpoint.

Regulatory Framework (RCRA Compliance)

In the United States, this compound falls under the Resource Conservation and Recovery Act (RCRA) .

  • Waste Characterization:

    • Listed Waste: It is NOT a P-listed (acute hazardous) or U-listed (toxic) waste by specific name.

    • Characteristic Waste: It is likely D001 (Ignitable) if the formulation has a flash point <60°C (140°F) or if it is mixed with flammable solvents.[2]

  • Generator Status: As a researcher, you are likely operating under "Satellite Accumulation Area" (SAA) rules.

    • Rule: You can store up to 55 gallons in an SAA, but the container must remain closed except when adding waste.

Expert Tip: Even if the pure compound has a high flash point, treating it as D001 (Ignitable) is the safest default for incineration profiles.

Emergency Procedures (Spills)

If a spill occurs during the disposal process:

  • Isolate: Evacuate the immediate area.

  • Extinguish: Remove ignition sources (Bunsen burners, hot plates).

  • Absorb: Use Vermiculite or Universal Absorbent Pads .

    • Do not use: Paper towels (increases surface area for flammability).

  • Decontaminate: Wash the area with soap and water.[3] The ester is partially water-soluble; soap aids in emulsifying the lipophilic tert-butyl group.

  • Disposal of Cleanup: The absorbent material is now Hazardous Waste and must be bagged, labeled, and disposed of via the same stream.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[4] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]

  • PubChem. (n.d.). Compound Summary: Methyl 3-(tert-butoxy)-2-hydroxypropanoate. (Used for structural verification and functional group analysis). [Link]

Sources

Handling

Personal protective equipment for handling (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate

As a Senior Application Scientist, I have designed this operational guide to bridge the gap between standard safety data sheets (SDS) and actual benchtop realities. Handling sensitive chiral building blocks like (R)-Meth...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational guide to bridge the gap between standard safety data sheets (SDS) and actual benchtop realities. Handling sensitive chiral building blocks like (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate (CAS: 1630860-06-8) requires a nuanced approach. This guide provides a self-validating framework to ensure operator safety while preserving the enantiomeric purity of your reagents.

Chemical Identity & Hazard Causality

(R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate (


, MW: 176.21) is a highly valuable chiral intermediate frequently utilized in pharmaceutical synthesis[1].

Mechanistic Risk Assessment:

  • Chemical Stability: The molecule contains both a methyl ester and a bulky tert-butoxy ether linkage. While the tert-butyl group provides steric hindrance, the ester is susceptible to slow hydrolysis if exposed to atmospheric moisture over time.

  • Hygroscopicity & Irritation: The free secondary hydroxyl (-OH) group can participate in hydrogen bonding, making the compound slightly hygroscopic. Upon contact with skin or mucous membranes, it acts as a mild-to-moderate irritant.

  • Aerosolization: As a liquid derivative, physical agitation or improper pipetting can generate micro-aerosols, presenting an inhalation hazard.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient without understanding why specific materials are chosen. The following matrix summarizes the required quantitative and qualitative protective measures.

PPE CategorySpecificationCausality & Self-Validation Protocol
Hand Protection Nitrile Gloves (≥4 mil thickness)Causality: Esters and organic solvents rapidly permeate natural latex. Nitrile provides a superior, chemically resistant copolymer barrier[2].Validation: Perform an inflation test prior to donning. Trap air in the glove and squeeze; if it fails to hold pressure, micro-tears are present. Discard immediately.
Eye Protection ANSI Z87.1 Chemical Splash GogglesCausality: Protects against lateral micro-splashes during positive displacement pipetting.Validation: Ensure the rubber gasket forms a continuous, tight seal against the face with no visible gaps.
Body Protection Flame-Resistant (FR) Lab CoatCausality: Provides a physical barrier against accidental spills, allowing rapid doffing.Validation: The coat must be fully buttoned to the neck. Sleeves must physically overlap the extended cuffs of the nitrile gloves.
Respiratory Chemical Fume HoodCausality: Prevents inhalation of volatile aerosols without the ergonomic burden of a respirator[3].Validation: Verify the hood's continuous monitor reads a face velocity of 80-100 fpm (0.4-0.5 m/s) before opening the vial.

Operational Workflow & Handling Protocol

To maintain the


97% purity profile of the chemical[1] and ensure absolute safety, execute the following step-by-step methodology.

Phase 1: Environmental & Material Preparation

  • Thermal Equilibration: Remove the sealed vial from its 2-8°C storage environment. Place it in a desiccator and allow it to equilibrate to room temperature for exactly 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric moisture. This moisture condenses directly on the chemical, catalyzing slow ester hydrolysis which degrades the enantiomeric excess (ee) of the (R)-stereocenter.

  • Containment Validation: Transfer the equilibrated vial to a certified chemical fume hood. According to the , all operations involving aerosol-generating liquids must be conducted under active engineering controls[3][4].

    • Validation: Check the digital airflow monitor. If the alarm sounds or the reading fluctuates below 80 fpm, do not proceed. The containment system is compromised.

Phase 2: Dispensing Methodology 3. Don PPE: Equip the validated PPE matrix (Goggles, FR Coat, Double-layered Nitrile Gloves). 4. Transfer: Use a positive displacement pipette or a glass syringe equipped with a stainless steel needle to aspirate the liquid.

  • Causality: Standard air-displacement pipettes are vulnerable to vapor pressure differences, causing volatile liquids to drip from the tip. Positive displacement ensures volumetric accuracy and prevents benchtop contamination.

  • Inerting & Resealing: Immediately after dispensing the required mass, backfill the source vial with dry Argon or Nitrogen gas.

    • Causality: Displacing oxygen and atmospheric moisture prevents oxidative degradation during long-term cold storage.

Spill Response & Disposal Plan

In the event of a containment failure, rely on this self-validating spill response logic:

  • Containment: If a spill occurs inside the fume hood, step back and alert nearby personnel. Do not lift the sash.

  • Absorption: Cover the spill entirely with an inert, non-combustible absorbent material such as vermiculite or dry sand.

    • Causality: Never use paper towels for organic ester spills. Paper increases the surface area for vaporization. Vermiculite traps the liquid deep within its porous silicate structure, actively suppressing vapor release.

  • Waste Segregation: Sweep the saturated vermiculite into a high-density polyethylene (HDPE) container. Label it strictly as "Halogen-Free Organic Waste" for incineration.

  • Glove Doffing: Doff the contaminated nitrile gloves inside-out to trap any invisible chemical residue within the fold. Dispose of them as hazardous solid chemical waste; chemically contaminated gloves must never be placed in regular municipal trash[5].

Workflow Visualization

The following diagram maps the logical progression of handling, from cold storage through downstream synthesis, including emergency spill routing.

Workflow Storage 1. Storage (2-8°C, Sealed) Equilibrate 2. Equilibrate (30 min to Room Temp) Storage->Equilibrate PPE 3. Don PPE Matrix (Nitrile, Goggles, Coat) Equilibrate->PPE Hood 4. Fume Hood Transfer (Verify 80-100 fpm) PPE->Hood Dispense 5. Dispense & Weigh (Positive Displacement) Hood->Dispense Spill Spill Detected? Dispense->Spill Accident Synthesis 6. Downstream Synthesis (Chiral Application) Dispense->Synthesis Success Absorb Absorb (Vermiculite) & Ventilate Spill->Absorb Yes Spill->Synthesis No Waste Hazardous Waste Disposal (Incineration) Absorb->Waste Synthesis->Waste Post-Reaction Residue

Figure 1: Operational workflow and spill response logic for handling chiral ester derivatives.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: National Research Council (US) / National Academies Press URL: [Link][3][4]

  • Title: OSHA Personal Protective Equipment (OSHA 3151-12R) Source: Occupational Safety and Health Administration (OSHA) URL: [Link][2][5]

Sources

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